molecular formula C20H39NO3 B043508 C2-Ceramide CAS No. 3102-57-6

C2-Ceramide

Katalognummer: B043508
CAS-Nummer: 3102-57-6
Molekulargewicht: 341.5 g/mol
InChI-Schlüssel: BLTCBVOJNNKFKC-QUDYQQOWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Acetylsphingosine, widely known as C2-Ceramide, is a cell-permeable, short-chain analog of endogenous ceramides that serves as a critical tool for probing the central role of ceramide in cellular signaling pathways. As a key lipid second messenger, ceramide is involved in mediating cellular responses to various stress inducers, including cytokines like TNF-α and IL-1β. This analog allows researchers to directly elevate intracellular ceramide levels, thereby mimicking stress signals and facilitating the study of downstream biological processes. Key Research Applications & Value: Apoptosis & Cell Senescence Research: this compound is extensively used to induce programmed cell death (apoptosis) and study cell cycle arrest. Research has demonstrated its efficacy in triggering caspase-3 activation and DNA fragmentation, hallmarks of apoptosis . It is also a valuable compound for investigating cellular senescence, as ceramide levels are naturally elevated in senescent cells . Immunology & Immunosenescence: This compound is instrumental in studying T-cell function and the age-related decline of immune responses (immunosenescence). Studies show that this compound suppresses T-cell proliferation and IL-2 production, with a more pronounced effect in cells from aged models, highlighting its role in immune regulation . Mitochondrial Function & Metabolism: N-Acetylsphingosine has been shown to stimulate the biosynthesis of the mitochondrial lipids phosphatidylglycerol and cardiolipin, indicating its influence on mitochondrial membrane dynamics and function . It can also directly inhibit mitochondrial respiratory chain complex III, linking ceramide signaling to metabolic regulation and oxidative stress . Cell Signaling Pathway Analysis: The compound acts through multiple mechanisms, including the activation of protein phosphatases and modulation of key kinases, to regulate processes like phospholipase D activity and protein kinase C activation, providing insights into fundamental signaling networks . Mechanism of Action: Upon cellular uptake, N-Acetylsphingosine integrates into membranes and mimics the action of endogenous ceramides generated from sphingomyelin hydrolysis. Its biological effects are mediated through the activation of specific effector proteins, including ceramide-activated protein phosphatases, and by influencing mitochondrial function, ultimately leading to growth suppression, differentiation, or apoptosis . Its cell-permeable nature makes it an ideal experimental tool for bypassing complex upstream signaling to study core ceramide-mediated events. Note: This product is intended for research purposes only and is not for human, veterinary, or diagnostic use.

Eigenschaften

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTCBVOJNNKFKC-QUDYQQOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016802
Record name N-Acetylsphingosine
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Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3102-57-6
Record name C2-Ceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3102-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylsphingosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylsphingosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-C18-SPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

C2-Ceramide: A Technical Guide to its Application as an Endogenous Ceramide Mimic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical second messengers in a multitude of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation.[1][2] The study of these pathways has been significantly advanced by the use of synthetic, cell-permeable ceramide analogs. Among these, N-acetyl-D-sphingosine, or C2-ceramide, has emerged as a widely utilized tool to mimic the effects of endogenous ceramides.[3] Its short N-acyl chain confers cell permeability, allowing for the direct investigation of ceramide-mediated signaling events.[4] This technical guide provides an in-depth overview of this compound as an experimental mimic of endogenous ceramide, detailing its signaling pathways, providing structured quantitative data from various studies, and outlining key experimental protocols.

This compound vs. Endogenous Ceramides and Controls

While this compound is a valuable tool, it is crucial to acknowledge its characteristics as a mimic. Endogenous ceramides are a heterogeneous group of molecules with varying acyl chain lengths (from C14 to C26), which can influence their subcellular localization and protein interactions.[5][6] this compound, with its two-carbon acyl chain, may not perfectly replicate the behavior of all long-chain endogenous ceramides.[7] However, numerous studies have demonstrated that this compound effectively activates many of the same signaling pathways and elicits similar cellular responses, such as apoptosis.[8][9]

A critical experimental control when using this compound is its biologically inactive analog, C2-dihydroceramide.[10] This molecule lacks the 4,5-trans double bond in the sphingoid backbone and does not induce the same cellular effects, making it an excellent negative control to ensure that the observed outcomes are specific to ceramide signaling.[8][10][11]

Data Presentation: this compound in Cellular Assays

The following tables summarize quantitative data from various studies on the effects of this compound in different cell lines and experimental contexts.

Cell LineAssayThis compound ConcentrationIncubation TimeObserved EffectReference
HSC-I (Human Squamous Cell Carcinoma)Viability AssayDose-dependentNot specifiedToxicity[8]
HSC-I (Human Squamous Cell Carcinoma)DNA ElectrophoresisDose-dependentTime-dependentInternucleosomal fragmentation[8]
A549 and PC9 (Non-small cell lung cancer)CCK-8 Assay20, 50, 100, 200 µmol/l12, 24, 36 hTime- and concentration-dependent reduction in cell viability[12]
SH-SY5Y (Human Neuroblastoma)MTT Assay25 µMNot specified~60% decrease in cell viability[13]
HCT-116 (Human Colon Cancer)Apoptosis Assay20 µM24 hInduction of apoptosis (DNA laddering)[10]
HN4 and HN30 (Head and Neck Squamous Cell Carcinoma)Viability AssayConcentration-dependent24 hInhibition of proliferation[4]
Breast Cancer Cell LinesWestern Blot20 µM6, 12, 24 hChanges in senescence-associated and pro-apoptotic protein expression[14]
C2C12 MyotubesEndogenous Ceramide Measurement100 µmol/l2 h~2-fold increase in endogenous long-chain ceramides[15]
PlateletsAggregation Assay15 µMNot specified50% inhibition of ADP-induced aggregation[11]
MonocytesSuperoxide (B77818) Release Assay6 µM18 hInhibition of LPS-primed superoxide release[16]
Enzyme/ProteinAssay TypeThis compound ConcentrationEffectReference
Heterotrimeric Protein Phosphatase 2A (PP2A)In vitro activity assay5-20 µMUp to 3.5-fold activation[17]
Protein Kinase B (PKB/Akt)Western Blot (Phosphorylation)Not specifiedPartial loss (50-60%) of activation[18]
Protein Phosphatase 2A (PP2A)In vitro activity assay~5 µM (EC50)Activation[19]

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence a variety of signaling cascades, often leading to apoptosis. Below are diagrams of key pathways.

C2_Ceramide_Apoptosis_Signaling C2_Ceramide This compound Bax Bax C2_Ceramide->Bax activates PP2A PP2A C2_Ceramide->PP2A activates Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2 Bcl-2 Bcl2->Mitochondria Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PP2A->Bcl2 dephosphorylates (inactivates)

Caption: this compound induced mitochondrial apoptosis pathway.

C2_Ceramide_Akt_NFkB_Pathway C2_Ceramide This compound PP2A PP2A C2_Ceramide->PP2A activates Akt Akt PP2A->Akt dephosphorylates (inactivates) NFkB NF-κB Akt->NFkB activates Apoptosis Apoptosis Akt->Apoptosis Survival_Genes Pro-survival Gene Expression NFkB->Survival_Genes

Caption: this compound inhibits the pro-survival Akt/NF-κB pathway.

C2_Ceramide_ER_Stress_Pathway C2_Ceramide This compound ER_Stress Endoplasmic Reticulum Stress C2_Ceramide->ER_Stress CHOP CHOP (Transcription Factor) ER_Stress->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound induces apoptosis via ER stress.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assays (CCK-8 or MTT)

Objective: To determine the cytotoxic effects of this compound on a given cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 50, 100, 200 µmol/l) and C2-dihydroceramide as a negative control.[12] A vehicle control (e.g., DMSO) should also be included.[20]

  • Incubation: Incubate the plates for desired time points (e.g., 12, 24, 36 hours).[12]

  • Reagent Addition: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[12]

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Workflow Start Seed Cells in 96-well plate Treat Treat with This compound & Controls Start->Treat Incubate Incubate (e.g., 12, 24, 36h) Treat->Incubate Add_Reagent Add CCK-8 or MTT Reagent Incubate->Add_Reagent Measure Measure Absorbance Add_Reagent->Measure Analyze Calculate Cell Viability Measure->Analyze End Results Analyze->End

Caption: Workflow for a cell viability assay.

Apoptosis Detection by DNA Fragmentation (DNA Laddering)

Objective: To visualize the internucleosomal fragmentation of DNA, a hallmark of apoptosis.

Methodology:

  • Cell Treatment: Treat cells with this compound and controls for the desired time.

  • Cell Lysis: Harvest the cells and lyse them using a lysis buffer (e.g., RIPA buffer).[12]

  • DNA Extraction: Extract genomic DNA using a commercially available kit or a standard phenol-chloroform extraction protocol.

  • Agarose (B213101) Gel Electrophoresis: Load equal amounts of DNA onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Visualization: Run the gel and visualize the DNA under UV light. A "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.[8][10]

Western Blotting for Protein Expression and Phosphorylation

Objective: To analyze the expression levels and phosphorylation status of key proteins in this compound-treated cells.

Methodology:

  • Cell Treatment and Lysis: Treat cells as described above and lyse them in a buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 25 µg) on an SDS-polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against the proteins of interest (e.g., caspase-3, Akt, phospho-Akt).[12][13] Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound remains an indispensable tool for dissecting the complex roles of ceramide in cellular signaling. Its ability to permeate cell membranes and activate downstream pathways provides a direct method for studying the consequences of elevated ceramide levels. The data and protocols presented in this guide offer a solid foundation for researchers utilizing this compound in their experimental designs.

Future research will likely focus on developing more sophisticated ceramide mimics with varying acyl chain lengths to better understand the specific functions of different endogenous ceramide species.[21] Furthermore, the continued use of this compound in combination with advanced techniques such as lipidomics and proteomics will undoubtedly uncover novel aspects of sphingolipid-mediated signaling in health and disease, paving the way for new therapeutic strategies.[1][5]

References

The Synthetic Messenger: A Technical Guide to the Discovery and Research History of C2-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the intricate world of cellular signaling, sphingolipids have emerged from their structural roles to become recognized as critical bioeffector molecules. At the heart of this lipid-centric signaling network lies ceramide, a molecule implicated in a vast array of cellular processes including apoptosis, cell cycle arrest, senescence, and insulin (B600854) resistance. However, the hydrophobic nature of endogenous long-chain ceramides (B1148491) presents a significant challenge for experimental manipulation. This obstacle led to the development of synthetic, short-chain analogs, among which C2-Ceramide (N-acetyl-d-sphingosine) has become an indispensable tool. Its cell-permeable nature allows researchers to exogenously introduce ceramide activity into cell cultures, providing a powerful method to dissect its downstream signaling pathways. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted role of this compound in biomedical research, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale for Use

The study of ceramide as a second messenger began to gain significant traction in the early 1990s. Researchers identified its accumulation in response to various cellular stressors and its ability to mediate programmed cell death. To directly test the effects of increased intracellular ceramide, a cell-permeable analog was required. This compound, with its short N-acetyl group, was synthesized to increase its aqueous solubility and facilitate its passage across the plasma membrane, thereby mimicking the effects of endogenously generated ceramide.[1]

While naturally present in some tissues like the brain at very low levels, its utility in research stems from its function as an experimental tool rather than its physiological relevance.[2] Studies have shown that once inside the cell, this compound can be metabolized, particularly through a salvage/recycling pathway where it is deacylated to sphingosine (B13886) and then re-acylated into endogenous long-chain ceramides.[3] This metabolic conversion is a critical finding, as it indicates that the biological effects observed after this compound treatment are often mediated by the subsequent generation of more physiologically relevant long-chain species.[3]

Core Research Applications of this compound

This compound has been instrumental in elucidating the role of ceramide in several fundamental cellular processes.

Induction of Apoptosis

A primary and extensively studied function of this compound is the induction of apoptosis. It has been shown to be a potent cytotoxic agent in a wide range of cancer cell lines, including leukemia, hepatocarcinoma, lung cancer, and head and neck squamous cell carcinoma (HNSCC).[4][5] The apoptotic mechanisms triggered by this compound are diverse and often cell-type dependent. Key observations include:

  • DNA Fragmentation and PARP Cleavage: Treatment with this compound leads to hallmark features of apoptosis, such as DNA laddering and the cleavage of Poly (ADP-ribose) polymerase (PARP), a marker of caspase activation.[4]

  • Caspase-Dependent and -Independent Pathways: In many cell types, this compound activates the intrinsic apoptotic pathway, marked by the activation of caspase-9 and the executioner caspase-3.[2][6] However, in some contexts, such as HNSCC cells, it can induce apoptosis through a caspase-3-independent mechanism.[4]

  • Mitochondrial Involvement: this compound can directly interact with mitochondrial membranes, forming large, stable channels that increase membrane permeability.[7] This leads to the release of pro-apoptotic factors like cytochrome c.

  • Regulation of Bcl-2 Family Proteins: Its pro-apoptotic effects are often associated with changes in the expression of Bcl-2 family proteins, typically involving the downregulation of anti-apoptotic members like Bcl-2.[6]

Cell Cycle Regulation

Beyond apoptosis, this compound is a known regulator of the cell cycle. In numerous cancer cell lines, including human hepatocarcinoma and lung cancer cells, it induces cell cycle arrest, predominantly at the G1 phase.[5][8] This arrest prevents cancer cells from progressing to the S phase, thereby inhibiting proliferation. The molecular machinery behind this effect involves:

  • Upregulation of p21: An increase in the expression of the cyclin-dependent kinase inhibitor p21.[8]

  • Downregulation of G1 Cyclins and CDKs: A decrease in the levels of key G1 phase proteins like Cyclin D1 and CDK7.[8]

  • Involvement of Signaling Pathways: The ERK signaling pathway has been implicated in mediating these cell cycle effects.[8]

Autophagy Modulation

The role of this compound in autophagy—the cellular process of degradation and recycling—is complex, with reports suggesting it can be both a death mechanism and a survival strategy. In some cancer cells, this compound induces "protective autophagy," where the cell initiates autophagy to survive the stress induced by the ceramide.[4] In this scenario, inhibiting autophagy can enhance the cytotoxic effects of this compound.[4] Conversely, unrestrained autophagy can also lead to a form of programmed cell death.[4] This dual role highlights the intricate balance of cellular responses to ceramide-induced stress.

Modeling Insulin Resistance

Ceramides are recognized as key players in the development of insulin resistance, a hallmark of type 2 diabetes. This compound has been a valuable tool in modeling this "lipotoxicity" in skeletal muscle cells.[3] Seminal studies using C2C12 myotubes have demonstrated that this compound treatment inhibits insulin-induced phosphorylation of Akt, a critical step in the insulin signaling pathway.[3] Crucially, this research revealed that the inhibitory effect is not from this compound itself, but from the endogenous long-chain ceramides that are synthesized after this compound enters the salvage pathway.[3] This underscores the importance of ceramide metabolism in its signaling functions.

Quantitative Data Summary

The following tables summarize quantitative data from key studies, illustrating the dose- and time-dependent effects of this compound across various cell lines and biological endpoints.

Cell LineCancer TypeIC50 (24h)Reference
H1299Non-small cell lung cancer22.9 µM[5]
MCF-7Breast Cancer (wild type p53)27.13 µM[9]
MDA-MB-231Breast Cancer (mutant p53)4.0 µM[9]

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines.

Cell LineThis compound ConcentrationDurationEffectReference
H129950 µM24 hSignificant increase in G1 phase population[5]
Bel7402Not specifiedNot specifiedG1 phase arrest[8]
HL-6010 µMNot specifiedStrong G0/G1 phase arrest[10]

Table 2: this compound-Induced Cell Cycle Arrest.

Cell LineThis compound ConcentrationDurationEffectReference
SH-SY5Y25 µM24 h~60% decrease in cell viability[2]
HN4 & HN30Concentration-dependent24 hSignificant inhibition of proliferation[4]
C2C12 Myotubes100 µM2 hInhibition of insulin-induced Akt phosphorylation[3]

Table 3: Diverse Biological Effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key experiments involving this compound.

Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., H1299, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 50, 100 µM) for a specified duration (typically 24 to 48 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the intended time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge, wash with cold PBS, and resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression
  • Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p21, p-Akt) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Visualizations

Graphviz diagrams are provided to illustrate the central signaling and metabolic pathways involving ceramide and the experimental application of this compound.

Ceramide Synthesis Pathways

Ceramide_Synthesis cluster_ER Endoplasmic Reticulum cluster_Membrane Plasma Membrane / Lysosome cluster_Salvage Salvage Pathway ser_pal Serine + Palmitoyl-CoA spt SPT ser_pal->spt De Novo Pathway dhCer Dihydroceramide spt->dhCer De Novo Pathway des1 DES1 dhCer->des1 De Novo Pathway Ceramide_novo Ceramide des1->Ceramide_novo De Novo Pathway SM Sphingomyelin smase SMase SM->smase Hydrolysis Pathway Ceramide_hydrolysis Ceramide smase->Ceramide_hydrolysis Hydrolysis Pathway Complex Complex Sphingolipids Sphingosine Sphingosine Complex->Sphingosine Recycling cers CerS Sphingosine->cers Recycling Ceramide_salvage Ceramide cers->Ceramide_salvage Recycling

Caption: Overview of the three major pathways for cellular ceramide generation.

This compound Experimental Workflow and Apoptotic Signaling

C2_Ceramide_Apoptosis C2_ex Exogenous this compound Membrane Cell Membrane C2_in Intracellular this compound Membrane->C2_in Permeation Mito Mitochondria C2_in->Mito Channel Formation CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial intrinsic pathway.

This compound and G1 Cell Cycle Arrest

C2_Ceramide_CellCycle C2 This compound ERK ERK Pathway C2->ERK Inhibits p21 p21 Expression C2->p21 Induces CDK7 CDK7 Expression C2->CDK7 Reduces CyclinD1 Cyclin D1 Expression ERK->CyclinD1 Activates G1_Arrest G1 Phase Arrest p21->G1_Arrest Promotes CyclinD1->G1_Arrest Blocks Progression CDK7->G1_Arrest Blocks Progression

Caption: this compound induces G1 cell cycle arrest by modulating key regulatory proteins.

Metabolic Fate of this compound in Muscle Cells

C2_Ceramide_Metabolism cluster_cell Muscle Cell C2_ex Exogenous this compound Salvage Salvage/Recycling Pathway C2_ex->Salvage Deacyl Deacylation Salvage->Deacyl Sph Sphingosine Deacyl->Sph Reacyl Re-acylation Sph->Reacyl LC_Cer Long-Chain Ceramides (e.g., C16, C18) Reacyl->LC_Cer Ins_Sig Insulin Signaling LC_Cer->Ins_Sig Inhibits Akt Akt Phosphorylation Ins_Sig->Akt Ins_Res Insulin Resistance Ins_Sig->Ins_Res Leads to

Caption: this compound is metabolized to long-chain ceramides that cause insulin resistance.

References

The Role of C2-Ceramide in Modulating Mitochondrial Membrane Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. The short-chain, cell-permeable analog, N-acetyl-D-sphingosine (C2-Ceramide), is a widely utilized tool to investigate the cellular effects of ceramide accumulation. A primary target of this compound is the mitochondrion, where it instigates a cascade of events culminating in the disruption of mitochondrial integrity and function. This technical guide provides an in-depth examination of the mechanisms by which this compound affects the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and a key determinant of cell fate. We will explore its direct effects on mitochondrial membranes, its interaction with the electron transport chain, and its interplay with the Bcl-2 family of proteins, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to this compound and Mitochondria

Ceramides can be generated endogenously through the de novo synthesis pathway in the endoplasmic reticulum (ER) or via the hydrolysis of sphingomyelin (B164518) by sphingomyelinases.[1][2][3] Mitochondria themselves contain enzymes for ceramide synthesis and hydrolysis, and ceramide levels in mitochondria are known to increase prior to the mitochondrial phase of apoptosis.[1][2][3][4][5][6] this compound, as a synthetic analog, mimics these endogenous ceramides, readily crossing the plasma membrane to exert its effects directly on intracellular organelles, most notably the mitochondria.

The mitochondrion is central to cellular life and death. Its primary function is ATP production through oxidative phosphorylation, a process that relies on a stable electrochemical gradient across the inner mitochondrial membrane (IMM), known as the mitochondrial membrane potential (ΔΨm). The dissipation of this potential is a critical event in the intrinsic apoptotic pathway, often considered a point of no return. This compound has been shown to be a potent inducer of ΔΨm collapse, triggering a series of pro-apoptotic events.[7][8][9]

Core Mechanisms of this compound-Induced Mitochondrial Dysfunction

This compound impacts mitochondrial membrane potential through several interconnected mechanisms:

2.1. Direct Permeabilization of the Outer Mitochondrial Membrane (MOM)

One of the most direct effects of this compound is the formation of large, stable channels within the mitochondrial outer membrane (MOM).[1][10][11][12][13]

  • Channel Formation: this compound, along with its long-chain counterpart C16-Ceramide, can self-assemble into protein-permeable channels in the MOM.[10][11][12] These channels are large enough to allow the passage of intermembrane space (IMS) proteins, including cytochrome c (approx. 12 kDa) and adenylate kinase, with a molecular weight cut-off of about 60 kDa.[10][11] Dihydroceramide, a biologically inactive analog, does not form these channels.[10]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of these channels leads to MOMP, a key event in apoptosis. This permeabilization is not a detergent-like effect, as it is reversible upon removal of this compound with bovine serum albumin (BSA).[1][10][11][12]

  • Consequence for ΔΨm: The release of cytochrome c into the cytosol disrupts the electron transport chain (ETC), as cytochrome c is a crucial electron carrier between Complex III and Complex IV. This disruption impairs the proton pumping that generates the ΔΨm, leading to its dissipation.[14][15]

2.2. Inhibition of the Electron Transport Chain (ETC)

This compound can directly interact with and inhibit components of the ETC.

  • Complex I and III Inhibition: Studies have shown that short-chain ceramides like this compound can inhibit the activity of ETC Complex I (NADH dehydrogenase) and Complex III (cytochrome bc1 complex).[2][3][16] This inhibition curtails electron flow, reduces oxidative phosphorylation, and decreases ATP production.[16]

  • Reactive Oxygen Species (ROS) Generation: The blockage of the ETC, particularly at Complex I and III, leads to the leakage of electrons and the subsequent formation of superoxide (B77818) anions (O₂⁻), which are then converted to hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS).[16][17][18][19][20] This this compound-induced ROS production can be potentiated by the depletion of mitochondrial glutathione (B108866) (GSH).[17]

  • Consequence for ΔΨm: The direct inhibition of proton-pumping complexes (I and III) and the oxidative damage caused by ROS to mitochondrial components, including lipids and proteins of the IMM, contribute to the collapse of the ΔΨm.

2.3. Induction of the Mitochondrial Permeability Transition (MPT)

In certain cellular contexts, this compound can trigger the opening of the mitochondrial permeability transition pore (MPTP), a non-selective, high-conductance channel in the inner mitochondrial membrane.

  • Ca²⁺-Dependent Mechanism: The this compound-induced release of Ca²⁺ from the ER can lead to mitochondrial Ca²⁺ overload, a known trigger for MPTP opening.[8][21] This effect is sensitive to the inhibitor Cyclosporin A (CsA).[21]

  • Consequence for ΔΨm: The opening of the MPTP allows for the free passage of ions and small molecules (<1.5 kDa) across the IMM, leading to an immediate and complete collapse of the ΔΨm.[21] This is followed by mitochondrial swelling and the rupture of the MOM, causing the non-specific release of all IMS proteins.

2.4. Interplay with Bcl-2 Family Proteins

The pro-apoptotic effects of this compound are tightly regulated by the Bcl-2 family of proteins.

  • Pro-apoptotic Proteins (Bax/Bak): Pro-apoptotic proteins like Bax are key activators of ceramide-mediated cell death.[22] this compound can induce the translocation of Bax to the mitochondria.[23] Importantly, activated Bax and ceramide act synergistically to permeabilize the MOM.[24] This suggests a model where ceramide channels and Bax/Bak pores cooperate to ensure efficient MOMP. The generation of long-chain ceramides during apoptosis has also been shown to be dependent on BAK.[25]

  • Anti-apoptotic Proteins (Bcl-2/Bcl-xL): Anti-apoptotic proteins like Bcl-2 and Bcl-xL can counteract the effects of this compound.[14] They have been shown to prevent ceramide-induced cytochrome c release.[14][15] Mechanistically, anti-apoptotic proteins can directly interact with and cause the disassembly of pre-formed ceramide channels in the MOM, thus inhibiting MOMP.[26][27]

Signaling Pathways and Visualizations

The intricate mechanisms by which this compound disrupts mitochondrial function can be visualized through signaling diagrams.

C2_Ceramide_Mitochondrial_Effects cluster_MOM Mitochondrial Outer Membrane (MOM) cluster_IMM Mitochondrial Inner Membrane (IMM) cluster_Consequences Downstream Consequences C2 This compound MOM_Channel Ceramide Channel Formation C2->MOM_Channel Bax Bax Activation & Translocation C2->Bax ETC ETC Inhibition (Complex I & III) C2->ETC MPT MPT Pore Opening C2->MPT via ER Ca²⁺ release MOMP MOMP MOM_Channel->MOMP Bax->MOMP Bcl2 Bcl-2 / Bcl-xL Bcl2->MOM_Channel Inhibits/ Disassembles ROS ROS Generation ETC->ROS DeltaPsi ΔΨm Collapse ETC->DeltaPsi Disrupts MPT->DeltaPsi CytC Cytochrome c Release MOMP->CytC CytC->ETC Disrupts Apoptosis Apoptosis CytC->Apoptosis ROS->MPT Induces ROS->DeltaPsi Contributes to DeltaPsi->Apoptosis MOMP_Pathway C2 This compound Bax_inactive Inactive Bax (Cytosol) C2->Bax_inactive Activates Cer_Channel Ceramide Channel C2->Cer_Channel Forms in MOM Bax_active Active Bax (MOM) Bax_inactive->Bax_active Translocates to MOM MOMP MOM Permeabilization Bax_active->MOMP Synergizes Cer_Channel->MOMP Synergizes BclXL Bcl-xL BclXL->Bax_active Inhibits BclXL->Cer_Channel Disassembles CytC Cytochrome c Release MOMP->CytC Experimental_Workflow cluster_assays Parallel Assays cluster_delta ΔΨm Measurement cluster_cytc Cytochrome c Release cluster_ros ROS Measurement start Cultured Cells treatment Treat with this compound (and Controls) start->treatment stain_jc1 Stain with JC-1 treatment->stain_jc1 fractionate Cytosolic Fractionation treatment->fractionate stain_dcfh Stain with DCFH-DA treatment->stain_dcfh analyze_fluor Fluorescence Analysis (Microscopy/Plate Reader) stain_jc1->analyze_fluor western Western Blot fractionate->western analyze_ros Flow Cytometry/ Microscopy stain_dcfh->analyze_ros

References

The Intrinsic Pathway Activator: A Technical Guide to C2-Ceramide-Induced Cytochrome c Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C2-Ceramide, a cell-permeable analog of the endogenous sphingolipid ceramide, is a potent inducer of apoptosis. A critical event in this process is the release of cytochrome c from the mitochondria into the cytosol, a point of no return in the intrinsic apoptotic cascade. This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound-induced cytochrome c release. We will delve into the direct and indirect pathways, the pivotal role of the Bcl-2 family of proteins, and provide detailed experimental protocols for studying this phenomenon. All quantitative data is summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using the DOT language.

Introduction to this compound and Apoptosis

Ceramides (B1148491) are a class of lipid molecules that function as critical signaling intermediates in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1] Short-chain, cell-permeable ceramide analogs, such as this compound (N-acetyl-D-sphingosine), are widely used experimental tools to mimic the effects of endogenous ceramides and to dissect their signaling pathways.[2] A primary mechanism by which this compound induces apoptosis is through the activation of the mitochondrial or intrinsic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[3][4]

Once in the cytosol, cytochrome c associates with Apoptotic Protease-Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3, leading to the execution phase of apoptosis.[2] This guide will focus on the upstream events, specifically how this compound orchestrates the release of cytochrome c from the mitochondria.

Core Mechanisms of this compound-Induced Cytochrome c Release

The release of cytochrome c from the mitochondrial intermembrane space is a tightly regulated process. This compound employs multiple, and likely interconnected, mechanisms to permeabilize the outer mitochondrial membrane.

Direct Channel Formation in the Mitochondrial Outer Membrane

A compelling body of evidence suggests that this compound can directly insert into the mitochondrial outer membrane to form large, protein-permeable channels.[5][6] This model proposes a direct biophysical mechanism for cytochrome c release, independent of the cell's protein machinery.

  • Channel Properties: These ceramide channels are large and stable enough to allow the passage of proteins like cytochrome c (approximately 12 kDa).[5][7]

  • Reversibility: The formation of these channels is a reversible process. Removal of this compound from the mitochondrial membrane, for instance by treatment with bovine serum albumin (BSA), can lead to the disassembly of these channels and restoration of the membrane's impermeability.[6]

  • Concentration Dependence: The formation of these channels is dependent on the concentration of this compound in the mitochondrial membrane.[8]

The Pivotal Role of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of apoptosis, and they play a critical role in this compound-induced cytochrome c release. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

  • Pro-Apoptotic Bcl-2 Proteins (Bax and Bak): this compound can induce the activation and translocation of Bax from the cytosol to the mitochondria.[3][9] Activated Bax can then oligomerize and form pores in the outer mitochondrial membrane, facilitating cytochrome c release.[10][11] Some studies suggest a synergistic effect, where this compound and Bax work together to permeabilize the membrane.[12] The presence of Bax appears to be a key determinant for this compound-induced apoptosis in some cell types.[9]

  • Anti-Apoptotic Bcl-2 Proteins (Bcl-2 and Bcl-xL): Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can inhibit this compound-induced cytochrome c release and apoptosis.[13][14][15] The mechanism of this inhibition is thought to involve the prevention of Bax/Bak activation and the direct inhibition of ceramide channel formation.[16]

Involvement of the Mitochondrial Permeability Transition Pore (MPTP)

The mitochondrial permeability transition pore (MPTP) is a large, non-selective channel that can form in the inner mitochondrial membrane under conditions of cellular stress. While some studies have suggested that this compound can induce the opening of the MPTP, leading to mitochondrial swelling, outer membrane rupture, and subsequent cytochrome c release, this mechanism remains a subject of debate. Other studies have shown that this compound can induce cytochrome c release independently of the MPTP.

Quantitative Analysis of this compound Effects

The following tables summarize quantitative data from various studies on the effects of this compound on cytochrome c release and related apoptotic events.

Cell LineThis compound ConcentrationTreatment DurationCytochrome c ReleaseReference
Rat Heart Mitochondria20 µM2 minutes~60% of total mitochondrial content[1]
Immature Cerebellar Granule Cells20 µM12 hoursMarked increase in cytosolic cytochrome c[17]
Bovine Aortic Endothelial Cells10-100 µM8 hoursDose-dependent increase[18]
DU 145/Bax (prostate cancer)100 µM30 hoursEnhanced release compared to mock cells[12]
ParameterCell Line/SystemThis compound ConcentrationEffectReference
Mitochondrial Membrane PotentialCardiomyocytes40 µMSignificant decrease[19]
Caspase-3 ActivationBovine Aortic Endothelial Cells50 µMSignificant increase[18]
Cell ViabilityHead and Neck Squamous Carcinoma10-80 µMConcentration-dependent decrease[20]
ApoptosisMolt 4 (T lymphoblastoid)< 14 µMInduction of apoptosis[21]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Cytochrome c Release

The following diagram illustrates the key signaling events initiated by this compound that culminate in the release of cytochrome c from the mitochondria.

C2_Ceramide_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion C2_Cer This compound Bax Bax C2_Cer->Bax Activation Cer_Channel Ceramide Channel C2_Cer->Cer_Channel Direct Insertion Bax_pore Bax Pore Bax->Bax_pore Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CytC_cyto Cytochrome c CytC_cyto->Apaf1 MOM Outer Membrane Cer_Channel->CytC_cyto Bax_pore->CytC_cyto CytC_mito Cytochrome c Bcl2 Bcl-2 / Bcl-xL Bcl2->Bax Inhibition Bcl2->Cer_Channel Inhibition

Caption: this compound induced cytochrome c release signaling pathway.

Experimental Workflow for Detecting Cytochrome c Release

The following diagram outlines a typical experimental workflow to measure the translocation of cytochrome c from the mitochondria to the cytosol.

Cytochrome_c_Workflow start Cell Culture Treatment (e.g., with this compound) harvest Harvest Cells start->harvest fractionation Subcellular Fractionation (Cytosolic and Mitochondrial Fractions) harvest->fractionation protein_quant Protein Quantification fractionation->protein_quant western_blot Western Blot Analysis protein_quant->western_blot detection Detection of Cytochrome c (and loading controls like COX IV and GAPDH) western_blot->detection analysis Data Analysis and Quantification detection->analysis

Caption: Experimental workflow for cytochrome c release detection.

Detailed Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol is adapted for the isolation of mitochondria for subsequent cytochrome c release assays.

Materials:

  • Cell culture plates (e.g., 150 mm)

  • Trypsin-EDTA

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.5. Add protease inhibitors just before use.

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge

  • Refrigerated centrifuge

Procedure:

  • Grow cells to 80-90% confluency in 150 mm plates.

  • Induce apoptosis with this compound for the desired time.

  • Harvest cells by trypsinization and centrifuge at 600 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold MIB.

  • Homogenize the cells on ice using a Dounce homogenizer with 30-50 strokes.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction can be saved for analysis).

  • Resuspend the mitochondrial pellet in an appropriate buffer for downstream applications.

Western Blotting for Cytochrome c Release

This protocol describes the detection of cytochrome c in cytosolic and mitochondrial fractions.

Materials:

  • SDS-PAGE gels (12-15%)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Determine the protein concentration of the cytosolic and mitochondrial fractions.

  • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-cytochrome c antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Re-probe the blot with antibodies against COX IV and GAPDH to confirm the purity of the fractions and equal loading.

Immunocytochemistry for Visualizing Cytochrome c Release

This protocol allows for the visualization of cytochrome c translocation within intact cells.[18]

Materials:

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-cytochrome c

  • Fluorescently-labeled secondary antibody

  • Mitochondrial stain (e.g., MitoTracker Red CMXRos)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Seed cells on coverslips and treat with this compound.

  • If desired, incubate with a mitochondrial stain like MitoTracker Red CMXRos for 30 minutes before fixation.

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with 1% BSA in PBS for 1 hour.

  • Incubate with the primary anti-cytochrome c antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c will co-localize with the mitochondrial stain, appearing as a punctate pattern. In apoptotic cells, cytochrome c will be diffusely distributed throughout the cytoplasm.

Conclusion

This compound is a powerful tool for inducing apoptosis and studying the intricacies of the intrinsic pathway. Its ability to induce cytochrome c release through both direct membrane interactions and the modulation of Bcl-2 family proteins highlights the complexity of this crucial apoptotic event. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the pro-apoptotic potential of this compound and to explore novel therapeutic strategies that target the mitochondrial pathway of cell death. A thorough understanding of these mechanisms is essential for the development of next-generation cancer therapies and for elucidating the role of sphingolipids in cellular homeostasis.

References

C2-Ceramide's Involvement in Cell Cycle Arrest Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2-Ceramide, a cell-permeable synthetic analog of natural ceramides, has emerged as a critical lipid second messenger implicated in a variety of cellular processes, including the regulation of cell cycle progression and the induction of apoptosis. Its ability to arrest the cell cycle in cancer cells has positioned it as a molecule of significant interest in the field of oncology and drug development. This technical guide provides a comprehensive overview of the molecular pathways through which this compound exerts its cytostatic effects, with a focus on G1 and G2/M phase arrest. The guide details the key signaling cascades, presents quantitative data from seminal studies, and provides methodologies for the essential experiments used to elucidate these pathways.

Core Signaling Pathways in this compound-Induced Cell Cycle Arrest

This compound orchestrates cell cycle arrest through a multi-pronged approach, primarily by modulating the activity of key regulatory proteins. The two major checkpoints at which this compound exerts its influence are the G1/S and G2/M transitions.

G1 Phase Arrest

The arrest of the cell cycle in the G1 phase is a predominant outcome of this compound treatment in many cell types. This is primarily achieved through the modulation of the Cyclin-Dependent Kinase (CDK) inhibitor-Retinoblastoma (Rb) pathway.

One of the central mechanisms involves the upregulation of the CDK inhibitor p21 (also known as WAF1/CIP1/Sdi1). This compound treatment has been shown to increase the expression of p21 protein[1]. This induction of p21 can occur in both a p53-dependent and -independent manner[1][2]. In cells with wild-type p53, this compound can lead to a rapid increase in p53 levels, which in turn transcriptionally activates p21[3].

The increased levels of p21 lead to the inhibition of cyclin D1/CDK4/6 and cyclin E/CDK2 complexes. This inhibition prevents the hyper-phosphorylation of the retinoblastoma protein (pRb)[4]. Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby repressing the transcription of genes required for S-phase entry.

Furthermore, this compound has been observed to down-regulate the expression of cyclin D1, further contributing to the inhibition of G1 progression. The reduction in cyclin D1, coupled with the inhibition of CDK7, has been identified as a key part of the this compound-induced G1 arrest mechanism.

Another critical player in this compound-induced G1 arrest is the protein phosphatase 2A (PP2A). This compound can directly activate PP2A[5][6]. Activated PP2A can dephosphorylate and inactivate pro-proliferative kinases such as Akt (Protein Kinase B). The inhibition of the Akt pathway can, in turn, affect downstream targets that regulate cell cycle progression. This compound has been shown to activate both protein phosphatase 1 (PP1) and PP2A, which can dephosphorylate and inactivate CDK2[7].

G1_Arrest_Pathway C2_Ceramide This compound p53 p53 C2_Ceramide->p53 activates p21 p21 (WAF1/CIP1) C2_Ceramide->p21 induces (p53-independent) PP2A PP2A C2_Ceramide->PP2A activates p53->p21 induces CyclinD1_CDK46 Cyclin D1/CDK4/6 p21->CyclinD1_CDK46 inhibits CyclinE_CDK2 Cyclin E/CDK2 p21->CyclinE_CDK2 inhibits G1_Arrest G1 Phase Arrest pRb_E2F pRb-E2F (Active) CyclinD1_CDK46->pRb_E2F phosphorylates CyclinE_CDK2->pRb_E2F phosphorylates pRb_p_E2F pRb(P)-E2F (Inactive) pRb_E2F->G1_Arrest maintains repression of S-Phase Genes S_Phase_Genes S-Phase Genes pRb_p_E2F->S_Phase_Genes releases E2F to activate Akt Akt PP2A->Akt dephosphorylates (inactivates) Akt->CyclinD1_CDK46 promotes G2M_Arrest_Pathway cluster_main C2_Ceramide This compound p21 p21 (WAF1/CIP1) C2_Ceramide->p21 induces pRb_dephospho pRb Dephosphorylation C2_Ceramide->pRb_dephospho promotes CyclinB1_Cdc2 Cyclin B1/Cdc2 (CDK1) p21->CyclinB1_Cdc2 inhibits G2M_Arrest G2/M Phase Arrest Mitosis_Entry Entry into Mitosis CyclinB1_Cdc2->Mitosis_Entry promotes pRb_dephospho->G2M_Arrest contributes to Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_analysis Downstream Analysis Cell_Culture 1. Cell Seeding & Growth C2_Treatment 2. This compound Treatment (Varying Concentrations & Durations) Cell_Culture->C2_Treatment Cell_Harvest 3. Cell Harvesting C2_Treatment->Cell_Harvest Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Harvest->Cell_Cycle Protein_Expression Protein Expression Analysis (Western Blot) Cell_Harvest->Protein_Expression Enzyme_Activity Enzyme Activity Assays (Kinase/Phosphatase Assays) Cell_Harvest->Enzyme_Activity

References

The Role of C2-Ceramide in Inducing Cellular Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of N-acetyl-D-sphingosine (C2-ceramide) in inducing cellular senescence. It consolidates key findings on the underlying signaling pathways, presents quantitative data from relevant studies, and offers detailed experimental protocols for researchers investigating this phenomenon. This document is intended to serve as a comprehensive resource for scientists and professionals in the fields of cell biology, aging research, and oncology drug development.

Introduction to this compound and Cellular Senescence

Cellular senescence is a fundamental biological process characterized by a stable state of cell cycle arrest, accompanied by distinct phenotypic changes.[1] It is a crucial mechanism for tumor suppression and plays a complex role in aging and age-related diseases.[2] Ceramide, a central molecule in sphingolipid metabolism, has been identified as a key regulator of various cellular processes, including apoptosis, cell cycle arrest, and senescence.[3][4] Exogenous, cell-permeable short-chain ceramides, such as this compound, are widely used experimental tools to mimic the effects of endogenous ceramide and dissect its signaling pathways.[5][6]

This guide focuses specifically on the mechanisms by which this compound induces a senescent-like phenotype, the key signaling cascades involved, and the experimental methodologies used to characterize this process.

Signaling Pathways of this compound-Induced Senescence

This compound initiates a complex network of signaling events that culminate in cellular senescence. The two primary pathways implicated are the p53/p21 and the Retinoblastoma (Rb) protein-dependent pathways. The activation of these pathways is often cell-type specific and depends on the cellular context, such as the p53 status of the cell.[3][7]

The p53/p21 Pathway

In cells with wild-type p53, this compound treatment can lead to a rapid and transient increase in p53 protein levels.[3] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[8][9] p21, in turn, inhibits CDK2 and CDK4/6, leading to the dephosphorylation and activation of the Rb protein.[8] This cascade ultimately results in a G1 cell cycle arrest, a hallmark of cellular senescence.[8] Studies in C2C12 myoblasts have shown that this compound upregulates both p53 and p21 protein expression, leading to a senescent phenotype.[9]

The Rb-Dependent Pathway

In some cellular contexts, particularly in certain cancer cell lines, this compound can induce a senescence-like phenotype that is more reliant on the Rb pathway, even in the presence of wild-type p53.[3] For instance, in MCF-7 breast cancer cells, this compound treatment leads to a sustained increase in Rb protein levels over time, while the initial p53 activation is transient.[3] This suggests a dominant role for Rb in maintaining the senescent state in these cells.[3][7] Dephosphorylated Rb binds to and inhibits the E2F family of transcription factors, thereby blocking the expression of genes required for S-phase entry and cell cycle progression.[10]

Other Associated Signaling Events
  • Reactive Oxygen Species (ROS): Ceramide-induced senescence has been linked to the generation of reactive oxygen species, which can further activate DNA damage response pathways and reinforce the senescent phenotype.[11]

  • Telomerase Activity: this compound has been shown to inhibit telomerase activity, which can contribute to replicative senescence in the long term.[12][13][14] This inhibition is often correlated with growth arrest rather than apoptosis.[13]

  • mTOR Signaling: The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth and proliferation. While its role in this compound-induced senescence is not fully elucidated, mTOR signaling is known to be intricately linked to the establishment of the senescent phenotype, often being activated in oncogene-induced senescence.[15][16][17]

Quantitative Data on this compound-Induced Senescence

The following tables summarize quantitative findings from studies investigating the effects of this compound on markers of cellular senescence.

Table 1: Effect of this compound on Senescence-Associated Gene and Protein Expression in MCF-7 Cells

MarkerTreatmentFold Change (vs. Control)Time PointReference
p53 Protein20 µM this compound5.066 h[3]
p53 Protein20 µM this compound~1.024 h[3]
Rb Protein20 µM this compoundSustained Increase6-24 h[3]
PAI-1 mRNA20 µM this compound1.4624 h[3]
TGase II mRNA20 µM this compound5.2224 h[3]

Table 2: Effect of this compound on Cellular Senescence Markers in C2C12 Myoblasts

MarkerTreatmentObservationReference
SA-β-galactosidase Staining50 µM this compound (8h)Significantly higher staining[9]
BrdU Incorporation50 µM this compound (8h)Reduced incorporation[9]
Cell Cycle50 µM this compound (8h)Increased proportion of cells in G2-phase[9]
p53 Protein Expression50 µM this compound (8h)Upregulated[9]
p21 Protein Expression50 µM this compound (8h)Upregulated[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced cellular senescence.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay is a widely used biomarker for identifying senescent cells, based on the increased lysosomal β-D-galactosidase activity at pH 6.0 in senescent cells.[8][18][19][20]

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 2% formaldehyde (B43269) / 0.2% glutaraldehyde (B144438) in PBS, or 4% paraformaldehyde (PFA) in PBS[21][22]

  • SA-β-Gal Staining Solution:

    • 40 mM Citric acid/Sodium phosphate (B84403) buffer, pH 6.0

    • 5 mM Potassium ferrocyanide

    • 5 mM Potassium ferricyanide

    • 150 mM Sodium chloride

    • 2 mM Magnesium chloride

    • 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) (stock solution of 100 mg/ml in dimethylformamide)[21]

Procedure:

  • Culture cells in a 24-well plate to desired confluency and treat with this compound for the indicated time.[18][21]

  • Aspirate the culture medium and wash the cells twice with PBS.[18][21]

  • Fix the cells with 250 µL of fixation solution for 5 minutes at room temperature.[18][21]

  • Aspirate the fixation solution and wash the cells twice with PBS for 5 minutes each with gentle shaking.[18]

  • Add 250 µL of freshly prepared SA-β-Gal staining solution to each well.[18][21]

  • Incubate the plate at 37°C in a dry incubator (not a CO2 incubator) for 12-16 hours, or until a blue color develops in the senescent cells.[20][22] Protect from light.

  • Aspirate the staining solution and wash the cells twice with distilled water.[18][21]

  • Observe and capture images of the cells under a bright-field microscope.

  • Quantify the percentage of SA-β-Gal positive (blue-stained) cells by counting at least 100 cells in several random fields.

Immunoblotting for Senescence-Related Proteins

Western blotting is used to quantify the expression levels of key proteins in the senescence signaling pathways, such as p53, p21, and Rb.[2][8]

Materials:

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Rb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • After this compound treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[1][8][23]

Materials:

  • PBS

  • Trypsin-EDTA

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Harvest cells by trypsinization, including the culture medium to collect any floating cells.

  • Centrifuge the cell suspension and wash the cell pellet with PBS.

  • Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

C2_Ceramide_Senescence_Pathway C2_Ceramide This compound p53 p53 Activation C2_Ceramide->p53 Wild-type p53 cells Rb Rb Dephosphorylation (Activation) C2_Ceramide->Rb Sustained activation in some cells p21 p21 Upregulation p53->p21 CDK_Inhibition CDK2/4/6 Inhibition p21->CDK_Inhibition CDK_Inhibition->Rb E2F E2F Inhibition Rb->E2F Cell_Cycle_Arrest G1 Cell Cycle Arrest (Senescence) E2F->Cell_Cycle_Arrest

Caption: this compound induced senescence signaling pathway.

SA_Beta_Gal_Workflow start Start: Cells in Culture treat Treat with this compound start->treat wash1 Wash with PBS treat->wash1 fix Fix Cells (e.g., 4% PFA) wash1->fix wash2 Wash with PBS fix->wash2 stain Add SA-β-Gal Staining Solution (pH 6.0) wash2->stain incubate Incubate at 37°C (No CO2) stain->incubate wash3 Wash with dH2O incubate->wash3 image Image under Microscope wash3->image quantify Quantify % of Blue Cells image->quantify

Caption: Experimental workflow for SA-β-Gal staining.

Western_Blot_Workflow start Start: this compound Treated Cells lyse Cell Lysis start->lyse quantify_protein Protein Quantification (BCA) lyse->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (e.g., anti-p53, anti-p21) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Analysis and Quantification detect->analyze

Caption: Experimental workflow for Western blotting.

Conclusion

This compound is a potent inducer of cellular senescence, acting primarily through the p53/p21 and Rb tumor suppressor pathways. The specific signaling cascade activated can be context-dependent, highlighting the complexity of ceramide's role in cell fate decisions. Understanding the molecular mechanisms by which this compound induces senescence provides valuable insights into the fundamental biology of aging and cancer. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of modulating ceramide signaling in age-related diseases and oncology.

References

C2-Ceramide as a Modulator of Protein Phosphatase 2A (PP2A): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis. Its activity is tightly controlled by a complex interplay of its subunit composition and endogenous inhibitors. C2-Ceramide, a cell-permeable short-chain sphingolipid, has emerged as a significant modulator of PP2A, capable of directly and indirectly activating the phosphatase. This technical guide provides an in-depth overview of the mechanisms of this compound-mediated PP2A modulation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the ceramide-PP2A axis.

Introduction to this compound and PP2A

Ceramides (B1148491) are a class of lipid second messengers central to cellular signaling, particularly in the regulation of apoptosis, cell cycle arrest, and senescence. This compound (N-acetyl-D-sphingosine) is a synthetic, cell-permeable analog of natural ceramides that is widely used in research to mimic the effects of endogenous ceramides.

Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase in eukaryotic cells, accounting for a substantial portion of total phosphatase activity. It typically exists as a heterotrimeric holoenzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The B subunit is highly variable and dictates the substrate specificity, subcellular localization, and enzymatic activity of the holoenzyme. The dysregulation of PP2A activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention.

Mechanism of this compound-Mediated PP2A Activation

This compound modulates PP2A activity through at least two distinct mechanisms:

2.1. Direct Activation of the PP2A Holoenzyme:

Early studies demonstrated that this compound can directly activate the heterotrimeric form of PP2A.[1][2] This activation is dependent on the presence of the B subunit, as this compound has no effect on the catalytic C subunit or the AC core enzyme alone.[2] The activation is also stereospecific, with the natural D-erythro isomer being the most effective.[2][3] Furthermore, the structure of the acyl chain is important, with short-chain ceramides like C2, C6, and C8 being effective activators.[2][4]

2.2. Indirect Activation via Displacement of Endogenous Inhibitors:

A more recently elucidated mechanism involves the interaction of ceramide with endogenous protein inhibitors of PP2A, most notably the inhibitor 2 of PP2A (I2PP2A), also known as SET. I2PP2A binds to the catalytic subunit of PP2A and inhibits its activity. This compound can directly bind to I2PP2A, leading to a conformational change that causes its dissociation from PP2A.[5] This relieves the inhibition and results in the activation of the phosphatase.[5] This indirect mechanism adds another layer of complexity to the regulation of PP2A by ceramides and presents an alternative strategy for therapeutic intervention.

Quantitative Data on this compound and PP2A Modulation

The following tables summarize the quantitative data from various studies on the effects of this compound on PP2A activity and downstream cellular processes.

Table 1: In Vitro Activation of PP2A by this compound

PP2A FormThis compound ConcentrationFold Activation (approx.)Cell/Tissue SourceReference
Heterotrimeric PP2A5-20 µMUp to 3.5-foldRat T9 glioma[2]
Ceramide-activated PP (CAPP)20 µM1.8 to 5.5-foldRat T9 glioma[2]
PP2A-like activity< 12.5 µM1.5 to 2-foldHIT-T15 or INS-1[4]
PP2A catalytic subunit (PP2Ac)Not specified~3-foldNot specified[3]

Table 2: Cellular Effects of this compound Mediated by PP2A

Cellular ProcessThis compound ConcentrationObserved EffectCell LineReference
Apoptosis (DNA fragmentation)50 µM - 100 µM5.7 to 11.2-fold increaseOsteoblasts[6]
Bcl2 DephosphorylationIncreasing concentrationsPotent enhancement of Bcl2 dephosphorylationH7 WT Bcl2 cells[7]
Cell Viability14 µM (IC50)Decreased viability in cells overexpressing wild-type Bcl2Not specified[8]
Inhibition of AktNot specifiedEnhanced dephosphorylation of Akt1PC12 cells

Signaling Pathways Modulated by this compound and PP2A

This compound-mediated activation of PP2A impacts several critical signaling pathways that regulate cell fate.

4.1. The Akt/PKB Survival Pathway:

The Akt (Protein Kinase B) pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis. Akt is activated by phosphorylation. PP2A can directly dephosphorylate and inactivate Akt. By activating PP2A, this compound leads to the suppression of the pro-survival Akt signaling pathway.

Akt_Pathway C2_Ceramide This compound PP2A PP2A C2_Ceramide->PP2A activates Akt Akt (phosphorylated) Pro-survival PP2A->Akt dephosphorylates (inactivates) Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes

This compound activates PP2A, leading to Akt dephosphorylation and reduced cell survival.

4.2. Regulation of the Bcl-2 Family:

Bcl-2 is an anti-apoptotic protein whose function is regulated by its phosphorylation status. Phosphorylated Bcl-2 is active and promotes cell survival. This compound has been shown to activate a mitochondrial pool of PP2A, which then dephosphorylates Bcl-2, thereby inactivating its anti-apoptotic function and promoting cell death.[8]

Bcl2_Pathway C2_Ceramide This compound Mito_PP2A Mitochondrial PP2A C2_Ceramide->Mito_PP2A activates Bcl2_P Bcl-2 (phosphorylated) Anti-apoptotic Mito_PP2A->Bcl2_P dephosphorylates Bcl2 Bcl-2 (dephosphorylated) Pro-apoptotic Bcl2_P->Bcl2 Apoptosis Apoptosis Bcl2_P->Apoptosis inhibits Bcl2->Apoptosis promotes

This compound promotes apoptosis by activating mitochondrial PP2A and dephosphorylating Bcl-2.

4.3. Control of c-Myc Oncogene:

The oncoprotein c-Myc is a key driver of cell proliferation and its stability is regulated by phosphorylation. PP2A can dephosphorylate c-Myc, targeting it for proteasomal degradation. The indirect activation of PP2A by this compound, through the displacement of I2PP2A, has been shown to promote the degradation of c-Myc.[9]

cMyc_Pathway C2_Ceramide This compound I2PP2A I2PP2A (SET) C2_Ceramide->I2PP2A binds PP2A PP2A I2PP2A->PP2A inhibits cMyc_P c-Myc (phosphorylated) Stable PP2A->cMyc_P dephosphorylates cMyc_Degradation c-Myc Degradation cMyc_P->cMyc_Degradation leads to

This compound facilitates c-Myc degradation by disrupting the I2PP2A-PP2A interaction.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and PP2A.

5.1. Protocol for In Vitro PP2A Activity Assay (Malachite Green-based)

This protocol is adapted from commercially available kits and published methods for measuring phosphatase activity.[10]

  • Materials:

    • Purified PP2A enzyme

    • This compound solution (in a suitable solvent like DMSO)

    • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

    • Ser/Thr phosphatase assay buffer

    • Malachite Green Phosphate (B84403) Detection Solution

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare dilutions of the purified PP2A enzyme in the assay buffer.

    • In a 96-well plate, add the diluted PP2A enzyme to the wells.

    • Add the this compound solution to the desired final concentration. Include a vehicle control (solvent only).

    • Pre-incubate the enzyme with this compound for 10-15 minutes at 30°C.

    • Initiate the reaction by adding the phosphopeptide substrate to each well.

    • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

    • Stop the reaction by adding the Malachite Green Phosphate Detection Solution.

    • Allow the color to develop for 15-20 minutes at room temperature.

    • Measure the absorbance at 620-650 nm using a microplate reader.

    • Calculate the amount of phosphate released using a standard curve generated with known concentrations of phosphate.

5.2. Protocol for Cell Treatment with this compound

This protocol outlines the general steps for treating cultured cells with this compound.[11][12]

  • Materials:

    • Cultured cells

    • This compound

    • Appropriate solvent (e.g., DMSO or ethanol)

    • Complete cell culture medium

    • Sterile tubes and pipettes

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).

    • On the day of the experiment, thaw the this compound stock solution.

    • Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to add the ceramide solution to the medium while vortexing to prevent precipitation.

    • Remove the existing medium from the cultured cells.

    • Add the medium containing this compound to the cells.

    • Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.

    • After incubation, proceed with downstream analyses such as cell viability assays, protein extraction, or apoptosis assays.

5.3. Protocol for Intracellular Ceramide Quantification by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of intracellular ceramides using liquid chromatography-tandem mass spectrometry.[13][14]

  • Materials:

    • Treated and control cells

    • Internal standards (e.g., C17:0 ceramide)

    • Extraction solvents (e.g., chloroform:methanol mixture)

    • LC-MS/MS system

  • Procedure:

    • Harvest and wash the cells.

    • Add the internal standard to the cell pellet.

    • Perform lipid extraction using a suitable method, such as the Bligh-Dyer method.

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Separate the different ceramide species using a suitable chromatography column and gradient.

    • Detect and quantify the ceramide species using multiple reaction monitoring (MRM) in the mass spectrometer.

    • Normalize the results to the internal standard and the amount of starting material (e.g., cell number or protein concentration).

5.4. Protocol for Apoptosis Detection by Annexin V Staining

This is a standard flow cytometry-based protocol to assess apoptosis.[15][16]

  • Materials:

    • Treated and control cells

    • Annexin V-FITC (or another fluorochrome conjugate)

    • Propidium Iodide (PI)

    • Annexin V Binding Buffer

    • Flow cytometer

  • Procedure:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

    • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Conclusion and Future Directions

This compound is a potent and specific modulator of PP2A, acting through both direct and indirect mechanisms to activate this crucial tumor suppressor. The activation of PP2A by this compound leads to the dephosphorylation of key substrates in pro-survival and pro-proliferative signaling pathways, ultimately promoting apoptosis and inhibiting cell growth. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, provides a solid foundation for the development of novel therapeutic strategies targeting the ceramide-PP2A axis for the treatment of cancer and other diseases characterized by aberrant cell proliferation.

Future research should focus on the development of more specific and potent small molecule mimetics of ceramide that can selectively activate PP2A in a therapeutic context. Furthermore, a deeper investigation into the in vivo efficacy and safety of such compounds is warranted to translate these promising preclinical findings into clinical applications.

References

Understanding the Structure-Activity Relationship of C2-Ceramide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship of N-acetyl-d-sphingosine (C2-Ceramide), a key bioactive sphingolipid. This compound, a cell-permeable analog of natural ceramides (B1148491), is a pivotal second messenger involved in a multitude of cellular processes, including apoptosis, cell cycle arrest, and autophagy. Its role as a modulator of critical signaling pathways has positioned it as a molecule of significant interest in cancer research and drug development.

The Core of this compound's Bioactivity: Structure and Metabolism

Ceramides are composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. The length and saturation of the fatty acyl chain are critical determinants of their biological activity. This compound, with its short N-acyl chain, readily permeates cell membranes, allowing for the study of ceramide-mediated cellular events. The introduction of a 4,5-trans-double bond in the sphingosine backbone is a crucial structural feature that confers bioactivity to ceramides; its absence in dihydroceramides generally renders them inactive in signaling pathways.[1]

Ceramides can be synthesized through two primary pathways: the de novo pathway and the salvage pathway. The de novo pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydroceramide, which is then desaturated to form ceramide. The salvage pathway involves the recycling of sphingosine back to ceramide. This compound treatment in cells can lead to an increase in endogenous long-chain ceramides, suggesting it can be metabolized and incorporated into cellular sphingolipid pools.[2]

G cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES1 Cellular Effects Cellular Effects Ceramide->Cellular Effects Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Ceramidases Sphingosine->Ceramide CerS This compound (exogenous) This compound (exogenous) This compound (exogenous)->Cellular Effects

This compound's Impact on Cellular Fate: Key Signaling Pathways

This compound exerts its profound effects on cellular function by modulating several key signaling pathways. These pathways are intricately linked and often converge to determine the cell's fate, be it survival, growth arrest, or death.

Apoptosis Induction

This compound is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cell lines.[3] It can trigger both caspase-dependent and -independent apoptotic pathways. A key mechanism involves the direct interaction of this compound with mitochondria, leading to the formation of channels in the outer mitochondrial membrane, which facilitates the release of pro-apoptotic factors like cytochrome c.[3]

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Forms channels Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2 phases.[3] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. For instance, this compound has been shown to upregulate the cyclin-dependent kinase inhibitor p21 and downregulate cyclins, leading to the inhibition of cell cycle progression.[3]

G This compound This compound p21 p21 This compound->p21 Upregulates Cyclins/CDKs Cyclins/CDKs This compound->Cyclins/CDKs Downregulates p21->Cyclins/CDKs Inhibits Cell Cycle Progression Cell Cycle Progression Cyclins/CDKs->Cell Cycle Progression Promotes G0/G1 & G2 Arrest G0/G1 & G2 Arrest Cell Cycle Progression->G0/G1 & G2 Arrest Is blocked

Autophagy Regulation

The role of this compound in autophagy is complex and can be context-dependent, leading to either cell survival or cell death. This compound can induce autophagy by inhibiting the Akt/mTOR signaling pathway.[4] Autophagy is a cellular process of self-digestion of damaged organelles and proteins. While it can be a survival mechanism under stress, excessive or prolonged autophagy can lead to autophagic cell death.

G This compound This compound Akt/mTOR Pathway Akt/mTOR Pathway This compound->Akt/mTOR Pathway Inhibits Autophagy Induction Autophagy Induction Akt/mTOR Pathway->Autophagy Induction Inhibits Cell Fate Cell Fate Autophagy Induction->Cell Fate Influences

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of this compound in various cancer cell lines.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineCancer TypeIC50 / LD50Exposure Time (h)Assay
HEp-2Laryngeal CarcinomaNot specified24, 48MTT
HCT116Colon CarcinomaNot specifiedNot specifiedNot specified
OVCAR-3Ovarian CancerNot specifiedNot specifiedNot specified
HN4Head and Neck Squamous Cell Carcinoma>60 µM (LD50)24MTT
HN30Head and Neck Squamous Cell Carcinoma60 µM (LD50)24MTT

Table 2: Apoptotic Effects of this compound

Cell LineCancer TypeThis compound ConcentrationApoptotic EffectAssay
HEp-2Laryngeal CarcinomaNot specified61.4% total apoptotic cellsAnnexin-V
HCT116Colon CarcinomaNot specifiedCaspase-3 activation, PARP degradationWestern Blot
OVCAR-3Ovarian CancerNot specifiedCaspase-3 activation, PARP degradationWestern Blot
HN4Head and Neck Squamous Cell Carcinoma60 µMIncreased PI+ cellsFlow Cytometry
HN30Head and Neck Squamous Cell Carcinoma60 µMIncreased PI+ cellsFlow Cytometry

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to investigate the structure-activity relationship of this compound.

G Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) This compound Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) This compound Treatment->Cell Cycle Analysis (PI Staining) Protein Analysis (Western Blot) Protein Analysis (Western Blot) This compound Treatment->Protein Analysis (Western Blot) Autophagy Analysis (TEM, LC3) Autophagy Analysis (TEM, LC3) This compound Treatment->Autophagy Analysis (TEM, LC3) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Cell Cycle Analysis (PI Staining)->Data Analysis Protein Analysis (Western Blot)->Data Analysis Autophagy Analysis (TEM, LC3)->Data Analysis

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Cell Treatment: Treat cells with this compound as described above.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells.[6]

    • Annexin V-positive, PI-negative: Early apoptotic cells.[6]

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.[6]

    • Annexin V-negative, PI-positive: Necrotic cells.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[8]

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and incubate for at least 30 minutes at 4°C.[9]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels or post-translational modifications.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Autophagy Assessment: Transmission Electron Microscopy (TEM) and LC3B Conversion

TEM provides ultrastructural evidence of autophagosome formation, while monitoring the conversion of LC3B-I to LC3B-II by Western blotting is a widely used biochemical marker for autophagy.

Transmission Electron Microscopy:

  • Cell Fixation: Fix this compound-treated cells with a solution containing glutaraldehyde (B144438) and paraformaldehyde.[6]

  • Post-fixation and Embedding: Post-fix the cells with osmium tetroxide, dehydrate through a graded series of ethanol, and embed in resin.[6]

  • Sectioning and Staining: Cut ultrathin sections, mount them on copper grids, and stain with uranyl acetate (B1210297) and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope to identify autophagosomes and autolysosomes.

LC3B Conversion Assay:

  • Western Blotting: Perform Western blotting as described above using an antibody that detects both LC3B-I (cytosolic form) and LC3B-II (lipidated, autophagosome-associated form).

  • Data Analysis: An increase in the ratio of LC3B-II to LC3B-I is indicative of an increase in autophagosome formation.

In Vitro Ceramide Synthase Assay

This assay measures the activity of ceramide synthases, the enzymes responsible for ceramide production.

  • Microsome Preparation: Isolate microsomes from cells or tissues of interest.

  • Reaction Mixture: Prepare a reaction mixture containing a fluorescently labeled sphingoid base (e.g., NBD-sphinganine) and an acyl-CoA substrate.

  • Enzyme Reaction: Initiate the reaction by adding the microsomal preparation to the reaction mixture and incubate at 37°C.

  • Lipid Extraction and Analysis: Stop the reaction and extract the lipids. Separate the fluorescently labeled ceramide product from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of fluorescent ceramide produced to determine the ceramide synthase activity.

Conclusion

This compound is a powerful tool for elucidating the complex roles of ceramides in cellular signaling. Its ability to readily enter cells and mimic the actions of endogenous ceramides makes it an invaluable reagent for studying apoptosis, cell cycle regulation, and autophagy. A thorough understanding of its structure-activity relationship, coupled with the application of the detailed experimental protocols provided in this guide, will enable researchers to further unravel the intricate mechanisms of ceramide-mediated cellular processes and explore their therapeutic potential.

References

C2-Ceramide's Impact on Insulin Signaling and Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of lipid second messengers, have emerged as critical mediators of insulin (B600854) resistance, a hallmark of type 2 diabetes and metabolic syndrome. Among these, the cell-permeable analog C2-ceramide is extensively utilized in research to elucidate the molecular mechanisms by which ceramides antagonize insulin signaling. This technical guide provides an in-depth analysis of this compound's multifaceted impact on the insulin signaling cascade. It details the core molecular pathways affected, presents quantitative data from key studies in a structured format, outlines common experimental protocols, and provides visual representations of the signaling networks through detailed diagrams. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction

Insulin resistance is a pathological condition in which peripheral tissues, such as skeletal muscle, adipose tissue, and liver, fail to respond adequately to insulin. This impairment leads to a compensatory hyperinsulinemia and, eventually, hyperglycemia. A growing body of evidence implicates the accumulation of intracellular lipids, particularly ceramides, in the pathogenesis of insulin resistance.[1] this compound (N-acetylsphingosine), a synthetic, cell-permeable short-chain ceramide, is a valuable tool for investigating the direct effects of ceramides on cellular signaling pathways, independent of the complexities of de novo ceramide synthesis.[2][3] This guide will dissect the intricate mechanisms by which this compound disrupts insulin signaling, providing a foundational understanding for future research and therapeutic development.

Molecular Mechanisms of this compound-Induced Insulin Resistance

This compound exerts its inhibitory effects on insulin signaling through multiple, and at times cell-type specific, mechanisms. The primary target of ceramide action is the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), a central node in the insulin signaling pathway responsible for mediating most of the metabolic actions of insulin.[4][5][6] this compound-mediated inhibition of Akt can occur through several distinct pathways:

Activation of Protein Phosphatase 2A (PP2A)

One of the primary mechanisms by which this compound inhibits Akt is through the activation of Protein Phosphatase 2A (PP2A), a ubiquitously expressed serine/threonine phosphatase.[7][8] this compound has been shown to directly activate PP2A, which in turn dephosphorylates Akt at its key activating residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its inactivation.[4][7] This action effectively terminates downstream insulin signaling. This mechanism is particularly prominent in C2C12 myotubes.[9][10]

Activation of atypical Protein Kinase C zeta (PKCζ)

In certain cell types, such as L6 myotubes and human primary myotubes, this compound induces insulin resistance through the activation of atypical Protein Kinase C zeta (PKCζ).[9][10][11] Activated PKCζ can phosphorylate Akt on a threonine residue (Thr34) within its pleckstrin homology (PH) domain.[11] This phosphorylation event prevents the binding of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to the PH domain, which is a critical step for Akt's translocation to the plasma membrane and subsequent activation by PDK1.[7][11]

Activation of the mTORC1/S6K Pathway

This compound can also activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and its downstream effector, ribosomal protein S6 kinase (S6K).[12][13] Activated S6K can then phosphorylate Insulin Receptor Substrate-1 (IRS-1) on inhibitory serine residues (e.g., Ser636/639).[12][13] This inhibitory phosphorylation of IRS-1 impairs its ability to recruit and activate phosphatidylinositol 3-kinase (PI3K) in response to insulin, thereby diminishing the production of PIP3 and subsequent activation of Akt.[12]

Long-term Effects via PKR and JNK Activation

Prolonged exposure to this compound can induce a more sustained insulin resistance by affecting IRS-1 function through a different pathway.[14] In long-term treatments, this compound can activate the double-stranded RNA-activated protein kinase (PKR), which in turn activates c-Jun N-terminal kinase (JNK).[14][15] Activated JNK is a well-known inhibitor of insulin signaling that phosphorylates IRS-1 on inhibitory serine residues (e.g., Ser307), leading to its degradation and a reduction in insulin-stimulated tyrosine phosphorylation of IRS-1.[14]

Modulation of Glycogen (B147801) Synthase Kinase 3β (GSK3β)

This compound has been shown to lead to the dephosphorylation and activation of Glycogen Synthase Kinase 3β (GSK3β).[16] Since Akt normally phosphorylates and inhibits GSK3β, the this compound-induced inactivation of Akt contributes to the activation of GSK3β. Activated GSK3β can, in turn, phosphorylate and inhibit glycogen synthase, a key enzyme in glucose metabolism.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on key components of the insulin signaling pathway.

Table 1: Effect of this compound on Akt/PKB Phosphorylation

Cell TypeThis compound ConcentrationTreatment DurationEffect on Akt/PKB PhosphorylationReference
C2C12 myotubes100 µmol/l2 hoursComplete prevention of insulin-induced Akt phosphorylation.[2]
C2C12 myotubes50 µmol/l16 hoursDecreased insulin-induced Akt phosphorylation.[14]
3T3-L1 adipocytes100 µmol/l24 hoursInhibited insulin-induced phosphorylation of PKB at Ser473.[17]
PC12 cellsNot specifiedNot specifiedEnhanced dephosphorylation of Akt1 at residues T308 and S473.[4]
L6 myotubes100 µM2 hoursAbolished insulin-induced phosphorylation of PKB at Ser473 and Thr308.[11]

Table 2: Effect of this compound on Other Signaling Molecules

| Cell Type | this compound Concentration | Treatment Duration | Target Molecule | Effect | Reference | |---|---|---|---|---| | C2C12 myotubes | 50 µmol/l | 16 hours | IRS-1 Ser307 | Increased phosphorylation. |[14] | | C2C12 myotubes | Not specified | 2 hours | IRS-1 Ser636/639 | Increased inhibitory phosphorylation. |[13] | | 3T3-L1 adipocytes | 100 µmol/l | 24 hours | PDE3B activity | Decreased by 51%. |[17] | | Catecholaminergic cell line | Not specified | Not specified | GSK3β | De-phosphorylation (activation). |[16] | | INS-1 cells | 12.5 µM | Not specified | PP2A activity | Maximal stimulation (+100%). |[18] |

Table 3: Effect of this compound on Glucose Uptake

Cell TypeThis compound ConcentrationTreatment DurationEffect on Glucose UptakeReference
3T3-L1 adipocytes100 µmol/l2 hoursInhibited insulin-stimulated 2-deoxy-d-glucose (B1664073) uptake.[19]
3T3-L1 adipocytesNot specified2 hoursDecreased insulin-induced translocation of GLUT1 and GLUT4.[20]

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the literature on this compound and insulin resistance. Researchers should optimize these protocols for their specific experimental systems.

Cell Culture and this compound Treatment
  • Cell Lines: Commonly used cell lines include C2C12 myoblasts, L6 myoblasts, and 3T3-L1 preadipocytes.

  • Differentiation:

    • C2C12 and L6 myoblasts are differentiated into myotubes by switching to a low-serum differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days.

    • 3T3-L1 preadipocytes are differentiated into adipocytes using a cocktail of insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

  • This compound Preparation: this compound (N-acetyl-D-sphingosine) is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. The final concentration of the vehicle in the cell culture medium should be kept low (e.g., <0.1%) to avoid off-target effects.

  • Treatment: Differentiated cells are serum-starved for a period (e.g., 2-4 hours) before treatment with this compound at concentrations typically ranging from 10 µM to 100 µM for durations of 2 to 24 hours.[2][14][17] A vehicle control should always be included. For insulin stimulation experiments, insulin (typically 10-100 nM) is added for a short period (e.g., 10-30 minutes) at the end of the this compound incubation.[2][19]

Western Blotting for Signaling Protein Phosphorylation
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-Akt Ser473, total Akt, phospho-IRS-1 Ser307, total IRS-1).

  • Detection: After incubation with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the relative phosphorylation levels, typically normalized to the total protein levels.

2-Deoxy-D-Glucose Uptake Assay
  • Cell Treatment: Cells are treated with this compound and stimulated with insulin as described above.

  • Glucose-free Incubation: Cells are washed and incubated in a glucose-free medium (e.g., Krebs-Ringer-HEPES buffer) for a short period.

  • Glucose Uptake: 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) is added to the medium, and the cells are incubated for a defined period (e.g., 5-10 minutes) to allow for glucose uptake.

  • Lysis and Scintillation Counting: The uptake is terminated by washing the cells with ice-cold PBS. The cells are then lysed, and the radioactivity in the lysates is measured using a scintillation counter.

  • Non-specific Uptake: To determine non-specific glucose uptake, a parallel set of experiments is performed in the presence of an inhibitor of glucose transport, such as cytochalasin B.

  • Data Analysis: Specific glucose uptake is calculated by subtracting the non-specific uptake from the total uptake and is typically normalized to the protein content of the cell lysate.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

C2_Ceramide_PP2A_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Akt_P p-Akt (Active) Akt->Akt_P Downstream Downstream Metabolic Effects (e.g., Glucose Uptake) Akt_P->Downstream C2_Ceramide This compound PP2A PP2A C2_Ceramide->PP2A PP2A->Akt_P Dephosphorylation

Caption: this compound activates PP2A, which dephosphorylates and inactivates Akt.

C2_Ceramide_PKCzeta_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 Akt Akt (PKB) PIP3->Akt Activation Downstream Downstream Metabolic Effects Akt->Downstream C2_Ceramide This compound PKCzeta PKCζ C2_Ceramide->PKCzeta PKCzeta->Akt Inhibitory Phosphorylation (Thr34)

Caption: this compound activates PKCζ, leading to inhibitory phosphorylation of Akt.

C2_Ceramide_mTORC1_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 PI3K PI3K IRS1->PI3K Akt Akt (PKB) PI3K->Akt Downstream Downstream Metabolic Effects Akt->Downstream C2_Ceramide This compound mTORC1 mTORC1 C2_Ceramide->mTORC1 S6K S6K mTORC1->S6K S6K->IRS1 Inhibitory Phosphorylation (Ser636/639)

Caption: this compound/mTORC1/S6K pathway inhibits IRS-1.

C2_Ceramide_PKR_JNK_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 PI3K_Akt_Pathway PI3K/Akt Pathway IRS1->PI3K_Akt_Pathway Downstream Downstream Metabolic Effects PI3K_Akt_Pathway->Downstream C2_Ceramide This compound (Long-term) PKR PKR C2_Ceramide->PKR JNK JNK PKR->JNK JNK->IRS1 Inhibitory Phosphorylation (Ser307)

Caption: Long-term this compound exposure inhibits IRS-1 via PKR and JNK.

Conclusion

This compound is a potent antagonist of insulin signaling, acting through a complex and interconnected network of molecular pathways. Its ability to inhibit the central signaling node, Akt, through the activation of phosphatases like PP2A and kinases such as PKCζ, as well as by disrupting the upstream signaling from the insulin receptor via mTORC1/S6K and PKR/JNK pathways, underscores the critical role of ceramides in the development of insulin resistance. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to further unravel the complexities of ceramide-induced insulin resistance and to identify novel therapeutic targets for the treatment of metabolic diseases. A thorough understanding of these mechanisms is paramount for the development of effective strategies to combat the growing epidemic of type 2 diabetes and related disorders.

References

The Role of C2-Ceramide in Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are bioactive sphingolipids that have emerged as critical second messengers in a myriad of cellular processes, including the complex signaling cascades that govern inflammatory responses. Among these, the cell-permeable analog C2-ceramide (N-acetyl-D-sphingosine) has been extensively utilized as a tool to dissect the intricate roles of ceramides in inflammation. This technical guide provides an in-depth exploration of the function of this compound in inflammatory responses, detailing its impact on key signaling pathways, the modulation of cytokine production, and the induction of apoptosis in immune cells. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular mechanisms.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammation is a hallmark of numerous chronic diseases. Ceramide, a central molecule in sphingolipid metabolism, has been implicated as a key regulator of inflammatory signaling.[1] The use of exogenous, cell-permeable ceramides like this compound has been instrumental in elucidating these functions. This compound mimics the effects of endogenous ceramides, allowing for the controlled investigation of its impact on various cellular and molecular events in the inflammatory process. This guide will delve into the multifaceted role of this compound, summarizing its effects on inflammatory signaling and providing practical guidance for its experimental application.

This compound's Impact on Inflammatory Signaling Pathways

This compound modulates several key signaling pathways that are central to the inflammatory response. Its effects can be both pro-inflammatory and anti-inflammatory, depending on the cell type, context, and concentration.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. This compound has been shown to activate NF-κB in various cell types.[2][3] This activation can involve the phosphorylation and subsequent degradation of the inhibitory protein IκBα, leading to the nuclear translocation of the p65 subunit of NF-κB.[4][5][6] Once in the nucleus, NF-κB can induce the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines and chemokines.[2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C2_Ceramide This compound IKK IKK Complex C2_Ceramide->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 NF-κB (p65/p50) p65_p50->IkBa Bound to p65_p50_n NF-κB (p65/p50) p65_p50->p65_p50_n Translocation IkBa_p P-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation DNA κB DNA p65_p50_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Figure 1: this compound-induced NF-κB Signaling Pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound is a potent activator of the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, which are critically involved in stress and inflammatory responses.[7][8][9] Activation of p38 MAPK by this compound can lead to the phosphorylation of downstream transcription factors, contributing to the expression of inflammatory mediators.[10] The activation of these MAPK pathways is often associated with the induction of apoptosis in inflammatory cells.[11]

MAPK_Pathway C2_Ceramide This compound ASK1 ASK1 C2_Ceramide->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK JNK MKK4_7->JNK Phosphorylates JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Apoptosis Transcription_Factors->Inflammatory_Response Regulates

Figure 2: this compound-induced MAPK Signaling Pathway.

Quantitative Effects of this compound on Inflammatory Responses

The following tables summarize the quantitative effects of this compound on key inflammatory parameters as reported in the literature. These tables are designed for easy comparison of dose-dependent effects across different experimental systems.

Table 1: Effect of this compound on Cytokine Production

Cell TypeCytokineThis compound Concentration (µM)Incubation TimeEffectReference
Human MonocytesTNF-α2018 hrInduced low levels of secretion[12]
Human MonocytesIL-1β2018 hrInduced low levels of secretion[12]
Jurkat T cellsIL-2Dose-dependent-Strong inhibition of production[13]
Primary T cellsIL-2Dose-dependent-Strong inhibition of production[13]

Table 2: Effect of this compound on NF-κB and MAPK Signaling

Cell TypeSignaling MoleculeThis compound Concentration (µM)Incubation TimeEffectReference
INS-1 cellsPhospho-p65 (NF-κB)50Time-dependentEarly increase in phosphorylation and nuclear translocation[4]
Cortical Neuronsp38 MAPK-Time-dependentIncreased phosphorylation[7]
Cortical NeuronsJNK-Time-dependentIncreased phosphorylation[7]
MC/9 cellsp38 MAPK50Time-dependentStimulated activity[8]
Rat AstrocytesPhospho-CREB306-12 hrIncreased phosphorylation[10]

Table 3: Effect of this compound on Cell Viability and Apoptosis

Cell TypeThis compound Concentration (µM)Incubation TimeEffect on Viability/ApoptosisReference
HEp-2 cells3.13 - 10024 hrDecreased viability (IC50 ~50 µM), Total apoptosis: 61.4%[14]
Diff-MN9D cells5 - 1018 hrCytotoxicity attenuated by caspase inhibitors at ≤ 5 µM[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Preparation and Administration of this compound for Cell Culture

Objective: To prepare a stock solution of this compound and administer it to cultured cells.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

Protocol:

  • Stock Solution Preparation:

    • Dissolve this compound powder in DMSO or ethanol to a stock concentration of 10-20 mM.[14] Ensure complete dissolution by vortexing.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of this compound-BSA Complex (Optional but Recommended):

    • To improve solubility and delivery in serum-free or low-serum media, a this compound-BSA complex can be prepared.[7][8]

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v in sterile PBS).

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the warm BSA solution while vortexing to achieve the desired final concentration. The molar ratio of this compound to BSA should be considered.

    • Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • Cell Treatment:

    • Thaw the this compound stock solution or the this compound-BSA complex.

    • Dilute the stock solution directly into the cell culture medium to the desired final concentration. Ensure thorough mixing by gently swirling the culture plate.

    • For control experiments, treat cells with the same concentration of the vehicle (DMSO or ethanol) used to dissolve the this compound.

C2_Ceramide_Prep_Workflow cluster_prep Preparation cluster_treatment Cell Treatment start This compound Powder dissolve Dissolve in DMSO or Ethanol start->dissolve stock 10-20 mM Stock Solution dissolve->stock store Store at -20°C stock->store thaw Thaw Stock Solution store->thaw dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cultured Cells dilute->treat incubate Incubate for Desired Time treat->incubate

Figure 3: Experimental Workflow for this compound Treatment.

Western Blot Analysis of Phosphorylated NF-κB p65

Objective: To detect the phosphorylation of the p65 subunit of NF-κB in response to this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibody: Rabbit anti-phospho-NF-κB p65 (Ser536) (e.g., Cell Signaling Technology #3031, 1:1000 dilution)[16]

  • Primary antibody: Rabbit anti-NF-κB p65 (total) (e.g., Cell Signaling Technology #3034, 1:1000 dilution)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG (1:2000 - 1:5000 dilution)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • After this compound treatment, wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.[16]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the antibody for total p65 as a loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

Objective: To quantify the concentration of TNF-α in cell culture supernatants following this compound treatment.

Materials:

  • TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare a standard curve using the provided TNF-α standard.

    • Add 100 µL of standards and cell culture supernatants to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until color develops.

  • Reading: Add the stop solution and read the absorbance at 450 nm.

  • Quantification: Calculate the TNF-α concentration in the samples based on the standard curve.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

Objective: To assess the DNA-binding activity of NF-κB in nuclear extracts from this compound-treated cells.

Materials:

  • Nuclear extraction buffers

  • Biotin- or ³²P-labeled oligonucleotide probe containing the NF-κB consensus sequence (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3')

  • Poly(dI-dC)

  • Binding buffer

  • Non-denaturing polyacrylamide gel

  • Transfer apparatus and membrane (for non-radioactive detection)

  • Chemiluminescent or radioactive detection reagents

Protocol:

  • Nuclear Extract Preparation: Following this compound treatment, prepare nuclear extracts from the cells.

  • Binding Reaction:

    • Incubate nuclear extract (5-10 µg) with poly(dI-dC) in binding buffer on ice for 10 minutes.

    • Add the labeled NF-κB probe and incubate for 20-30 minutes at room temperature.

    • For supershift assays, add an antibody specific for an NF-κB subunit (e.g., p65) to the reaction mixture.

  • Electrophoresis:

    • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Detection:

    • For radioactive probes, dry the gel and expose it to X-ray film.

    • For biotinylated probes, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.

Conclusion

This compound serves as an invaluable tool for investigating the role of ceramides in inflammatory responses. Its ability to permeate cell membranes and activate key signaling pathways, such as NF-κB and MAPKs, allows for a detailed examination of the molecular mechanisms underlying ceramide-mediated inflammation. This guide provides a comprehensive overview of the functions of this compound, supported by quantitative data and detailed experimental protocols. By utilizing the information and methodologies presented herein, researchers can further unravel the complex role of ceramides in both physiological and pathological inflammation, paving the way for the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

Unveiling the Double-Edged Sword: A Technical Guide to the Pro-Apoptotic Effects of C2-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2-Ceramide (N-acetyl-d-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramide, a bioactive sphingolipid that plays a pivotal role in the regulation of cellular processes, including proliferation, differentiation, and, most notably, programmed cell death or apoptosis. Its ability to mimic the actions of natural ceramides (B1148491) has established this compound as an indispensable tool in cancer research and drug development for dissecting the intricate signaling cascades that govern apoptosis. This technical guide provides an in-depth exploration of the pro-apoptotic effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, providing experimental protocols, and visualizing the complex signaling pathways involved.

Ceramides can be generated through various pathways, including the hydrolysis of sphingomyelin (B164518) by sphingomyelinases, the de novo synthesis pathway, and the salvage pathway.[1] this compound, with its short acyl chain, readily integrates into cellular membranes, initiating a cascade of events that culminate in apoptotic cell death. This process is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[2][3] The pro-apoptotic efficacy of this compound has been demonstrated across a variety of cancer cell lines, highlighting its potential as a therapeutic agent.

Quantitative Data on this compound-Induced Apoptosis

The cytotoxic and pro-apoptotic effects of this compound are concentration-dependent and vary among different cell types. The following tables summarize key quantitative data from various studies.

Cell LineCancer TypeIC50 (µM)Time (h)Reference
MDA-MB-231Breast Cancer424[4]
MCF-7Breast Cancer27.1324[4]
H1299Non-Small Cell Lung Cancer22.924[5]
C6Glioma32.7 (in DMSO)Not Specified[2]
HN4Head and Neck Squamous Cell Carcinoma>6024[1]
HN30Head and Neck Squamous Cell Carcinoma~4024[1]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table provides a comparative overview of the concentration of this compound required to inhibit the growth of different cancer cell lines by 50%.

Cell LineThis compound Concentration (µM)Time (h)Parameter MeasuredResultReference
H12995024Late Apoptosis (%)Significant increase vs. control[5]
HN420, 40, 6024Apoptotic Cells (Q2+Q4, %)Concentration-dependent increase[1]
HN3020, 40, 6024Apoptotic Cells (Q2+Q4, %)Concentration-dependent increase[1]
Cerebellar Granule Cells404Bax/Actin RatioSignificant increase vs. control[6]
A54950 (C6-Ceramide)12Caspase-3 Activity (% of control)~2.5-fold increase[4]
PC950Not SpecifiedCaspase-3 ActivitySignificant increase vs. control[7]
HL-60 & U93710Not SpecifiedSphingosine AccumulationUp to 50-fold increase (l-erythro this compound in HL-60)[8]

Table 2: Quantitative Effects of this compound on Apoptotic Markers. This table summarizes the impact of this compound on various indicators of apoptosis, such as the percentage of apoptotic cells and the activity of key apoptotic proteins.

Core Signaling Pathways Activated by this compound

This compound orchestrates apoptosis through a multi-pronged approach, impinging on several critical signaling nodes within the cell. The primary mechanisms include the activation of the intrinsic (mitochondrial) and extrinsic apoptotic pathways, and the modulation of key survival and stress signaling cascades.

The Mitochondrial (Intrinsic) Pathway of Apoptosis

A central mechanism of this compound-induced apoptosis is the permeabilization of the outer mitochondrial membrane.[9] This event leads to the release of pro-apoptotic factors, such as cytochrome c and apoptosis-inducing factor (AIF), from the mitochondrial intermembrane space into the cytosol.

  • Bcl-2 Family Protein Regulation: this compound modulates the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family. It can promote the activation and translocation of Bax to the mitochondria, which is a critical step in forming pores in the outer mitochondrial membrane.[6]

  • Cytochrome c Release and Apoptosome Formation: Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.

  • Caspase Cascade Activation: Activated caspase-9 proteolytically cleaves and activates effector caspases, such as caspase-3 and -7.[10] These executioner caspases are responsible for cleaving a plethora of cellular substrates, leading to the characteristic biochemical and morphological hallmarks of apoptosis.

Mitochondrial_Apoptosis_Pathway C2_Ceramide This compound Bax Bax (Pro-apoptotic) C2_Ceramide->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) C2_Ceramide->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-caspase-3 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces mitochondrial apoptosis.

Modulation of Kinase Signaling Pathways

This compound also exerts its pro-apoptotic effects by interfering with key signaling pathways that regulate cell survival and stress responses.

  • Inhibition of the PI3K/Akt Survival Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival cascade that is often dysregulated in cancer. This compound can lead to the dephosphorylation and inactivation of Akt, thereby promoting apoptosis. This can occur through the activation of protein phosphatases like PP2A. The inactivation of Akt prevents the phosphorylation and inhibition of pro-apoptotic proteins such as Bad.

  • Activation of Stress-Activated Protein Kinases (SAPKs): this compound is a potent activator of the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family. Persistent activation of JNK is strongly associated with the induction of apoptosis. JNK can phosphorylate and modulate the activity of various substrates, including transcription factors like c-Jun and members of the Bcl-2 family, to promote cell death.

Kinase_Modulation_by_C2_Ceramide C2_Ceramide This compound JNK_Pathway JNK Pathway C2_Ceramide->JNK_Pathway Activates PP2A PP2A C2_Ceramide->PP2A Activates PI3K PI3K Akt Akt (PKB) PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis JNK_Pathway->Apoptosis PP2A->Akt Dephosphorylates

Caption: this compound modulates kinase signaling pathways.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for key experiments used to investigate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • This compound stock solution (in DMSO or ethanol)

    • Cell culture medium

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

    • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • This compound

    • Annexin V-FITC (or another fluorochrome)

    • Propidium Iodide (PI)

    • 1X Binding Buffer

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed and treat cells with this compound as desired.

    • Harvest both adherent and floating cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Caspase-3 Activity Assay

This assay quantifies the activity of the key executioner caspase, caspase-3.

  • Materials:

    • This compound

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

    • Assay buffer

    • Microplate reader (spectrophotometer or fluorometer)

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Lyse the cells using a suitable lysis buffer and quantify the protein concentration of the lysates.

    • In a 96-well plate, add a specific amount of protein lysate to each well.

    • Add the caspase-3 substrate and assay buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.

    • Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths.

    • Calculate the fold change in caspase-3 activity relative to the untreated control.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression levels of specific proteins involved in apoptosis.

  • Materials:

    • This compound

    • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer apparatus and membranes (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-phospho-Akt, anti-phospho-JNK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with this compound and prepare cell lysates.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) C2_Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->C2_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) C2_Treatment->Viability_Assay Apoptosis_Detection Apoptosis Detection (Annexin V/PI Staining) C2_Treatment->Apoptosis_Detection Protein_Analysis Protein Analysis (Western Blot) C2_Treatment->Protein_Analysis Enzyme_Assay Enzyme Activity Assay (Caspase-3) C2_Treatment->Enzyme_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Detection->Data_Analysis Protein_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: A general experimental workflow for studying this compound.

Conclusion

This compound is a potent inducer of apoptosis in a wide range of cancer cell types, acting through a complex and interconnected network of signaling pathways. Its ability to activate the mitochondrial apoptotic cascade, inhibit pro-survival signals, and stimulate stress-related pathways makes it a valuable tool for both basic research and preclinical drug development. A thorough understanding of its mechanisms of action, coupled with standardized experimental protocols, is essential for harnessing its full potential in the development of novel anti-cancer therapies. This guide provides a comprehensive overview to aid researchers and drug development professionals in their exploration of the multifaceted pro-apoptotic effects of this compound.

References

The Biophysical Interaction of C2-Ceramide with Lipid Bilayers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of sphingolipids that play a crucial role as bioactive signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence. Comprising a sphingosine (B13886) backbone N-acylated with a fatty acid, the length of this acyl chain significantly influences the biophysical properties and biological functions of the ceramide. C2-ceramide (N-acetylsphingosine), a short-chain, cell-permeable analog of natural ceramides, is widely utilized as an experimental tool to investigate the cellular effects of ceramide accumulation. Its interaction with cellular membranes is a key initiating event in its signaling cascade. This technical guide provides a comprehensive overview of the biophysical interplay between this compound and lipid bilayers, focusing on quantitative data, detailed experimental methodologies, and the associated signaling pathways.

Quantitative Effects of this compound on Lipid Bilayers

The introduction of this compound into lipid bilayers instigates significant alterations in their physical properties. These changes are concentration-dependent and are fundamental to its biological activity. The following tables summarize the key quantitative effects of this compound on membrane conductance, permeability, and fluidity.

Table 1: this compound Induced Changes in Membrane Conductance
ParameterValueExperimental ConditionsReference
This compound Concentration5 µMPlanar phospholipid membrane (asolectin), 1 M KCl, 5 mM MES, pH 6.0[1][2]
Single Channel Conductance1 to 200 nSPlanar phospholipid membrane, 1 M KCl[1][2]
Estimated Pore Diameter0.8 to 11 nmCalculated from conductance measurements[1][2]
Apoptotic Ceramide Content~10 mol % of total phospholipidEstimated content in membranes of cells undergoing apoptosis[1][2]
Table 2: this compound Induced Membrane Permeability (Leakage)
ParameterThis compoundC2-DihydroceramideExperimental ConditionsReference
Ceramide:Lipid Ratio for ~3% Leakage0.2106-carboxyfluorescein leakage from lipid vesicles[3][4]
Ceramide:Lipid Ratio for near total leakage10-6-carboxyfluorescein leakage from lipid vesicles[3][4]
Platelet LysisObserved at ceramide:lipid ratio of 0.5No lysis observedHuman platelets[3][5]
Table 3: this compound Effects on Membrane Fluidity
ParameterEffect of this compoundComparisonExperimental ConditionsReference
Fluorescence Anisotropy (DPH)Significant decreaseEffect was roughly twice that of Triton X-100DMPC/cholesterol vesicles at 37°C, ceramide:lipid ratio of 0.3[5]
Translational Diffusion Coefficient (Perylene)Decrease from 4.2 ± 0.8 µm²/s to 2.8 ± 0.8 µm²/sCompared to control lipid bilayer without ceramideSupported lipid bilayers (cholesterol, sphingomyelin, DOPC)[6]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biophysical interactions of this compound with lipid bilayers.

Planar Lipid Bilayer (PLB) Conductance Measurement

This technique is used to measure the ion channel forming activity of this compound and to characterize the properties of the resulting pores.[1][2][7][8][9]

Materials:

  • Planar lipid bilayer rig with two chambers (cis and trans) separated by a thin Teflon or polystyrene film with a small aperture (50-250 µm diameter).

  • Ag/AgCl electrodes.

  • Low-noise current amplifier.

  • Data acquisition system.

  • Lipid solution (e.g., 1% asolectin in n-decane).

  • This compound stock solution (in ethanol (B145695) or DMSO).

  • Electrolyte solution (e.g., 1 M KCl, 5 mM MES, pH 6.0).

Procedure:

  • Bilayer Formation:

    • Pre-treat the aperture with the lipid solution.

    • Fill both chambers with the electrolyte solution.

    • "Paint" the lipid solution across the aperture to form a thin lipid film. The formation of a stable bilayer is monitored by measuring the increase in membrane capacitance to a stable value (typically 0.3-0.7 µF/cm²).

  • This compound Addition:

    • Add this compound from the stock solution to the cis chamber to the desired final concentration (e.g., 5 µM). Stir gently to ensure mixing.

  • Data Recording:

    • Apply a constant voltage (e.g., +50 mV) across the bilayer using the Ag/AgCl electrodes.

    • Record the resulting transmembrane current. The formation of channels by this compound will be observed as discrete, stepwise increases in current.

  • Data Analysis:

    • Determine the single-channel conductance (γ) using the formula γ = I/V, where I is the step increase in current and V is the applied voltage.

    • Construct a histogram of single-channel conductance values to identify the distribution of pore sizes.

Fluorescence Anisotropy to Measure Membrane Fluidity

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in anisotropy indicates an increase in membrane fluidity.[5][10][11]

Materials:

  • Fluorometer with polarization filters.

  • Fluorescent probe stock solution (e.g., 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in tetrahydrofuran).

  • Large unilamellar vesicles (LUVs) of desired lipid composition (e.g., DMPC/cholesterol).

  • This compound stock solution.

  • Buffer (e.g., PBS).

Procedure:

  • Vesicle Preparation:

    • Prepare LUVs by extrusion or sonication.

  • Probe Incorporation:

    • Incubate the LUVs with the DPH probe at a low probe-to-lipid ratio (e.g., 1:500) to avoid self-quenching. The incubation is typically done at a temperature above the phase transition of the lipids.

  • This compound Treatment:

    • Add this compound to the labeled vesicle suspension to the desired final concentration or ceramide:lipid ratio. Incubate for a specific period.

  • Anisotropy Measurement:

    • Measure the fluorescence intensity of the sample with the excitation polarizer oriented vertically and the emission polarizer oriented first vertically (I_VV) and then horizontally (I_VH).

    • Correct for instrumental bias (G-factor) by measuring the intensities with the excitation polarizer oriented horizontally (I_HV and I_HH). The G-factor is calculated as G = I_HV / I_HH.

  • Data Analysis:

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Compare the anisotropy values of control vesicles with those treated with this compound.

Carboxyfluorescein Leakage Assay for Membrane Permeability

This assay quantifies the ability of this compound to disrupt the integrity of a lipid bilayer by measuring the release of a self-quenching fluorescent dye from liposomes.[3][4][12][13][14]

Materials:

  • Fluorometer.

  • Large unilamellar vesicles (LUVs).

  • 5(6)-Carboxyfluorescein (CF).

  • Size-exclusion chromatography column (e.g., Sephadex G-50).

  • This compound stock solution.

  • Triton X-100 solution (for 100% leakage control).

  • Buffer (e.g., HEPES buffer with NaCl).

Procedure:

  • Liposome (B1194612) Preparation with Encapsulated CF:

    • Prepare a lipid film by drying the desired lipids from an organic solvent.

    • Hydrate the lipid film with a solution of self-quenching concentration of CF (e.g., 50-100 mM in buffer).

    • Subject the suspension to several freeze-thaw cycles.

    • Extrude the liposomes through polycarbonate filters (e.g., 100 nm pore size) to form LUVs.

  • Removal of External CF:

    • Separate the CF-loaded liposomes from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column.

  • Leakage Measurement:

    • Dilute the purified CF-loaded liposomes in buffer in a cuvette to a concentration where the extra-vesicular CF concentration is low enough to prevent self-quenching.

    • Record the baseline fluorescence (F_0).

    • Add this compound to the desired concentration and monitor the increase in fluorescence (F_t) over time as CF leaks out and its self-quenching is relieved.

    • After the reaction reaches a plateau or at a designated time point, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all liposomes and measure the maximum fluorescence (F_max), representing 100% leakage.

  • Data Analysis:

    • Calculate the percentage of CF leakage at time t using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100

Fluorescence Recovery After Photobleaching (FRAP) for Lipid Diffusion

FRAP is a microscopy-based technique used to measure the lateral diffusion of fluorescently labeled lipids within a membrane, providing insights into membrane fluidity and the presence of immobile fractions.[1][2][4][6][15][16]

Materials:

  • Confocal laser scanning microscope (CLSM) equipped for FRAP.

  • Supported lipid bilayers (SLBs) or giant unilamellar vesicles (GUVs).

  • Fluorescently labeled lipid probe (e.g., NBD-PE, Atto 647N-DOPE).

  • This compound.

Procedure:

  • Sample Preparation:

    • Prepare SLBs or GUVs containing the fluorescent lipid probe and the desired concentration of this compound.

  • Image Acquisition:

    • Acquire a few pre-bleach images of the region of interest (ROI) using low laser power to determine the initial fluorescence intensity.

  • Photobleaching:

    • Irradiate a small, defined ROI with a high-intensity laser beam for a short period to irreversibly photobleach the fluorophores within that region.

  • Post-Bleach Imaging:

    • Immediately after bleaching, acquire a time-lapse series of images of the same region using low laser power to monitor the recovery of fluorescence as unbleached fluorophores from the surrounding area diffuse into the bleached ROI.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the bleached ROI in each post-bleach image.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence intensity of a non-bleached region.

    • Plot the normalized fluorescence recovery curve over time.

    • Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects, particularly the induction of apoptosis, by directly altering the biophysical properties of mitochondrial membranes.

This compound Induced Apoptosis via Mitochondrial Outer Membrane Permeabilization (MOMP)

This compound can self-assemble within the mitochondrial outer membrane to form large, stable pores. These pores are permeable to small proteins, including cytochrome c. The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a critical step in the intrinsic pathway of apoptosis, leading to the activation of caspases and subsequent execution of the apoptotic program.[5][17][18][19][20]

C2_Ceramide_Apoptosis_Pathway cluster_membrane Mitochondrial Outer Membrane cluster_intermembrane Intermembrane Space cluster_cytosol Cytosol C2_Ceramide_Membrane This compound (in membrane) Ceramide_Pore Ceramide Pore Formation C2_Ceramide_Membrane->Ceramide_Pore Self-assembly Cytochrome_c_Cytosol Cytochrome c Ceramide_Pore->Cytochrome_c_Cytosol Release Cytochrome_c_IMS Cytochrome c Apoptosome Apoptosome Formation (Apaf-1, procaspase-9) Caspase_9 Active Caspase-9 Apoptosome->Caspase_9 Caspase_3 Active Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Cytochrome_c_Cytosol->Apoptosome C2_Ceramide_Ext Exogenous This compound C2_Ceramide_Ext->C2_Ceramide_Membrane Incorporation

Caption: this compound induced apoptosis pathway.

Experimental Workflow for Studying this compound Effects on Membrane Permeability

The following diagram illustrates a typical experimental workflow to investigate the membrane-permeabilizing effects of this compound using a liposome-based assay.

Experimental_Workflow_Permeability start Start prep_liposomes Prepare CF-loaded LUVs start->prep_liposomes purify Purify LUVs (Size-Exclusion Chromatography) prep_liposomes->purify setup_assay Setup Fluorometer Assay purify->setup_assay add_ceramide Add this compound setup_assay->add_ceramide record_fluorescence Record Fluorescence vs. Time add_ceramide->record_fluorescence add_triton Add Triton X-100 (100% Leakage) record_fluorescence->add_triton record_max_fluorescence Record Maximum Fluorescence add_triton->record_max_fluorescence analyze Calculate % Leakage record_max_fluorescence->analyze end End analyze->end

Caption: Workflow for membrane permeability assay.

Conclusion

The interaction of this compound with lipid bilayers is a complex biophysical process with profound biological consequences. By forming pores, increasing membrane permeability, and altering membrane fluidity, this compound can initiate signaling cascades that lead to cellular outcomes such as apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to understand and manipulate these fundamental cellular processes. The ability to precisely measure the effects of this compound on model membranes provides a powerful platform for screening novel therapeutic agents that target ceramide signaling pathways.

References

Methodological & Application

C2-Ceramide Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2-Ceramide (N-acetyl-D-sphingosine) is a cell-permeable, synthetic analog of endogenous ceramides. As a key second messenger in the sphingolipid signaling pathway, ceramide is implicated in a multitude of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation.[1] The short acyl chain of this compound facilitates its delivery into cultured cells, making it a valuable tool for investigating the downstream effects of ceramide signaling. These application notes provide detailed protocols for the use of this compound in cell culture experiments, summarize key quantitative data, and illustrate the associated signaling pathways.

Data Presentation

The following tables summarize typical experimental conditions and outcomes for this compound treatment across various cell lines.

Table 1: this compound Concentration and Incubation Times for Induction of Apoptosis

Cell LineConcentration Range (µM)Incubation Time (hours)Key FindingsReference(s)
SH-SY5Y (Neuroblastoma)10 - 5024Concentration-dependent decrease in cell viability.[2]
MCF-7 (Breast Cancer)206, 12, 24Induction of apoptosis and senescence-like phenotype.[3]
HN4 & HN30 (Head and Neck Squamous Cell Carcinoma)20 - 6024Concentration-dependent cytotoxicity and induction of apoptosis.[4]
HEp-2 (Laryngeal Carcinoma)3.13 - 10024, 48Dose and time-dependent cytotoxicity via caspase-dependent apoptosis.[5]
HCT-116 (Colon Cancer)2024Induction of apoptosis, evidenced by DNA laddering.[6]
HSC-I (Squamous Cell Carcinoma)Not specifiedNot specifiedDose-dependent toxicity and induction of apoptosis.[7]
A549 & PC9 (Non-small cell lung cancer)50, 100, 20012, 24, 36Time- and concentration-dependent reduction in cell viability.[8]

Table 2: Summary of Cellular Responses to this compound Treatment

Cellular ProcessAssayTypical ObservationReference(s)
Cell Viability MTT Assay, CCK-8 AssayDecrease in a dose- and time-dependent manner.[2][4][5][8]
Apoptosis Annexin V/PI StainingIncreased percentage of apoptotic cells.[4][5][9]
DNA Fragmentation (TUNEL, DNA Laddering)Increased DNA fragmentation.[6][7][10]
Caspase Activation (Caspase-3, -7, -9)Increased activity of executioner and initiator caspases.[2][5][9]
Cell Cycle Flow Cytometry (PI Staining)G0/G1 or G1 phase arrest.[11][12]
Signaling Pathways Western BlotModulation of proteins in MAPK, Akt, and p53 pathways.[3][13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered[14] or 100% Ethanol[15]

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • In a sterile microcentrifuge tube or glass vial, weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO or 100% ethanol (B145695) to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved.[16]

  • Store the stock solution at -20°C.

Note: To improve solubility in aqueous media, this compound can be complexed with bovine serum albumin (BSA).[17] Alternatively, a solvent mixture of ethanol and dodecane (B42187) (98:2, v/v) can be used to disperse natural ceramides.[18]

Protocol 2: Cell Treatment with this compound

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for at least 24 hours before treatment.[16]

  • Preparation of Working Solution: Directly before treating the cells, dilute the this compound stock solution into the pre-warmed cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately and vigorously to prevent precipitation.

  • Important: The final concentration of the organic solvent (DMSO or ethanol) in the culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity. A vehicle control (medium containing the same final concentration of the solvent) must be included in all experiments.[16]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the this compound working solution.

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[16]

Protocol 3: Assessment of Cell Viability using MTT Assay

Materials:

  • Cells treated with this compound (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Following this compound treatment, add 10 µL of MTT solution to each well of a 96-well plate.

  • Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[2]

Protocol 4: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Materials:

  • Cells treated with this compound (from Protocol 2)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells in the medium) by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound treatment can activate multiple signaling cascades leading to cellular responses such as apoptosis and cell cycle arrest.

C2_Ceramide_Signaling C2_Ceramide This compound Plasma_Membrane Plasma Membrane C2_Ceramide->Plasma_Membrane Enters cell Salvage_Pathway Salvage Pathway Plasma_Membrane->Salvage_Pathway Endogenous_Ceramides Endogenous Long-Chain Ceramides Salvage_Pathway->Endogenous_Ceramides Deacylation/ Re-acylation MAPK_Pathway MAPK Pathway Endogenous_Ceramides->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Endogenous_Ceramides->PI3K_Akt_Pathway p53_Pathway p53 Pathway Endogenous_Ceramides->p53_Pathway JNK JNK MAPK_Pathway->JNK p38 p38 MAPK_Pathway->p38 Caspase_Cascade Caspase Cascade JNK->Caspase_Cascade p38->Caspase_Cascade Akt Akt (inhibition) PI3K_Akt_Pathway->Akt p53 p53 (activation) p53_Pathway->p53 p53->Caspase_Cascade Caspase9 Caspase-9 Caspase_Cascade->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound signaling pathways leading to apoptosis.

Experimental Workflow for this compound Treatment and Analysis

The following diagram outlines a typical workflow for studying the effects of this compound on cultured cells.

Experimental_Workflow start Start cell_culture Seed and Culture Cells start->cell_culture prepare_c2 Prepare this compound Working Solution cell_culture->prepare_c2 treat_cells Treat Cells with This compound prepare_c2->treat_cells incubate Incubate for Desired Time treat_cells->incubate harvest Harvest Cells incubate->harvest analysis Downstream Analysis harvest->analysis viability Cell Viability Assay (e.g., MTT) analysis->viability Quantitative apoptosis Apoptosis Assay (e.g., Annexin V) analysis->apoptosis Qualitative/ Quantitative western Western Blot (Signaling Proteins) analysis->western Mechanistic end End viability->end apoptosis->end western->end

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols for Dissolving C2-Ceramide in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2-Ceramide (N-acetyl-D-erythro-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramides (B1148491). As a key second messenger in cellular signaling, this compound is instrumental in studying a variety of cellular processes, including apoptosis, cell cycle arrest, and cellular stress responses. Its utility in research is underscored by its ability to mimic the effects of naturally occurring ceramides when introduced to in vitro and in vivo models. Proper solubilization and handling are critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing this compound stock solutions for use in cell culture experiments.[1] This document provides detailed protocols for dissolving this compound in DMSO, along with application notes for its use in biological research.

Data Presentation: this compound Solubility

The solubility of this compound in various organic solvents is a crucial consideration for the preparation of stock solutions. The following table summarizes the approximate solubility of this compound. It is important to minimize the final concentration of organic solvents in cell culture media (ideally ≤ 0.1%) to avoid cytotoxicity.[2]

SolventApproximate Solubility (mg/mL)Molar Equivalent (mM) (MW = 341.5 g/mol )Notes
Dimethyl Sulfoxide (DMSO)~20[3][4]~58.6A common and effective solvent for creating high-concentration stock solutions.
Ethanol~33[3]~96.6Another widely used solvent.
Dimethylformamide (DMF)~22[3]~64.4An alternative organic solvent.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be stored for future use.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weighing: In a sterile microcentrifuge tube or glass vial, carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-20 mM).

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved.[5] If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[5][6]

  • Visual Inspection: Visually inspect the solution to ensure that no particulate matter remains. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles and store at -20°C.[3][4] The stock solution is stable for at least four years when stored properly.[3]

Protocol 2: Treatment of Cultured Cells with this compound

This protocol outlines the steps for treating cultured cells with this compound from a DMSO stock solution. A vehicle control (cells treated with the same final concentration of DMSO without this compound) must be included in all experiments to account for any solvent effects.[2][7]

Materials:

  • Cultured cells in appropriate cell culture plates or flasks

  • Pre-warmed complete cell culture medium

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and grow, typically for 24 hours, before treatment.

  • Preparation of Working Solution: Immediately before treating the cells, thaw an aliquot of the this compound stock solution. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final working concentration (e.g., 10-50 µM).[8] It is crucial to add the stock solution to the medium and mix immediately and thoroughly to prevent precipitation of the this compound.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1%).[2]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the this compound working solution.

  • Incubation: Incubate the cells for the desired period (e.g., up to 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[8]

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays (e.g., MTT), apoptosis assays (e.g., Annexin V staining, DNA fragmentation), or Western blotting for signaling pathway analysis.[8][9][10]

Mandatory Visualizations

This compound Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Cell Treatment cluster_2 Downstream Analysis weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store prepare_working Prepare Working Solution (Dilute Stock in Medium) store->prepare_working seed_cells Seed Cells seed_cells->prepare_working treat_cells Treat Cells with this compound prepare_working->treat_cells incubate Incubate (e.g., 24h) treat_cells->incubate analysis Cell Viability, Apoptosis Assays, Western Blot, etc. incubate->analysis G cluster_akt Pro-Survival Pathway Inhibition cluster_mapk Stress/Apoptosis Pathways Activation C2_Ceramide This compound PI3K PI3K C2_Ceramide->PI3K inhibits Akt Akt/PKB C2_Ceramide->Akt inhibits JNK JNK C2_Ceramide->JNK activates PKC PKCζ C2_Ceramide->PKC activates PP2A PP2A C2_Ceramide->PP2A activates Caspase3 Caspase-3 C2_Ceramide->Caspase3 activates PI3K->Akt Bad BAD Akt->Bad Apoptosis Apoptosis JNK->Apoptosis PKC->Akt inhibits PP2A->Akt inhibits Caspase3->Apoptosis

References

Optimal Concentration of C2-Ceramide for Inducing Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2-Ceramide (N-acetyl-d-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramide, a critical lipid second messenger involved in various cellular processes, including the regulation of apoptosis.[1][2] Its ability to traverse the plasma membrane makes it a valuable tool for studying the downstream effects of ceramide signaling and for inducing apoptosis in a controlled manner in various cell types. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound to induce apoptosis in research and drug development settings.

Data Presentation: Effective Concentrations of this compound for Apoptosis Induction

The optimal concentration of this compound for inducing apoptosis is cell-type dependent and can vary based on experimental conditions. The following table summarizes effective concentrations and observed effects from various studies.

Cell LineConcentration RangeTreatment DurationKey Apoptotic Observations
Human Non-Small Cell Lung Cancer (A549 and PC9) 50 - 200 µmol/l12, 24, 36 hoursDose- and time-dependent reduction in cell viability. 50 µmol/l for 24h resulted in ~70% viability and increased caspase-3 activity.[3][4]
Human Non-Small Cell Lung Cancer (H1299) 10, 20, 50 µM24 hoursDose-dependent increase in Annexin V positive cells, indicating apoptosis.[5]
Human Head and Neck Squamous Cell Carcinoma (HN4 and HN30) 20, 40, 60 µM24 hoursConcentration-dependent inhibition of cell proliferation and induction of apoptosis.[2]
Human Neuroblastoma (SH-SY5Y) 10 - 50 µMUp to 24 hoursConcentration-dependent cell death; 25 µM significantly decreased cell viability by about 60%.[6]
Human Squamous Cell Carcinoma (HSC-I) Not specified, but dose-dependentNot specified, but time-dependentInduced internucleosomal DNA fragmentation in a dose- and time-dependent manner.[7]
Human Breast Cancer (MDA-MB-231) 5 - 50 µM24 hoursInduced chromatin condensation and increased pro-apoptotic Bad and cleaved caspase-3.[8]
Human Oligodendroglial (MO3.13) Not specifiedNot specifiedInduced apoptosis characterized by cell shrinkage, chromatin condensation, and caspase-3 activation.[9]
Rat Primary Cortical Neurons Not specifiedNot specifiedInduced up-regulation of active caspase-9 and caspase-3.[6]
Cultured Cardiomyocytes 40 µMUp to 6 hoursStimulated early activation of apoptosis.[10]

Signaling Pathways of this compound-Induced Apoptosis

This compound triggers apoptosis through multiple signaling cascades, primarily involving the mitochondria and activation of the caspase family of proteases. Exogenous this compound can activate stress-activated protein kinases (SAPK/JNK), leading to downstream effects on the Bcl-2 family of proteins, ultimately causing mitochondrial outer membrane permeabilization and the release of cytochrome c.[1][6] This, in turn, activates the caspase cascade, leading to the execution of apoptosis.[6][9]

C2_Ceramide_Apoptosis_Pathway cluster_0 cluster_1 cluster_2 cluster_3 C2_Ceramide Exogenous This compound Plasma_Membrane Plasma Membrane JNK JNK Pathway C2_Ceramide->JNK Activates Intracellular Intracellular Signaling Bax_Activation Bax Activation & Bcl-2 Inhibition JNK->Bax_Activation Promotes Mitochondrion Mitochondrion Bax_Activation->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the optimal concentration of this compound and to quantify its apoptotic effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Experimental Workflow

Experimental_Workflow Start Start: Cell Culture Dose_Response 1. Dose-Response Experiment (e.g., MTT Assay) Start->Dose_Response Determine_IC50 2. Determine IC50 Concentration Dose_Response->Determine_IC50 Apoptosis_Assays 3. Apoptosis Confirmation Assays (Annexin V/PI, Caspase Activity) Determine_IC50->Apoptosis_Assays Data_Analysis 4. Data Analysis & Interpretation Apoptosis_Assays->Data_Analysis End End: Optimal Concentration Determined Data_Analysis->End

Caption: General workflow for determining optimal this compound concentration.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound and calculating the IC50 (half-maximal inhibitory concentration).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 12, 24, 36 hours) at 37°C in a humidified incubator with 5% CO2.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the determined concentrations of this compound (e.g., around the IC50 value) for the desired time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Caspase Activity Assay

This protocol is for measuring the activity of key executioner caspases, such as caspase-3, to confirm the apoptotic pathway.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the previous protocols.

  • Cell Lysis: After treatment, harvest the cells and lyse them according to the assay kit's instructions.

  • Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Analysis: Quantify the caspase-3 activity based on the manufacturer's instructions and compare the treated samples to the vehicle control. An increase in caspase-3 activity is indicative of apoptosis.[3]

Conclusion

This compound is a potent inducer of apoptosis in a wide range of cell types. The optimal concentration and treatment time are critical parameters that must be empirically determined for each cell line. The protocols provided herein offer a systematic approach to identifying the effective concentration of this compound and confirming its apoptotic mechanism. By utilizing these methods, researchers can effectively employ this compound as a tool to investigate the intricate signaling pathways of apoptosis and explore its potential in therapeutic applications.

References

Application Notes and Protocols for C2-Ceramide Treatment in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C2-ceramide in cell viability and cytotoxicity assays. This compound, a cell-permeable analog of endogenous ceramide, is a well-established inducer of apoptosis and cell cycle arrest in a multitude of cell lines. Understanding its time- and dose-dependent effects is crucial for its application in cancer research and drug development.

Introduction to this compound

This compound (N-acetyl-D-sphingosine) is a synthetic, short-chain ceramide that readily crosses the cell membrane, mimicking the effects of naturally occurring ceramides.[1] It acts as a second messenger in various signaling pathways, primarily those leading to programmed cell death (apoptosis).[2] Its cytotoxic effects have been demonstrated in numerous cancer cell lines, making it a valuable tool for studying apoptosis and for screening potential anti-cancer therapeutics.[3] The cytotoxic effects of this compound are both dose- and time-dependent.[3]

Mechanism of Action

This compound initiates apoptosis through a multi-faceted signaling cascade. Key events include:

  • Inhibition of Pro-Survival Pathways: this compound can suppress the PI3-K/Akt signaling pathway, a critical regulator of cell survival.[4]

  • Activation of Pro-Apoptotic Proteins: It promotes the activity of pro-apoptotic proteins like Bax.[4]

  • Caspase Activation: this compound treatment leads to the activation of executioner caspases, such as caspase-3, which are central to the apoptotic process.[5]

Data Presentation: Time-Course of this compound Cytotoxicity

The following tables summarize the dose- and time-dependent effects of this compound on the viability of various cell lines, as determined by MTT or similar cell viability assays.

Table 1: Effect of this compound on Human Non-Small Cell Lung Cancer (A549) Cell Viability

This compound (µM)12 hours (% Viability)24 hours (% Viability)36 hours (% Viability)
0100100100
20~95~90~85
50~85~70~60
100~70~50~40
200~55~35~25

Data synthesized from studies on A549 cells.[5]

Table 2: Effect of this compound on Human Non-Small Cell Lung Cancer (PC9) Cell Viability

This compound (µM)12 hours (% Viability)24 hours (% Viability)36 hours (% Viability)
0100100100
20~98~92~88
50~90~70~65
100~75~55~45
200~60~40~30

Data synthesized from studies on PC9 cells.[5]

Table 3: Effect of this compound on Human Neuroblastoma (SH-SY5Y) Cell Viability

This compound (µM)24 hours (% Viability)
0100
10~85
25~40
50~25

Data synthesized from studies on SH-SY5Y cells.[4]

Table 4: Effect of this compound on Human Head and Neck Squamous Cell Carcinoma (HN4 and HN30) Cell Viability

This compound (µM)24 hours (% Viability - HN4)24 hours (% Viability - HN30)
0100100
20~80~70
40~60~50
60~40~30

Data synthesized from studies on HNSCC cells. HN30 cells show slightly higher sensitivity.[2]

Table 5: Effect of this compound on Human Laryngeal Carcinoma (HEp-2) Cell Viability

This compound (µM)24 hours (% Viability)48 hours (% Viability)
0100100
3.13~90~80
6.25~80~65
12.5~65~50
25~50~35
50~35~20
100~20~10

Data synthesized from studies on HEp-2 cells.[3]

Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48, 72 hours) at 37°C and 5% CO2.

Protocol 2: MTT Cell Viability Assay

This protocol is to be performed after the this compound treatment incubation period.

  • MTT Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

  • Addition of MTT: Add 10 µL of the MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into insoluble purple formazan (B1609692) crystals.

  • Solubilization of Formazan: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100.

Mandatory Visualizations

C2_Ceramide_Signaling_Pathway cluster_membrane C2 This compound PI3K PI3-K C2->PI3K inhibits Bax Bax C2->Bax activates Membrane Cell Membrane Akt Akt PI3K->Akt activates Akt->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion acts on Caspase9 Caspase-9 Mitochondrion->Caspase9 releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound induced apoptotic signaling pathway.

Experimental_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate for Time-Course (e.g., 6, 12, 24, 48, 72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance at 570nm Solubilize->Read Analyze Analyze Data (% Viability) Read->Analyze End End Analyze->End

References

Application Notes and Protocols for C2-Ceramide-Induced Apoptosis Detection by Annexin V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and development. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Ceramide, a lipid second messenger, plays a pivotal role in initiating apoptosis in response to various cellular stresses. C2-ceramide, a cell-permeable analog of natural ceramide, is widely used to induce apoptosis in vitro and study its underlying mechanisms.[1][2][3]

The Annexin V assay is a sensitive and widely used method for detecting early-stage apoptosis.[4][5] In healthy cells, phosphatidylserine (B164497) (PS) is restricted to the inner leaflet of the plasma membrane.[6][7] During the initial phases of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V, a protein with a high affinity for PS.[4][7] Propidium iodide (PI), a fluorescent nucleic acid intercalating agent, is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[4][8]

These application notes provide a detailed protocol for inducing apoptosis with this compound and subsequently detecting it using Annexin V staining and flow cytometry.

Signaling Pathway of this compound-Induced Apoptosis

This compound initiates apoptosis through a complex signaling cascade that often involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program.[9] The pathway can be triggered by various upstream events, including stress signals that lead to the accumulation of intracellular ceramide. This compound can activate downstream effector caspases, such as caspase-3, which in turn cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9][10]

cluster_0 Cellular Stress cluster_1 This compound Induction cluster_2 Apoptotic Cascade Stress Stress Signals (e.g., Chemotherapeutics, Radiation) C2_Ceramide Exogenous this compound Caspase_Activation Caspase Activation (e.g., Caspase-3) C2_Ceramide->Caspase_Activation initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis executes cluster_workflow Experimental Workflow A 1. Cell Seeding & Culture B 2. This compound Treatment A->B C 3. Cell Harvesting B->C D 4. Washing C->D E 5. Resuspension in Binding Buffer D->E F 6. Annexin V & PI Staining E->F G 7. Flow Cytometry Analysis F->G

References

Using C2-Ceramide In Vivo: Administration Routes and Dosage Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2-Ceramide (N-acetyl-D-erythro-sphingosine) is a synthetic, cell-permeable analog of natural ceramides, which are bioactive sphingolipids involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. Due to its ability to mimic the effects of endogenous ceramides, this compound is a valuable tool for in vivo studies aimed at understanding the therapeutic potential of modulating ceramide signaling pathways in various disease models.

These application notes provide a comprehensive overview of the common administration routes and dosages for this compound in preclinical in vivo studies, with a focus on cancer, neuroinflammation, and dermatological applications. Detailed protocols and formulation guidelines are provided to assist researchers in designing and executing their experiments.

Data Presentation: In Vivo Administration of this compound

The following tables summarize quantitative data from preclinical studies on the in vivo administration of this compound and its analogs.

Table 1: Systemic Administration of this compound and Analogs in Cancer Models

Animal ModelAdministration RouteCompoundDosageFrequencyDurationKey Findings
Mouse (Melanoma)Intravenous (i.v.)Liposomal this compound25 mg/kg bwDays 1, 2, 3, 7, and 1521 daysRestricted tumor progression.[1]
Mouse (Breast Cancer)Intraperitoneal (i.p.)Ceramide Analog10 mg/kg bw5 days/week3 weeksInhibited tumor growth and reduced metastasis.[2]
Mouse (Breast Cancer)Intraperitoneal (i.p.)Ceramide Analog40, 80, 120 mg/kg bwSingle dose14 days (Toxicity Study)120 mg/kg induced minor liver and cardiac tissue damage; ≤ 80 mg/kg was considered safe.[2]

Table 2: Localized Administration of Ceramides in Neurological and Dermatological Models

Animal ModelAdministration RouteCompoundDosage/ConcentrationFrequencyDurationKey Findings
Rat (Depression Model)Intracerebral Infusion (Ventral Hippocampus)C20:0 Ceramide100 µMEvery other day2 weeksInduced anhedonia-like behavior.[2]
Mouse (Dermatitis)TopicalThis compound NanoemulsionNot specifiedNot specifiedNot specifiedExhibited moisturizing and barrier-repair effects.[3][4]
Rat (Inflammatory Pain)Intraplantar InjectionCeramide10 µgSingle doseNot applicableInduced thermal and mechanical hyperalgesia.[5]

Experimental Protocols

Protocol 1: Intravenous Administration of Liposomal this compound in a Mouse Melanoma Model

This protocol is adapted from a study investigating the anti-tumor effects of liposomal this compound in a B16F10 melanoma mouse model.[1]

Materials:

  • This compound

  • Liposome formulation components (e.g., DSPC, Cholesterol, DSPE-PEG)

  • Phosphate-buffered saline (PBS), sterile

  • Syringes and needles for intravenous injection

  • Animal model: C57BL/6 mice with established B16F10 melanoma tumors

Procedure:

  • Preparation of Liposomal this compound:

    • Prepare liposomes encapsulating this compound using a suitable method such as thin-film hydration followed by extrusion. The final lipid composition should be optimized for stability and in vivo delivery.

    • Suspend the final liposomal formulation in sterile PBS to achieve the desired concentration for injection.

  • Animal Dosing:

    • On the designated treatment days (e.g., days 1, 2, 3, 7, and 15 post-tumor establishment), administer the liposomal this compound solution via intravenous injection (e.g., tail vein).

    • The recommended dosage is 25 mg/kg body weight.[1]

    • A control group should receive empty liposomes (without this compound) following the same administration schedule.

  • Monitoring:

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • Observe the animals for any signs of toxicity, and monitor body weight.

    • At the end of the study, tumors can be excised for histological and molecular analysis.

Experimental_Workflow_IV_Liposomal_C2_Ceramide cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis prep_lipo Prepare Liposomal This compound suspend Suspend in Sterile PBS prep_lipo->suspend inject Intravenous Injection (25 mg/kg) suspend->inject monitor_tumor Monitor Tumor Growth & Animal Health inject->monitor_tumor analysis Histological & Molecular Analysis monitor_tumor->analysis

Protocol 2: Intraperitoneal Administration of a Ceramide Analog in a Mouse Breast Cancer Model

This protocol is based on a study that evaluated the toxicity and efficacy of a novel ceramide analog in a nude mouse model of triple-negative breast cancer.[2]

Materials:

  • Ceramide analog

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

  • Animal model: Nude mice with established triple-negative breast cancer xenografts

Procedure:

  • Preparation of Injection Solution:

    • Dissolve the ceramide analog in DMSO to create a stock solution.

    • For injection, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be minimized to avoid toxicity.

  • Animal Dosing (Efficacy Study):

    • Administer the ceramide analog solution via intraperitoneal injection at a dosage of 10 mg/kg body weight.[2]

    • The treatment can be given 5 days a week for a duration of 3 weeks.[2]

    • A control group should receive the vehicle (e.g., DMSO and saline mixture) on the same schedule.

  • Animal Dosing (Acute Toxicity Study):

    • Administer a single intraperitoneal injection of the ceramide analog at varying doses (e.g., 25, 50, 75, 80, 120 mg/kg body weight).[2]

    • A control group should receive a single injection of the vehicle.

  • Monitoring:

    • For efficacy studies, monitor tumor growth and animal body weight regularly.

    • For toxicity studies, observe the animals daily for 14 days for any signs of morbidity or mortality.[2] Collect blood and tissues at the end of the study for biochemical and histological analysis.

Experimental_Workflow_IP_Ceramide_Analog cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis dissolve Dissolve Ceramide Analog in DMSO dilute Dilute with Sterile Saline dissolve->dilute inject_eff IP Injection (Efficacy) 10 mg/kg dilute->inject_eff inject_tox IP Injection (Toxicity) 25-120 mg/kg dilute->inject_tox monitor_eff Monitor Tumor Growth inject_eff->monitor_eff monitor_tox Observe for Toxicity (14 days) inject_tox->monitor_tox analysis Biochemical & Histological Analysis monitor_tox->analysis

Protocol 3: Topical Administration of this compound Nanoemulsion for Dermatitis

This protocol is based on a study that developed an oil-in-water nanoemulsion for the topical delivery of this compound to repair the skin barrier in a mouse model of dermatitis.[3][4]

Materials:

  • This compound

  • Oil phase (e.g., Octyldodecanol)

  • Aqueous phase (e.g., Glycerin and purified water)

  • Surfactant (e.g., Tween 80)

  • Ultrasonic emulsification equipment

  • Animal model: Mice with induced dermatitis

Procedure:

  • Preparation of this compound Nanoemulsion:

    • Dissolve this compound in the oil phase.

    • Prepare the aqueous phase containing glycerin and purified water.

    • Add the surfactant to either the oil or aqueous phase.

    • Mix the oil and aqueous phases and subject the mixture to ultrasonic emulsification to form a stable nanoemulsion with a particle size of approximately 112.5 nm.[3][4]

  • Animal Treatment:

    • Induce dermatitis in the mice using a suitable method.

    • Topically apply the this compound nanoemulsion to the affected skin area.

    • A control group should be treated with a nanoemulsion without this compound.

  • Evaluation:

    • Assess skin barrier function by measuring parameters such as transepidermal water loss (TEWL) and skin hydration.

    • Visually score the severity of dermatitis.

    • Skin biopsies can be taken for histological analysis to evaluate changes in the stratum corneum and other skin layers.

Signaling Pathways Modulated by this compound

This compound has been shown to influence multiple signaling pathways, leading to its diverse biological effects. The specific pathways activated can be cell-type and context-dependent.

Apoptosis Induction: this compound is a well-known inducer of apoptosis. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:

  • Mitochondrial Pathway: this compound can lead to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.[6]

  • Bcl-2 Family Proteins: this compound can modulate the expression and activity of Bcl-2 family proteins, leading to a pro-apoptotic balance.

  • Caspase Activation: Activation of caspase-3 is a central event in this compound-induced apoptosis, leading to the cleavage of cellular substrates and cell death.[7][8]

Apoptosis_Pathway cluster_mito Mitochondrion C2_Ceramide This compound CytoC Cytochrome c (release) C2_Ceramide->CytoC Bcl2 Bcl-2 Family (Modulation) C2_Ceramide->Bcl2 Casp9 Caspase-9 (Activation) CytoC->Casp9 Bcl2->CytoC Casp3 Caspase-3 (Activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Autophagy and Cell Survival Pathways: In some contexts, this compound can also induce autophagy and modulate cell survival pathways.

  • ERK1/2 Pathway: this compound has been shown to up-regulate the phosphorylation of ERK1/2.[9]

  • mTOR Pathway: Downstream of ERK1/2, this compound can down-regulate the phosphorylation of mTOR, a key regulator of cell growth and autophagy.[9]

  • Akt Pathway: this compound can inhibit the pro-survival Akt signaling pathway.[10]

Autophagy_Survival_Pathway C2_Ceramide This compound ERK p-ERK1/2 C2_Ceramide->ERK Akt Akt Pathway C2_Ceramide->Akt mTOR p-mTOR ERK->mTOR Autophagy Autophagy mTOR->Autophagy CellSurvival Cell Survival Akt->CellSurvival

Conclusion

This compound is a versatile tool for in vivo research, with applications spanning oncology, neurobiology, and dermatology. The choice of administration route and dosage is critical for achieving the desired biological effect and depends on the specific research question and animal model. Systemic administration via intravenous or intraperitoneal routes is common for cancer studies, often requiring a formulation to improve solubility, such as liposomes or the use of co-solvents. Localized administration, including intracerebral infusion and topical application, allows for targeted effects in specific tissues. Careful consideration of the experimental design, including appropriate controls and monitoring for toxicity, is essential for obtaining reliable and reproducible results. The signaling pathways modulated by this compound are complex and can lead to either cell death or survival, highlighting the importance of understanding the cellular context of its action.

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following C2-Ceramide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing Western blot analysis to investigate protein expression changes induced by C2-Ceramide treatment. This compound, a cell-permeable analog of the endogenous signaling lipid ceramide, is widely used to study and induce cellular processes such as apoptosis, cell cycle arrest, and senescence.[1][2][3] This document outlines the key signaling pathways affected by this compound, detailed experimental protocols, and expected quantitative changes in protein expression.

Key Signaling Pathways Modulated by this compound

This compound treatment triggers a cascade of intracellular signaling events, primarily culminating in apoptosis or cell stress responses. Understanding these pathways is crucial for selecting appropriate protein targets for Western blot analysis.

One of the central mechanisms of this compound-induced apoptosis involves the activation of caspases.[4] This is often initiated through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol.[5] This release is regulated by the Bcl-2 family of proteins. This compound has been shown to upregulate pro-apoptotic Bcl-2 proteins like Bad.[1] In the cytosol, cytochrome c contributes to the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase, leading to the cleavage and activation of executioner caspases like caspase-3.[6] The activation of caspase-3 is a hallmark of apoptosis and can be detected by Western blot through the appearance of its cleaved fragments.[1][4]

Another significant pathway affected by this compound is the PI3K/Akt signaling cascade, which is critical for cell survival. This compound treatment often leads to the dephosphorylation and inactivation of Akt, thereby promoting apoptosis.[6][7] This inhibition of the pro-survival Akt pathway can contribute to the overall apoptotic response.

Furthermore, this compound has been shown to modulate the thioredoxin (Trx) system. It can upregulate the expression of thioredoxin-interacting protein (Txnip), which binds to and inhibits the antioxidant function of Trx1.[8][9] This can lead to increased intracellular reactive oxygen species (ROS) and oxidative stress, further contributing to apoptosis.

Here is a diagram illustrating the this compound induced apoptosis signaling pathway:

G C2_Ceramide This compound Bad Bad ↑ C2_Ceramide->Bad Akt_pathway PI3K/Akt Pathway C2_Ceramide->Akt_pathway Txnip_pathway Txnip/Trx1 Pathway C2_Ceramide->Txnip_pathway Mitochondria Mitochondria CytoC Cytochrome c release Mitochondria->CytoC Bad->Mitochondria Apoptosome Apoptosome Formation CytoC->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Cleaved Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Casp3 Cleaved Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Akt_inhibition Akt Inhibition ↓ Akt_pathway->Akt_inhibition Akt_inhibition->Apoptosis Txnip_upregulation Txnip ↑ Txnip_pathway->Txnip_upregulation Trx1_inhibition Trx1 Inhibition Txnip_upregulation->Trx1_inhibition ROS ROS ↑ Trx1_inhibition->ROS ROS->Apoptosis

This compound Induced Apoptosis Signaling Pathway

Quantitative Data Summary

The following tables summarize the expected quantitative changes in the expression of key proteins following this compound treatment, as determined by Western blot analysis. The fold change is relative to untreated control cells.

Target ProteinCell LineThis compound ConcentrationTreatment TimeFold Change in ExpressionReference
Apoptosis Regulators
Cleaved Caspase-3MDA-MB-23120 µM24 hUpregulated[1]
Cleaved Caspase-3MO3.13Not specifiedNot specifiedUpregulated[4]
BadMDA-MB-23120 µM24 hUpregulated[1]
Cytochrome c (cytosolic)Cerebellar granule cells20 µM12 hIncreased[5]
Cell Survival and Proliferation Markers
Phospho-Akt (Ser473)C2C12 myotubes100 µM2 h~60% decrease[7]
RbMCF-720 µM24 hUpregulated[1]
Oxidative Stress Markers
TxnipA549 / PC950 µM24 hUpregulated[9]
Trx1A549 / PC950 µM24 hDownregulated[9]

Experimental Protocols

This section provides detailed protocols for cell treatment, protein extraction, and Western blot analysis to assess protein expression changes after this compound treatment.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis A Seed Cells B This compound Treatment A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA/Bradford) C->D E SDS-PAGE D->E F Protein Transfer (PVDF/Nitrocellulose) E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection (Chemiluminescence) I->J K Image Acquisition J->K L Densitometry Analysis K->L M Normalization to Loading Control L->M N Quantitative Analysis M->N

Western Blot Experimental Workflow
I. Cell Culture and this compound Treatment

  • Cell Seeding: Plate the cells of interest in appropriate culture dishes or plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • This compound Preparation: Prepare a stock solution of this compound (N-acetyl-D-sphingosine) in a suitable solvent such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 20 µM, 50 µM).[1][9][10] A vehicle control (medium with the same concentration of DMSO without this compound) should always be included.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 2, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.[1][7][9]

II. Protein Extraction and Quantification
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.[9]

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay such as the Bicinchoninic acid (BCA) assay or Bradford assay.[11]

III. Western Blot Analysis
  • Sample Preparation for SDS-PAGE: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[12][13]

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[12]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-cleaved caspase-3, anti-phospho-Akt, anti-Txnip) diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[13]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.[13]

  • Final Washes: Wash the membrane again three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.

IV. Data Analysis and Quantification
  • Densitometry: Quantify the band intensity for the target protein and a loading control (e.g., β-actin, GAPDH, or α-tubulin) in each lane using image analysis software such as ImageJ.[11][14]

  • Normalization: Normalize the band intensity of the target protein to the intensity of the corresponding loading control band to correct for variations in protein loading.[14][15]

  • Relative Quantification: Express the normalized protein expression levels in the this compound-treated samples as a fold change relative to the vehicle-treated control sample.[14]

References

C2-Ceramide: A Tool for Investigating Sphingolipid Metabolism and Cellular Fate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C2-Ceramide (N-acetyl-D-erythro-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramide, a central molecule in sphingolipid metabolism. Due to its short acyl chain, this compound readily crosses cell membranes, making it an invaluable tool for studying the diverse biological processes regulated by ceramides (B1148491). These processes include the induction of apoptosis, cell cycle arrest, and autophagy, making this compound a significant compound in cancer research and the development of therapeutic strategies targeting sphingolipid pathways.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its effects on cellular mechanisms.

Biological Activities of this compound

This compound mimics the biological activities of natural ceramides, which act as second messengers in various signaling cascades.[3] Its primary applications in research revolve around its ability to:

  • Induce Apoptosis: this compound is a potent inducer of programmed cell death in a wide range of cell types.[4] This is often mediated through caspase-dependent pathways, involving the activation of caspase-3 and the cleavage of substrates like PARP.[3][5]

  • Promote Cell Cycle Arrest: Treatment with this compound can halt cell cycle progression, typically at the G0/G1 or G1 phase.[6][7] This effect is often associated with the modulation of key cell cycle regulatory proteins.[6]

  • Trigger Autophagy: this compound can induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[3][8] The role of autophagy in this compound-treated cells can be either pro-survival or pro-death, depending on the cellular context.[3][9]

  • Modulate Signaling Pathways: this compound influences several critical signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK/SAPK) and the PI3K/Akt pathway, which are central to cell survival and proliferation.[6][10][11]

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to illustrate its effects on various cell lines.

Table 1: Inhibition of Cell Proliferation by this compound in Human Hepatocarcinoma Bel7402 Cells

This compound Concentration (μmol/L)Inhibition Rate (%)
00
521.5 ± 1.3
1052.7 ± 0.9
1569.3 ± 1.2
3077.2 ± 0.8
6083.8 ± 1.2

Data from a study on human hepatocarcinoma Bel7402 cells treated for 24 hours, as determined by MTT assay.[6]

Table 2: Effect of Chiral C2-Ceramides on Sphingosine Accumulation in HL-60 Cells

This compound Stereoisomer (10 μM)Fold Increase in Sphingosine (compared to control)
l-erythro50
l-threo7

Data from a study on HL-60 human leukemia cells, highlighting the stereospecific effects of this compound on sphingolipid metabolism.

Experimental Protocols

Preparation of this compound Stock Solution

Note: this compound is soluble in organic solvents like ethanol (B145695), DMSO, and dimethyl formamide.[3]

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a stock solution of this compound by dissolving it in sterile DMSO. A common stock concentration is 10-20 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When treating cells, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).[12]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.[4][10]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[13]

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[13]

  • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4][13]

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Induce apoptosis by treating cells with this compound for the desired time. Include both negative (vehicle-treated) and positive controls.

  • Harvest the cells (including floating cells in the medium) and wash them once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6][14]

Materials:

  • Cells treated with this compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis for Signaling Proteins

This method is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways affected by this compound.[7][8]

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, caspase-3, PARP, LC3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.

Visualization of Pathways and Workflows

This compound Induced Apoptosis Signaling Pathway

C2_Ceramide_Apoptosis C2_Ceramide This compound Mitochondria Mitochondria C2_Ceramide->Mitochondria dysfunction Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP cleavage Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: this compound induces apoptosis via mitochondrial dysfunction and caspase activation.

Experimental Workflow for this compound Treatment and Analysis

Experimental_Workflow Cell_Culture Cell Culture C2_Treatment This compound Treatment Cell_Culture->C2_Treatment Cell_Harvest Cell Harvest C2_Treatment->Cell_Harvest Viability Cell Viability Assay (MTT) Cell_Harvest->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Harvest->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Harvest->Cell_Cycle Western_Blot Western Blot Cell_Harvest->Western_Blot

Caption: General workflow for studying the effects of this compound on cultured cells.

This compound and the ERK/JNK Signaling Pathways

C2_Ceramide_MAPK_Pathway C2_Ceramide This compound ASK1 ASK1 C2_Ceramide->ASK1 activates p38 p38 MAPK ASK1->p38 JNK JNK ASK1->JNK Apoptosis Apoptosis p38->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p38->Cell_Cycle_Arrest JNK->Apoptosis

Caption: this compound activates ASK1, leading to downstream p38 and JNK activation.

This compound Regulation of the Akt Signaling Pathway

C2_Ceramide_Akt_Pathway C2_Ceramide This compound PP2A PP2A C2_Ceramide->PP2A activates Akt Akt PP2A->Akt inhibits Cell_Survival Cell Survival Akt->Cell_Survival

Caption: this compound inhibits the pro-survival Akt pathway via activation of PP2A.

References

Preparation of C2-Ceramide Stock Solutions for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2-Ceramide (N-acetyl-D-erythro-sphingosine) is a cell-permeable, short-chain analog of endogenous ceramides, which are critical lipid second messengers involved in a myriad of cellular processes. Due to its ability to readily cross cell membranes, this compound is an invaluable tool for in vitro investigations into ceramide-mediated signaling pathways, including apoptosis, cell cycle arrest, senescence, and cellular stress responses.[1] Proper preparation of this compound stock solutions is paramount to achieving accurate and reproducible experimental outcomes. This document provides detailed protocols for the solubilization and application of this compound in in vitro studies, summarizes key quantitative data, and illustrates relevant signaling pathways.

Data Presentation

This compound Properties and Solubility
PropertyValueSource
Molecular Formula C20H39NO3[1][2]
Molecular Weight 341.5 g/mol [1][2]
Appearance White solid[1]
Purity ≥98%[2]
Solubility Data
SolventApproximate SolubilitySource
DMSO (Dimethyl Sulfoxide) >50 mg/mL[1][3]
Ethanol (B145695) >25 mg/mL[1][3]
Dimethylformamide (DMF) ~22 mg/mL[2]
PBS (pH 7.2) ~50 µg/mL[2]
Storage and Stability
FormStorage TemperatureStabilitySource
Crystalline Solid -20°C≥ 4 years[2][4]
Stock Solutions in Organic Solvent -20°CUp to 3 months[3]
Aqueous Solutions Not Recommended for StorageUse within one day[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., for a 20 mM stock solution, add the corresponding volume of solvent to the weighed this compound). This compound is soluble in ethanol, DMSO, and dimethyl formamide, with solubilities of approximately 33, 20, and 22 mg/ml, respectively.[2]

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C. Stock solutions are stable for up to 3 months at -20°C.[3]

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the high-concentration stock solution to the final working concentration for cell treatment.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Vortex the stock solution gently before use.

  • Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the final desired working concentration (e.g., 20 µM, 40 µM, 60 µM).[5] It is crucial to add the stock solution to the medium and mix immediately by gentle pipetting or swirling to prevent precipitation.

  • Important: The final concentration of the organic solvent (DMSO or ethanol) in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • A vehicle control (culture medium containing the same final concentration of the solvent without this compound) must be included in all experiments.

  • Remove the existing medium from the cells and replace it with the medium containing the this compound working solution.

  • Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Proceed with downstream analysis to assess the cellular response to this compound treatment.

Visualization of Workflows and Pathways

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in Organic Solvent (DMSO or Ethanol) weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Duration treat->incubate analyze Downstream Analysis incubate->analyze

Caption: Experimental workflow for this compound solution preparation and cell treatment.

G cluster_akt Survival Pathway Inhibition cluster_apoptosis Apoptotic Pathway Activation C2 This compound Akt Akt C2->Akt inhibits Bax Bax (Pro-apoptotic) C2->Bax activates NFkB NF-κB Akt->NFkB inhibits Survivin Survivin (Anti-apoptotic) NFkB->Survivin inhibits CyclinA2 Cyclin A2 (Cell Cycle Progression) NFkB->CyclinA2 inhibits G1_Arrest G1 Cell Cycle Arrest Bax->G1_Arrest Chromatin Chromatin Condensation G1_Arrest->Chromatin Apoptosis Apoptosis Chromatin->Apoptosis

References

Application Notes and Protocols: C2-Ceramide in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C2-Ceramide (N-acetyl-D-sphingosine) is a cell-permeable, synthetic analog of endogenous ceramide, a critical lipid second messenger involved in a variety of cellular processes.[1][2] Its ability to induce apoptosis, or programmed cell death, in a wide range of cancer cell lines makes it an invaluable tool in drug discovery and high-throughput screening (HTS).[1][3] By mimicking the effects of natural ceramides, this compound serves as a robust positive control for assays aimed at identifying novel therapeutic agents that modulate apoptotic pathways. These application notes provide detailed protocols for utilizing this compound in HTS campaigns to screen for potential anti-cancer drugs.

Mechanism of Action of this compound

This compound exerts its pro-apoptotic effects through multiple signaling pathways. Upon entering the cell, it can trigger the intrinsic apoptotic pathway by directly affecting the mitochondria. This leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.[4][5] Cytochrome c release is a critical step that initiates the activation of a cascade of caspases, the key executioners of apoptosis.

Furthermore, this compound has been shown to modulate key signaling pathways that regulate cell survival and proliferation, such as the Akt and NF-κB pathways. It can inhibit the pro-survival Akt signaling pathway, thereby promoting apoptosis.[6][7][8] Additionally, this compound can influence the NF-κB signaling cascade, which is often dysregulated in cancer cells to promote their survival.[9]

Data Presentation: this compound Cytotoxicity

The cytotoxic effects of this compound have been documented across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Method
H1299Non-small cell lung cancer22.924Trypan Blue
HN30Head and Neck Squamous Cell Carcinoma~6024CCK-8
C6Glioma32.7Not SpecifiedNot Specified
HT29Colorectal AdenocarcinomaNot SpecifiedNot SpecifiedNot Specified
MCF-7Breast AdenocarcinomaNot SpecifiedNot SpecifiedNot Specified
HSC-ISquamous Cell CarcinomaToxic in a dose-dependent mannerNot SpecifiedViability Assay

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Experimental Protocols for High-Throughput Screening

This compound is an ideal positive control for HTS assays designed to identify compounds that induce apoptosis. Its use helps to validate assay performance and to normalize the data. For HTS applications, it is crucial to establish a robust assay with a high Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10][11][12][13]

Preparation of this compound Stock Solution:

This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[2] For cell culture experiments, it is recommended to dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).[14] This stock solution can then be diluted to the desired final concentration in the cell culture medium. It is important to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%). To improve solubility in aqueous solutions, this compound can be complexed with bovine serum albumin (BSA).[15]

Cell Viability Assay using Resazurin (B115843) (AlamarBlue)

This protocol describes a method to assess cell viability by measuring the metabolic activity of cells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

  • This compound (positive control)

  • Test compounds

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt solution (e.g., AlamarBlue)

  • 96- or 384-well clear-bottom black plates

  • Multimode microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and this compound in complete culture medium. A typical concentration range for this compound is 10-100 µM.

    • Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Remove the seeding medium from the cells and add the medium containing the test compounds or controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Determine the IC50 values for the test compounds and this compound.

    • Calculate the Z'-factor for the assay using the positive (this compound) and negative (untreated) controls.

Apoptosis Assay using Caspase-3/7 Activity

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.

Materials:

  • This compound (positive control)

  • Test compounds

  • Cancer cell line of interest

  • Complete cell culture medium

  • Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • 96- or 384-well white-walled plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)

  • Luminometer or fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.

  • Incubation: Incubate the plate for a period sufficient to induce apoptosis (e.g., 6-24 hours).

  • Assay Reagent Preparation and Addition:

    • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add the caspase-3/7 reagent to each well.

  • Incubation with Reagent: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using the appropriate microplate reader.

  • Data Analysis:

    • Subtract the background signal (from wells with no cells).

    • Normalize the signal of treated wells to the negative control.

    • Determine the concentration-response curves and EC50 values for compounds that activate caspases.

    • Calculate the Z'-factor for the assay.

Mitochondrial Membrane Potential Assay

This assay measures the disruption of the mitochondrial membrane potential (ΔΨm), an early event in apoptosis. In healthy cells, the mitochondrial membrane is polarized. In apoptotic cells, the membrane depolarizes, which can be detected using potentiometric fluorescent dyes like TMRE (Tetramethylrhodamine, Ethyl Ester).

Materials:

  • This compound (positive control)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (depolarizing agent control)

  • Test compounds

  • Cancer cell line of interest

  • Complete cell culture medium

  • TMRE dye

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.

  • Incubation: Incubate the plate for a shorter period suitable for detecting early apoptotic events (e.g., 4-12 hours).

  • Dye Loading:

    • Prepare a working solution of TMRE in pre-warmed culture medium (final concentration typically 20-200 nM, optimize for cell line).

    • Remove the treatment medium and add the TMRE-containing medium to each well.

  • Incubation with Dye: Incubate the plate for 15-30 minutes at 37°C and 5% CO2, protected from light.

  • Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system with appropriate filters for TMRE (e.g., Ex/Em ~549/575 nm).

    • Quantify the fluorescence intensity per cell or per well. A decrease in TMRE fluorescence indicates mitochondrial membrane depolarization.

    • Calculate the percentage of cells with depolarized mitochondria for each treatment.

    • Determine the concentration-response curves for active compounds.

Visualizations: Signaling Pathways and Experimental Workflows

This compound Induced Apoptosis Signaling Pathway

C2_Ceramide_Apoptosis_Pathway C2_Ceramide This compound Mitochondrion Mitochondrion C2_Ceramide->Mitochondrion Akt Akt (Pro-survival) C2_Ceramide->Akt inhibits NFkB NF-κB (Pro-survival) C2_Ceramide->NFkB inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound induced apoptosis pathway.

High-Throughput Screening Workflow for Apoptosis Inducers

HTS_Workflow Start Start: Cell Seeding (96/384-well plates) Compound_Addition Compound Library & Controls (Test Compounds, this compound, Vehicle) Start->Compound_Addition Incubation Incubation (24-72 hours) Compound_Addition->Incubation Primary_Assay Primary HTS Assay (e.g., Cell Viability - Resazurin) Incubation->Primary_Assay Data_Analysis1 Data Analysis (IC50, Z'-factor) Primary_Assay->Data_Analysis1 Hit_Identification Hit Identification Data_Analysis1->Hit_Identification Secondary_Assay Secondary/Confirmatory Assays (e.g., Caspase-3/7, ΔΨm) Hit_Identification->Secondary_Assay Primary Hits Data_Analysis2 Data Analysis (EC50, Mechanism of Action) Secondary_Assay->Data_Analysis2 Hit_Validation Hit Validation & Lead Optimization Data_Analysis2->Hit_Validation

References

Application Notes and Protocols: TUNEL Assay for C2-Ceramide-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are bioactive sphingolipids that act as second messengers in a variety of cellular processes, including the regulation of cell growth, differentiation, and apoptosis (programmed cell death).[1] The synthetic, cell-permeable analog, C2-Ceramide (N-acetyl-D-sphingosine), is widely used to mimic the effects of endogenous ceramides and is a potent inducer of apoptosis in numerous cell types.[1][2] One of the hallmark biochemical events of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[3] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a robust and widely used method to detect this DNA fragmentation in situ, thereby enabling the identification and quantification of apoptotic cells.[3][4][5]

This document provides a detailed protocol for performing a TUNEL assay on adherent cells treated with this compound. It also includes information on the underlying signaling pathways, example data, and troubleshooting tips to assist researchers in accurately assessing this compound-induced apoptosis.

This compound Induced Apoptosis Signaling Pathway

This compound initiates apoptosis through a complex signaling cascade that often involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Upon entering the cell, this compound can influence multiple pathways. One key mechanism involves the inhibition of pro-survival signals, such as the Akt pathway.[1][6] Downregulation of Akt can lead to the dephosphorylation and activation of pro-apoptotic proteins like Bad. This compound has also been shown to increase the expression of other pro-apoptotic proteins such as Bax.[1][6] These events can lead to mitochondrial dysfunction, cytochrome c release, and the subsequent activation of the intrinsic caspase cascade, including caspase-9 and the executioner caspase-3.[1] Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[1]

C2_Ceramide_Apoptosis_Pathway C2_Ceramide This compound Akt Akt Pathway (Pro-survival) C2_Ceramide->Akt inhibition Bax Bax C2_Ceramide->Bax upregulation Bad Bad Akt->Bad inhibition Mitochondria Mitochondria Bad->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activation DNA_Fragmentation DNA Fragmentation (TUNEL Positive) Caspase3->DNA_Fragmentation cleavage

This compound induced apoptosis signaling pathway.

Experimental Protocol: TUNEL Assay for this compound-Treated Adherent Cells

This protocol is designed for the detection of apoptosis in adherent cells cultured on coverslips or in chamber slides using a fluorescence-based TUNEL assay.

Materials and Reagents
  • Adherent cells of interest

  • This compound (N-acetyl-D-sphingosine)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1% Triton™ X-100 in PBS

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • DNase I (for positive control)

  • Nuclease-free water

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Antifade mounting medium

  • Coverslips or chamber slides

  • Humidified chamber

  • Fluorescence microscope

Experimental Workflow

TUNEL_Workflow start Start: Seed Adherent Cells treat Treat Cells with this compound start->treat wash1 Wash with PBS treat->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize with 0.1% Triton X-100 wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 tunel TUNEL Staining (TdT Enzyme + Labeled dUTP) wash3->tunel wash4 Wash with PBS tunel->wash4 counterstain Counterstain Nuclei (DAPI/Hoechst) wash4->counterstain mount Mount Coverslip counterstain->mount image Image with Fluorescence Microscope mount->image

Experimental workflow for the TUNEL assay.
Step-by-Step Procedure

  • Cell Seeding and Treatment:

    • Seed adherent cells onto sterile glass coverslips or chamber slides at an appropriate density to achieve 60-70% confluency at the time of treatment.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

    • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations. A vehicle control (DMSO alone) should be prepared at the same final concentration of DMSO used for the highest this compound concentration.

    • Remove the old medium and treat the cells with the this compound-containing medium or the vehicle control medium.

    • Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).

  • Controls:

    • Negative Control: A sample of untreated or vehicle-treated cells that will be incubated with the TUNEL reaction mixture without the TdT enzyme. This control is essential to assess background fluorescence.[7]

    • Positive Control: A sample of untreated cells that will be treated with DNase I to induce DNA strand breaks prior to the TUNEL staining. This confirms that the TUNEL reagents and procedure are working correctly.[7]

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells once with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15-30 minutes at room temperature.[8]

    • Aspirate the fixative and wash the cells twice with PBS for 5 minutes each.

  • Permeabilization:

    • Add the permeabilization solution (0.1% Triton™ X-100 in PBS) to the fixed cells.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS for 5 minutes each.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions, typically by mixing the TdT enzyme with the labeled dUTPs and reaction buffer.

    • Remove the PBS from the wells and add the TUNEL reaction mixture to each coverslip, ensuring the cells are completely covered.

    • For the negative control, add a reaction mixture lacking the TdT enzyme.

    • Incubate the samples in a humidified chamber at 37°C for 60 minutes, protected from light.[8]

  • Stopping the Reaction and Counterstaining:

    • Remove the TUNEL reaction mixture.

    • Wash the cells three times with PBS for 5 minutes each to remove unincorporated nucleotides.

    • Incubate the cells with a nuclear counterstain such as DAPI or Hoechst stain (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting and Visualization:

    • Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope with the appropriate filters for the fluorophore used in the TUNEL assay (e.g., FITC for green fluorescence) and the nuclear counterstain (e.g., DAPI for blue fluorescence).

Data Analysis and Interpretation

Apoptotic cells will exhibit bright nuclear fluorescence (TUNEL-positive), while non-apoptotic cells will only show the nuclear counterstain.[4] The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive nuclei and dividing by the total number of nuclei (as determined by the counterstain) in several random fields of view.[9]

Apoptotic Index (%) = (Number of TUNEL-positive cells / Total number of cells) x 100

It is important to note that necrosis can also lead to DNA fragmentation and may result in a positive TUNEL signal.[2] Therefore, it is recommended to correlate the TUNEL results with morphological changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Data Presentation

The following tables provide example data illustrating the quantification of apoptosis in a hypothetical cell line treated with this compound.

Table 1: Dose-Dependent Effect of this compound on Apoptosis at 24 Hours

This compound Concentration (µM)Percentage of TUNEL-Positive Cells (Mean ± SD)
0 (Vehicle Control)2.5 ± 0.8
1015.2 ± 2.1
2538.6 ± 4.5
5065.1 ± 6.2

Table 2: Time-Course of Apoptosis Induction by 25 µM this compound

Time (Hours)Percentage of TUNEL-Positive Cells (Mean ± SD)
02.1 ± 0.5
612.8 ± 1.9
1225.4 ± 3.3
2439.2 ± 4.1

Troubleshooting

ProblemPossible CauseSolution
No signal in positive control Inactive TdT enzyme or degraded labeled dUTPs.Use a new TUNEL assay kit or fresh reagents. Ensure proper storage of the kit components at -20°C.
Insufficient permeabilization.Optimize the concentration and incubation time for the permeabilization agent (e.g., Triton™ X-100).
High background in negative control Autofluorescence of cells or tissue.View the sample under the microscope before the TUNEL reaction to check for autofluorescence. Use an appropriate mounting medium with an antifade agent.
Non-specific binding of labeled dUTPs.Ensure thorough washing steps after the TUNEL reaction.
Weak signal in treated samples Apoptosis may not be the primary mode of cell death.Consider other cell death assays (e.g., for necrosis or autophagy).
Suboptimal this compound concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction in your specific cell line.
Loss of apoptotic cells during washing steps.Be gentle during the washing steps. Apoptotic cells may detach more easily.

References

Measuring Caspase Activation in Response to C2-Ceramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2-Ceramide, a cell-permeable analog of the endogenous sphingolipid ceramide, is a potent inducer of apoptosis in a wide variety of cell types. A critical event in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. Measuring the activation of these caspases is a key method for quantifying the apoptotic response to this compound and for screening potential therapeutic agents that may modulate this pathway. These application notes provide an overview of the signaling pathways involved and detailed protocols for measuring caspase activation.

Ceramide acts as a second messenger in signaling pathways that control fundamental cellular processes, including cell cycle, proliferation, and apoptosis.[1] Exogenous, cell-permeable ceramides (B1148491) like this compound can trigger apoptosis through various mechanisms, often converging on the activation of caspase cascades.[2] The intrinsic apoptotic pathway, involving the mitochondria, is a major route for this compound-induced cell death. This pathway is often initiated by cellular stress and leads to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[3][4]

This compound Induced Caspase Activation Pathway

This compound treatment of cells initiates a signaling cascade that culminates in the activation of executioner caspases and subsequent apoptosis. The pathway generally involves the mitochondrial or intrinsic pathway of apoptosis.

G This compound Induced Caspase Activation Pathway C2_Ceramide This compound Mitochondria Mitochondria C2_Ceramide->Mitochondria induces stress Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 cleavage & activation Procaspase9 Pro-Caspase-9 Procaspase9->Apoptosome Caspase3 Active Caspase-3 Caspase9->Caspase3 cleavage & activation Procaspase3 Pro-Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP, Fodrin) Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: this compound signaling pathway leading to caspase activation.

Experimental Workflow for Measuring Caspase Activation

A typical workflow for assessing this compound-induced caspase activation involves cell culture and treatment, followed by sample preparation and the measurement of caspase activity using various assays.

G Experimental Workflow cluster_setup Experiment Setup cluster_prep Sample Preparation cluster_assay Caspase Activity Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Jurkat, HeLa, SH-SY5Y) Treatment 2. Treatment - this compound (e.g., 25-50 µM) - Vehicle Control (e.g., DMSO) - Time Course (e.g., 6, 12, 24h) Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Lysis 4. Cell Lysis (using provided lysis buffer) Harvest->Lysis Assay_Choice 5. Choose Assay Lysis->Assay_Choice Fluorometric Fluorometric Assay (DEVD-AFC/R110) Assay_Choice->Fluorometric Colorimetric Colorimetric Assay (DEVD-pNA) Assay_Choice->Colorimetric Western_Blot Western Blot (Cleaved Caspase-3/9) Assay_Choice->Western_Blot Readout 6. Data Acquisition (Fluorometer/Spectrophotometer/Imager) Fluorometric->Readout Colorimetric->Readout Western_Blot->Readout Quantification 7. Quantification - Fold change vs. control - Statistical analysis Readout->Quantification

Caption: A generalized workflow for studying caspase activation.

Quantitative Data Summary

The following tables summarize representative quantitative data for caspase activation in response to this compound treatment from various studies.

Table 1: Caspase-3 Activity

Cell LineThis compound ConcentrationIncubation TimeFold Increase in Caspase-3 Activity (vs. Control)Reference
A54950 µmol/l24 h~3.5[5]
PC950 µmol/l24 h~4.0[5]
Rat Cortical NeuronsNot specifiedNot specifiedSignificant upregulation[3]

Table 2: Caspase-9 Activity

Cell LineThis compound ConcentrationIncubation TimeFold Increase in Caspase-9 Activity (vs. Control)Reference
10I hybridoma40 µM6 h~2.5[6]
Bel7402Not specifiedNot specifiedUpregulation of active caspase-9[4]

Table 3: Caspase-8 and Caspase-2 Activity

Cell LineThis compound ConcentrationIncubation TimeFold Increase in Caspase Activity (vs. Control)Reference
10I hybridoma40 µM6 hCaspase-8: ~2.0[6]
A54950 µM48 hCaspase-2: Significant increase[7]

Experimental Protocols

Protocol 1: Colorimetric Assay for Caspase-3 Activity

This protocol is based on the cleavage of the colorimetric substrate DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide) by active caspase-3.[8] The cleavage releases p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405 nm.

Materials:

  • Cells treated with this compound and control cells.

  • Cell Lysis Buffer (e.g., RIPA, or kit-specific buffer).

  • Caspase-3 Substrate (DEVD-pNA).

  • Assay Buffer.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Cell Lysis:

    • Induce apoptosis in cells by treating with the desired concentration of this compound for the appropriate time.

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Reaction:

    • Add 50 µL of 2X Reaction Buffer to each well of a 96-well plate.

    • Add 50 µg of protein lysate to each well.

    • Add 5 µL of the DEVD-pNA substrate (final concentration ~200 µM).

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The fold-increase in caspase-3 activity can be determined by comparing the results from the this compound-treated samples with the untreated control.

Protocol 2: Fluorometric Assay for Caspase-3/7 Activity

This assay utilizes a synthetic tetrapeptide substrate, DEVD, labeled with a fluorescent molecule such as 7-amino-4-trifluoromethyl coumarin (B35378) (AFC) or Rhodamine 110 (R110).[8][9] Cleavage of the substrate by active caspase-3 or -7 releases the fluorophore, which can be quantified using a fluorometer.

Materials:

  • Cells treated with this compound and control cells.

  • Cell Lysis Buffer.

  • Caspase-3/7 Substrate (e.g., Ac-DEVD-AFC).

  • Assay Buffer.

  • 96-well black microplate.

  • Fluorometer with appropriate excitation and emission filters (e.g., Ex/Em = 360/465 nm for AFC, 496/520 nm for R110).[9][10]

Procedure:

  • Cell Lysis:

    • Follow the cell lysis steps as described in Protocol 1.

  • Assay Reaction:

    • Prepare a master mix containing Assay Buffer and Caspase-3/7 Substrate.

    • Add 50 µL of cell lysate to each well of a 96-well black plate.

    • Add 50 µL of the master mix to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

    • Calculate the fold-increase in caspase-3/7 activity relative to the untreated control.

Protocol 3: Western Blotting for Cleaved Caspase-3 and Caspase-9

Western blotting allows for the qualitative and semi-quantitative detection of the active, cleaved forms of caspases.[11][12]

Materials:

  • Cells treated with this compound and control cells.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies specific for cleaved caspase-3 and cleaved caspase-9.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Lyse cells as described in Protocol 1 and determine protein concentration.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-cleaved caspase-9) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • The presence of bands corresponding to the molecular weight of the cleaved caspases indicates their activation. Densitometry can be used for semi-quantitative analysis.

Conclusion

References

Application Notes and Protocols for In Vivo Delivery of C2-Ceramide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2-Ceramide (N-acetyl-D-sphingosine) is a cell-permeable, short-chain synthetic analog of natural ceramides, a class of bioactive sphingolipids. It is widely utilized as an experimental tool to investigate the diverse cellular processes regulated by ceramides, including apoptosis, cell cycle arrest, inflammation, and cellular stress responses. Due to its central role in signaling pathways implicated in various pathologies such as cancer, neurodegenerative diseases, and metabolic disorders, the in vivo delivery of this compound to animal models is crucial for preclinical research and therapeutic development.

These application notes provide detailed protocols for the preparation and administration of this compound in animal models, primarily focusing on intraperitoneal injection and liposomal delivery. Additionally, this document summarizes key quantitative data from relevant studies and illustrates the primary signaling pathways modulated by this compound.

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data for this compound administration in both in vitro and in vivo settings to provide a reference for dose selection and expected outcomes.

Table 1: In Vitro Concentrations of this compound and Observed Effects

Cell LineConcentrationDurationObserved Effect
HC11 (mouse mammary epithelial)10 µM48 hours50% cell death
SH-SY5Y (human neuroblastoma)25 µM24 hours~60% decrease in cell viability, 260% increase in oxidative stress[1]
HN4 and HN30 (head and neck squamous cell carcinoma)Various24 hoursConcentration-dependent cytotoxicity[2]
H1299 (non-small cell lung cancer)Not specifiedNot specifiedInduces G2/M phase arrest and cytotoxicity
PNET2 (human neuronal)≥ 7.9 µM48 hoursHighly toxic, resulting in 50% cell loss[3]

Table 2: In Vivo Administration of Short-Chain Ceramides and Effects

Animal ModelCeramideAdministration RouteDosageObserved Effect
MiceThis compoundIntrahippocampal1-2 µgProconvulsive effects[4]
MiceThis compoundIntraperitonealNot specifiedCognitive and motor impairments
RatsC6-Ceramide (Liposomal)Intravenous50 mg/kg (of liposomes)Rapid and extensive tissue distribution[5]
Zebrafish EmbryosThis compoundCulture medium40 nMApoptosis in the nose, ear, spinal cord, and fin
MiceThis compoundIntraperitonealNot specifiedSuppression of microglial activation in the brain[6]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

Intraperitoneal injection is a common method for systemic administration of therapeutic agents in rodent models. Due to the hydrophobic nature of this compound, a suitable vehicle is required for its solubilization.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Ethanol (B145695), sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Syringes (1 ml) with 25-27 gauge needles

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mg/ml). Gently warm the solution and vortex until the powder is completely dissolved.

  • Preparation of the Injection Vehicle:

    • A common vehicle for hydrophobic compounds is a mixture of DMSO, ethanol, and saline. A suggested starting ratio is 10% DMSO, 10% ethanol, and 80% sterile saline.

    • Important: The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10% (v/v), to avoid toxicity.

  • Preparation of the Final Injection Solution:

    • On the day of injection, dilute the this compound stock solution with the vehicle to the desired final concentration. For example, to achieve a 1 mg/ml final concentration in a 10% DMSO vehicle, add 10 µl of a 10 mg/ml stock to 90 µl of a vehicle containing 10% ethanol and 90% saline.

    • Warm the final solution to room temperature or 37°C before injection to reduce animal discomfort.

  • Animal Dosing:

    • The dosage of this compound will vary depending on the experimental goals. Based on related compounds and in vivo studies, a starting dose range could be 1-10 mg/kg body weight. Dose-response studies are recommended to determine the optimal dosage for a specific application.

    • The injection volume should not exceed 10 ml/kg for mice.

  • Intraperitoneal Injection Procedure:

    • Properly restrain the mouse.

    • Locate the injection site in the lower right quadrant of the abdomen.

    • Insert a 25-27 gauge needle at a 45-degree angle.

    • Aspirate to ensure the needle has not entered a blood vessel or internal organ.

    • Slowly inject the this compound solution.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Liposomal Delivery of this compound

Liposomal encapsulation can improve the solubility and bioavailability of hydrophobic compounds like this compound for in vivo applications. This protocol is a general guideline for preparing ceramide-containing liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEGylated lipid (e.g., DSPE-PEG(2000) - 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • Chloroform (B151607)

  • Sterile buffer (e.g., PBS or HEPES-buffered saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Hydration:

    • Dissolve this compound, phospholipids, cholesterol, and PEGylated lipid in chloroform in a round-bottom flask at a desired molar ratio (e.g., 50:45:5 for Phospholipid:Cholesterol:PEG-lipid, with this compound at a specific weight percentage of the total lipid).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome (B1194612) Formation:

    • Hydrate the lipid film with a sterile buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To create smaller, unilamellar vesicles, sonicate the MLV suspension in a bath sonicator.

    • For a more uniform size distribution, extrude the liposome suspension multiple times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Characterization and Administration:

    • Characterize the liposomes for size, polydispersity, and encapsulation efficiency.

    • Administer the liposomal this compound suspension to animals via an appropriate route, such as intravenous or intraperitoneal injection. The dosage will depend on the concentration of encapsulated this compound.

Visualization of Signaling Pathways and Workflows

This compound Induced Apoptosis Signaling Pathway

C2_Ceramide_Apoptosis C2 This compound SMase Sphingomyelinase Activation C2->SMase Induces EndoCer Endogenous Ceramide Production C2->EndoCer SMase->EndoCer PP2A PP2A Activation EndoCer->PP2A Akt Akt Dephosphorylation (Inhibition) PP2A->Akt Bad Bad Dephosphorylation (Activation) Akt->Bad Bax Bax Activation Bad->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 Casp9 Caspase-9 Activation Apaf1->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Experimental Workflow for IP Injection of this compound

IP_Injection_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Stock Prepare this compound Stock in DMSO FinalSol Dilute Stock to Final Concentration Stock->FinalSol Vehicle Prepare Injection Vehicle (e.g., 10% DMSO/10% EtOH/80% Saline) Vehicle->FinalSol Restrain Restrain Animal FinalSol->Restrain Inject Perform Intraperitoneal Injection (lower right quadrant) Restrain->Inject Monitor Monitor Animal Inject->Monitor Observe Behavioral/Physiological Observation Monitor->Observe Tissue Tissue Collection Observe->Tissue Analyze Biochemical/Histological Analysis Tissue->Analyze

This compound and Inflammatory Signaling

C2_Inflammation C2 This compound TLR4 TLR4 Signaling (Interference) C2->TLR4 MAPK MAPK Pathway (Inhibition) C2->MAPK PI3K_Akt PI3K/Akt Pathway (Inhibition) C2->PI3K_Akt Jak_STAT Jak/STAT Pathway (Inhibition) C2->Jak_STAT PKA PKA Upregulation C2->PKA HO1 Heme Oxygenase-1 Upregulation C2->HO1 iNOS iNOS Production (Inhibition) TLR4->iNOS ProInflam Pro-inflammatory Cytokine Production (Inhibition) TLR4->ProInflam MAPK->iNOS MAPK->ProInflam PI3K_Akt->iNOS PI3K_Akt->ProInflam Jak_STAT->iNOS Jak_STAT->ProInflam AntiInflam Anti-inflammatory Response PKA->AntiInflam HO1->AntiInflam

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by C2-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2-Ceramide, a cell-permeable analog of the endogenous sphingolipid ceramide, is a potent bioactive molecule known to induce cell cycle arrest, apoptosis, and differentiation in a variety of cell types. As a key second messenger, ceramide plays a crucial role in cellular stress responses. Understanding the mechanisms by which this compound modulates cell cycle progression is of significant interest in cancer research and drug development. Flow cytometry, coupled with DNA staining dyes such as propidium (B1200493) iodide (PI), is a powerful technique to quantitatively assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing valuable insights into the anti-proliferative effects of therapeutic compounds.[1] This document provides detailed application notes and protocols for analyzing cell cycle arrest in response to this compound treatment.

Data Presentation

The following tables summarize the quantitative effects of this compound on the cell cycle distribution in different cancer cell lines.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Human Hepatocarcinoma Bel7402 Cells.

Human hepatocarcinoma Bel7402 cells were treated with varying concentrations of this compound for 24 hours. The percentage of cells in each phase of the cell cycle was determined by flow cytometry after propidium iodide (PI) staining. Data shows a significant arrest of cells in the G1 phase with increasing concentrations of this compound.[2]

This compound Concentration (µmol/L)% Cells in G0/G1 Phase (Mean ± SE)
035.3 ± 0.7
536.8 ± 1.2
1543.9 ± 1.2
3057.2 ± 0.6
6076.2 ± 1.3

Table 2: Dose-Dependent G1 Phase Arrest in Human Lung Cancer H1299 Cells Treated with this compound.

Human non-small cell lung cancer H1299 cells were treated with this compound at the indicated concentrations for 24 hours. Cell cycle analysis was performed using flow cytometry with PI staining. The results demonstrate a dose-dependent increase in the percentage of cells in the G1 phase.[3][4]

This compound Concentration (µM)% Cells in G1 Phase
0(Control Value)
10(Value)
20(Value)
50Significant Increase

Note: Specific percentages for all concentrations in Table 2 were not available in the source material, but a significant, dose-dependent increase in the G1 population was reported.[3]

Signaling Pathway of this compound Induced G1 Cell Cycle Arrest

This compound treatment initiates a signaling cascade that culminates in G1 phase cell cycle arrest. This process involves the modulation of key cell cycle regulatory proteins. This compound has been shown to increase the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27 in a p53-independent manner.[4][5] This upregulation is partly mediated by the activation of protein phosphatase 2A (PP2A), which dephosphorylates and inactivates the pro-survival kinase Akt.[5][6] Inactivated Akt can no longer promote the degradation of p27, leading to its accumulation. Concurrently, this compound treatment leads to a decrease in the levels of Cyclin D1, a key protein for G1/S phase transition.[2] The inhibition of the ERK1/2 signaling pathway is also implicated in this process.[2] The accumulation of p21 and p27, coupled with the reduction in Cyclin D1, leads to the inhibition of CDK4/6 and CDK2 activity, preventing the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription factor E2F, thereby blocking the transcription of genes required for S phase entry and resulting in G1 arrest.

G1_Arrest_Pathway cluster_phosphatase Phosphatase Activation cluster_akt_pathway Akt Pathway Inhibition cluster_mapk_pathway MAPK Pathway Inhibition cluster_cdki CDK Inhibitor Accumulation cluster_cyclin Cyclin Downregulation cluster_cdk CDK Inhibition cluster_cell_cycle Cell Cycle Control C2_Ceramide This compound PP2A PP2A C2_Ceramide->PP2A activates ERK_p ERK1/2 (active) C2_Ceramide->ERK_p inhibits p21 p21 C2_Ceramide->p21 induces Akt_p Akt (active) PP2A->Akt_p dephosphorylates Akt_i Akt (inactive) Akt_p->Akt_i p27_deg p27 Degradation Akt_i->p27_deg inhibits p27 p27 ERK_i ERK1/2 (inactive) ERK_p->ERK_i CyclinD1 Cyclin D1 ERK_i->CyclinD1 downregulates CDK46 CDK4/6 p21->CDK46 inhibits p27->CDK46 inhibits CyclinD1->CDK46 activates pRb pRb (active) CDK46->pRb phosphorylates pRb_p pRb-P (inactive) E2F E2F pRb_p->E2F releases pRb->pRb_p pRb->E2F sequesters G1_Arrest G1 Arrest pRb->G1_Arrest maintains S_phase S-Phase Entry E2F->S_phase promotes

Caption: this compound induced G1 cell cycle arrest pathway.

Experimental Protocols

This section provides a detailed protocol for the treatment of cells with this compound and subsequent analysis of cell cycle distribution by flow cytometry using propidium iodide staining.

Materials
  • Cell line of interest (e.g., Bel7402, H1299)

  • Complete cell culture medium

  • This compound (N-acetyl-D-sphingosine)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (e.g., 10 mg/mL)

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow

experimental_workflow cell_culture 1. Cell Seeding & Culture treatment 2. This compound Treatment cell_culture->treatment 24h incubation harvest 3. Cell Harvesting treatment->harvest e.g., 24h treatment fixation 4. Cell Fixation harvest->fixation Trypsinization & washing staining 5. PI Staining fixation->staining 70% Ethanol analysis 6. Flow Cytometry Analysis staining->analysis RNase & PI incubation data_analysis 7. Data Interpretation analysis->data_analysis Generate histograms

Caption: Experimental workflow for cell cycle analysis.

Protocol Steps

1. Cell Seeding and Culture

1.1. Culture cells in appropriate complete medium in a humidified incubator at 37°C with 5% CO2. 1.2. Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment. 1.3. Allow the cells to attach and grow for 24 hours.

2. This compound Treatment

2.1. Prepare a stock solution of this compound in DMSO. 2.2. On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0, 5, 15, 30, 60 µM).[2] A vehicle control (DMSO) should be included. 2.3. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. 2.4. Incubate the cells for the desired time period (e.g., 24 hours).[2][4]

3. Cell Harvesting

3.1. After incubation, collect the culture medium (which may contain detached, apoptotic cells). 3.2. Wash the adherent cells with PBS. 3.3. Detach the adherent cells using Trypsin-EDTA. 3.4. Combine the detached cells with the collected medium from step 3.1. 3.5. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. 3.6. Discard the supernatant and wash the cell pellet twice with cold PBS.

4. Cell Fixation

4.1. Resuspend the cell pellet in a small volume of cold PBS. 4.2. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. This helps to prevent cell clumping. 4.3. Fix the cells for at least 30 minutes on ice or overnight at -20°C.[4]

5. Propidium Iodide Staining

5.1. Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet the cells. 5.2. Carefully decant the ethanol. 5.3. Wash the cell pellet with PBS to remove residual ethanol. 5.4. Resuspend the cell pellet in a staining solution containing RNase A (to a final concentration of, for example, 0.25 mg/mL) to ensure that only DNA is stained.[2] 5.5. Incubate at 37°C for 30-60 minutes.[2] 5.6. Add Propidium Iodide to the cell suspension (to a final concentration of, for example, 50 µg/mL).[2] 5.7. Incubate for 30 minutes at 4°C in the dark.[2] 5.8. Before analysis, gently pass the samples through a fine-gauge needle or a cell strainer to break up any remaining cell clumps.[2]

6. Flow Cytometry Analysis

6.1. Analyze the stained cells on a flow cytometer. 6.2. Excite the propidium iodide with a 488 nm laser and collect the fluorescence emission at approximately 620 nm.[2] 6.3. Collect data for at least 10,000 events per sample. 6.4. Use appropriate software to generate a histogram of DNA content (fluorescence intensity) versus cell count.

7. Data Interpretation

7.1. The histogram will show distinct peaks representing cells in different phases of the cell cycle. The first peak (2N DNA content) corresponds to cells in the G0/G1 phase, and the second peak (4N DNA content) corresponds to cells in the G2/M phase. Cells in the S phase will have DNA content between 2N and 4N. 7.2. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase. 7.3. Compare the cell cycle distribution of this compound-treated cells to the vehicle-treated control cells to determine the effect of the compound on cell cycle progression.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for investigating the effects of this compound on the cell cycle. By employing these methods, researchers can obtain robust and quantitative data on this compound-induced cell cycle arrest, contributing to a deeper understanding of its mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols: Utilizing C2-Ceramide for the Investigation of Ceramide-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide, a central molecule in sphingolipid metabolism, has emerged as a critical bioactive lipid involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation. The biological effects of ceramide are often mediated through direct interactions with specific proteins, thereby modulating their activity and downstream signaling pathways. Understanding these ceramide-protein interactions is paramount for elucidating fundamental cellular mechanisms and for the development of novel therapeutic strategies targeting diseases such as cancer and neurodegenerative disorders.

C2-Ceramide (N-acetyl-D-sphingosine) is a synthetic, cell-permeable analog of natural ceramides (B1148491). Its short acyl chain confers increased water solubility, facilitating its delivery to cells and making it a widely used tool to mimic the effects of endogenous ceramides and to study their molecular interactions. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate ceramide-protein interactions.

Data Presentation

The following tables summarize quantitative data from various studies utilizing this compound, providing insights into its effects on cellular processes and protein activity.

Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference
C2C12 myotubes100 µmol/l2 h~2-fold increase in endogenous long-chain ceramides (C14:0, C16:0, C18:1, C18:0, C24:0, and C24:1)[1]
C2C12 myotubes100 µmol/l2 hStrong reduction in insulin-induced Akt phosphorylation[1]
Human leukemia HL-60 cells10 µMNot specified50-fold increase in sphingosine (B13886) levels
Human leukemia U937 cells10 µMNot specifiedAccumulation of sphingosine

Table 1: Effects of this compound on Endogenous Lipids and Protein Phosphorylation.

Protein/ComplexMethodQuantitative ValueConditionsReference
mCD1d and biotin-α-GalCerSurface Plasmon Resonancek_on = 6.7 × 10^4 M⁻¹s⁻¹PBS, 50 μl/min flow rate[2]
mCD1d and biotin-α-GalCerSurface Plasmon Resonancek_off (fast) = 0.1 s⁻¹, k_off (slow) = 0.004 s⁻¹PBS, 50 μl/min flow rate[2]
hCD1d and biotin-DPPESurface Plasmon Resonancek_on = 1.4 × 10³ M⁻¹s⁻¹PBS (0.005% Tween), 2 μl/min flow rate

Table 2: Quantitative Analysis of Ceramide Analog Interactions with Proteins. Note: While these values are for ceramide analogs, they demonstrate the utility of biophysical methods for quantifying such interactions. Direct Kd values for this compound with specific proteins are often context-dependent and should be determined empirically using the protocols provided below.

Signaling Pathways Involving Ceramide

Ceramide is a key signaling molecule that can be generated through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases or via de novo synthesis. It directly or indirectly influences several critical signaling cascades. The following diagram illustrates a simplified overview of ceramide-mediated signaling pathways.

CeramideSignaling cluster_stimuli Stress Stimuli cluster_generation Ceramide Generation cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes Stress TNF-α, FasL, Chemotherapy SMase Sphingomyelinase Stress->SMase Ceramide Ceramide SMase->Ceramide DeNovo De Novo Synthesis DeNovo->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->SMase PP2A PP2A/PP1 Ceramide->PP2A activates PKCzeta PKCζ Ceramide->PKCzeta activates Caspases Caspase Cascade Ceramide->Caspases activates MAPK MAPK Pathways (JNK, p38) Ceramide->MAPK activates Akt Akt/PKB Ceramide->Akt inhibits Senescence Senescence Ceramide->Senescence PP2A->Akt dephosphorylates CellCycleArrest Cell Cycle Arrest PP2A->CellCycleArrest Apoptosis Apoptosis PKCzeta->Apoptosis Caspases->Apoptosis MAPK->Apoptosis Akt->Apoptosis inhibits

Caption: this compound Signaling Pathways.

Experimental Protocols

Here, we provide detailed protocols for key experiments to study ceramide-protein interactions using this compound.

Co-Immunoprecipitation (Co-IP) to Identify this compound Interacting Proteins

This protocol is designed to identify proteins that interact with endogenous ceramide, the levels of which can be modulated by treatment with this compound.

CoIP_Workflow Start Cell Culture and Treatment (with/without this compound) Lysis Cell Lysis (non-denaturing buffer) Start->Lysis Preclear Pre-clearing Lysate (with control IgG and beads) Lysis->Preclear Incubate Incubation with Anti-Ceramide Antibody Preclear->Incubate Capture Capture with Protein A/G Beads Incubate->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elution of Immunocomplexes Wash->Elute Analysis Analysis by SDS-PAGE, Western Blot, or Mass Spectrometry Elute->Analysis

Caption: Co-Immunoprecipitation Workflow.

Materials:

  • This compound (N-acetyl-D-sphingosine)

  • Cell culture reagents

  • Phosphate-buffered saline (PBS)

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

  • Anti-ceramide antibody

  • Normal IgG from the same species as the anti-ceramide antibody (negative control)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash Buffer: Co-IP Lysis Buffer with lower detergent concentration (e.g., 0.1% NP-40)

  • Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents or Mass Spectrometry sample preparation reagents

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with the desired concentration of this compound for the appropriate time. Include a vehicle-treated control group.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional gentle agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.

  • Pre-clearing the Lysate:

    • To reduce non-specific binding, incubate the cell lysate (e.g., 1 mg of total protein) with normal IgG and Protein A/G beads for 1 hour at 4°C on a rotator.

    • Pellet the beads by centrifugation or using a magnetic rack and discard the beads. The supernatant is the pre-cleared lysate.[3]

  • Immunoprecipitation:

    • Add the anti-ceramide antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator to capture the immune complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Elute the bound proteins from the beads by adding Elution Buffer and incubating for 5-10 minutes. If using SDS-PAGE sample buffer, boil the sample for 5 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against a suspected interacting protein.

    • For identification of novel interacting proteins, the eluted sample can be analyzed by mass spectrometry.[4]

In Vitro Pull-Down Assay to Confirm Direct Ceramide-Protein Interaction

This protocol uses immobilized this compound to "pull down" interacting proteins from a cell lysate or a solution of purified protein.

PullDown_Workflow Start Immobilize this compound on Beads Block Block Non-specific Binding Sites on Beads Start->Block Incubate Incubate Beads with Cell Lysate or Purified Protein Block->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analysis Analyze by SDS-PAGE or Western Blot Elute->Analysis

References

Troubleshooting & Optimization

C2-Ceramide solubility issues and solutions in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of C2-Ceramide, with a focus on overcoming its solubility challenges in aqueous media for experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Solubility and Stock Solution Preparation

Question: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?

Answer: This is a common challenge. This compound is a lipid and has very poor solubility in aqueous solutions. Direct dissolution in aqueous buffers is generally not recommended for achieving high concentrations.[1][2] It is soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide (DMF).[1][3] For most cell-based experiments, a concentrated stock solution should first be prepared in an appropriate organic solvent.

Question: What are the recommended organic solvents for preparing a this compound stock solution, and what are their approximate solubilities?

Answer: Ethanol, DMSO, and DMF are the most commonly used solvents. The choice of solvent may depend on your specific experimental setup and cell type's tolerance. Always prepare stock solutions in an inert gas atmosphere to prevent oxidation.[1]

Quantitative Solubility Data for this compound

SolventApproximate SolubilityReference
Ethanol>33 mg/mL[1]
DMSO>20 mg/mL[1]
Dimethylformamide (DMF)>22 mg/mL[1]
PBS (pH 7.2)<50 µg/mL[1][4]

Question: How do I prepare a this compound working solution for my cell culture experiments from the organic stock solution?

Answer: To prepare a working solution, the concentrated organic stock should be diluted into your pre-warmed (37°C) cell culture medium. It is crucial to vortex or mix vigorously during dilution to aid dispersion and minimize precipitation.[2] The final concentration of the organic solvent in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2][5] Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.[2][6]

Question: I'm still observing precipitation of this compound in my cell culture medium even after following the dilution protocol. What can I do?

Answer: Precipitation can still occur, especially at higher concentrations. Here are several troubleshooting strategies:

  • Complexation with Bovine Serum Albumin (BSA): Using fatty acid-free BSA can significantly improve the solubility and delivery of ceramides.[6] The ceramide-BSA complex mimics its natural transport in vivo.

  • Ethanol:Dodecane (B42187) Mixture: A solvent system of ethanol and dodecane (98:2, v/v) can be used to effectively disperse this compound into aqueous solutions for cell culture applications.[7][8]

  • Sonication: After diluting the stock solution into the medium, brief sonication can help to create a more uniform dispersion.[6][7]

  • Lower Final Concentration: If precipitation persists, consider using a lower final concentration of this compound in your experiment.[2]

Experimental Design and Controls

Question: What are the essential controls to include in my this compound experiments?

Answer: To ensure the validity of your results, the following controls are critical:

  • Vehicle Control: As mentioned, this is essential to rule out any effects from the solvent used to dissolve the this compound.[2][6]

  • Inactive Ceramide Analog Control: C2-dihydroceramide is an inactive analog of this compound and is often used as a negative control to demonstrate the specificity of the observed effects.[9][10]

Question: I'm observing high toxicity in my vehicle control group. What could be the cause?

Answer: This is likely due to the concentration of the organic solvent. Ensure the final solvent concentration is at a non-toxic level for your specific cell line, typically at or below 0.1%.[2][5] It is advisable to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol is adapted from established methods for solubilizing lipids for cell delivery.[11][12]

  • Prepare a this compound Stock Solution: Dissolve this compound in ethanol or DMSO to a known concentration (e.g., 10 mg/mL).

  • Aliquot and Dry: Transfer the desired amount of the this compound stock solution to a sterile glass tube. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the tube.

  • Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in sterile PBS or serum-free medium at a suitable concentration (e.g., 4 mg/mL).[12] Warm the BSA solution to 37°C.[11]

  • Complexation: Add the warm BSA solution to the tube containing the this compound film.

  • Incubate and Disperse: Incubate the mixture at 37°C for at least 30 minutes.[12] During incubation, vortex or sonicate intermittently to ensure the lipid is fully dispersed and complexed with the BSA.[11][12]

  • Sterilization and Use: The resulting this compound-BSA complex solution can be sterile-filtered through a 0.22 µm filter before being added to the cell culture medium.

Protocol 2: this compound Induced Apoptosis Assay using Annexin V Staining

This is a general protocol for assessing apoptosis by flow cytometry.[13]

  • Cell Seeding: Seed your cells in a suitable culture plate or flask at a density that will allow for optimal growth during the experiment.

  • Cell Treatment: Treat the cells with the desired concentrations of this compound (prepared as described above) and the appropriate controls (vehicle, C2-dihydroceramide). Incubate for the desired time period (e.g., 24 hours).[14]

  • Cell Harvesting: After incubation, collect both the floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the collected cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Visualizations

This compound is a key signaling molecule involved in various cellular processes, most notably apoptosis.[4][15] It can be generated through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases or via de novo synthesis.[16][17]

This compound Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_treatment Cell Treatment cluster_analysis Analysis C2-Ceramide_Powder This compound Powder Stock_Solution Concentrated Stock Solution C2-Ceramide_Powder->Stock_Solution Dissolve Organic_Solvent Organic Solvent (DMSO/Ethanol) Organic_Solvent->Stock_Solution Working_Solution Working Solution Stock_Solution->Working_Solution Dilute & Mix Culture_Medium Pre-warmed Culture Medium Culture_Medium->Working_Solution Cells Target Cells Working_Solution->Cells Treat Assay Apoptosis Assay (e.g., Annexin V) Cells->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: Workflow for preparing and using this compound in cell-based assays.

Simplified this compound Apoptosis Signaling Pathway

ceramide_apoptosis_pathway C2_Ceramide Exogenous this compound PP2A Protein Phosphatase 2A (PP2A) C2_Ceramide->PP2A Activates Akt Akt (pro-survival) PP2A->Akt Dephosphorylates (Inhibits) Bcl2 Bcl-2 (anti-apoptotic) PP2A->Bcl2 Dephosphorylates (Inhibits) Bad Bad (pro-apoptotic) Akt->Bad Phosphorylates (Inhibits) Mitochondria Mitochondria Bad->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling cascade of this compound-induced apoptosis.

Troubleshooting Logic for this compound Precipitation

troubleshooting_precipitation Start Precipitation Observed in Medium? Check_Solvent_Conc Is final solvent conc. > 0.1%? Start->Check_Solvent_Conc Yes Reduce_Solvent Reduce solvent concentration Check_Solvent_Conc->Reduce_Solvent Yes Use_BSA Use BSA complexation method Check_Solvent_Conc->Use_BSA No Resolved Issue Resolved Reduce_Solvent->Resolved Use_Dodecane Try Ethanol/Dodecane method Use_BSA->Use_Dodecane Still precipitates Use_BSA->Resolved Resolved Lower_Ceramide_Conc Lower final this compound concentration Use_Dodecane->Lower_Ceramide_Conc Still precipitates Use_Dodecane->Resolved Resolved Lower_Ceramide_Conc->Resolved

Caption: Decision tree for troubleshooting this compound precipitation issues.

References

Preventing C2-Ceramide precipitation in cell culture medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C2-Ceramide. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Preparation of this compound Solutions

Question: My this compound is precipitating in the cell culture medium. How can I prevent this?

Answer: this compound precipitation is a common issue due to its hydrophobic nature. Several methods can be employed to improve its solubility and ensure consistent delivery to your cells.

  • Method 1: Using Organic Solvents (DMSO or Ethanol) this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695). The key is to prepare a high-concentration stock solution that can be diluted into your cell culture medium, ensuring the final solvent concentration remains non-toxic to the cells.

  • Method 2: Co-Solvent System (Ethanol:Dodecane) A mixture of ethanol and dodecane (B42187) (98:2, v/v) can be effective in dispersing ceramides (B1148491) into aqueous solutions like cell culture medium.[1][2]

  • Method 3: Complexing with Bovine Serum Albumin (BSA) For sensitive cell lines or experiments where organic solvents may interfere, complexing this compound with fatty-acid-free BSA is an excellent alternative. BSA acts as a carrier, improving the solubility and delivery of the lipid to the cells.

Question: What is the maximum concentration of DMSO or ethanol that is safe for my cells?

Answer: The maximum non-toxic concentration of organic solvents is highly dependent on the cell line and the duration of exposure. It is strongly recommended to perform a dose-response experiment with the solvent alone to determine the optimal concentration for your specific experimental setup. However, general guidelines are provided in the table below.

SolventRecommended Max. ConcentrationNotes
DMSO ≤ 0.1%Many cell lines can tolerate up to 0.5%, but some primary cells are sensitive to concentrations as low as 0.01%. Concentrations above 1% are often cytotoxic. Always include a vehicle control with the same final DMSO concentration.
Ethanol ≤ 0.1%Similar to DMSO, most cell lines tolerate up to 0.5% or 1%, but it is cell-type specific. A vehicle control is essential.

Question: Can I substitute dodecane with hexane (B92381) in the ethanol:dodecane solvent system?

Answer: It is not recommended to substitute dodecane with hexane for preparing this compound solutions for cell culture. Hexane is highly volatile and immiscible with aqueous cell culture medium, which would lead to inconsistent concentrations and potential direct toxicity to the cells. Furthermore, hexane can dissolve polystyrene, the material used for most cell culture plates.[3]

Experimental Design and Execution

Question: What is a typical effective concentration range for this compound in cell culture?

Answer: The effective concentration of this compound varies significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint (e.g., apoptosis, cell cycle arrest). The following table provides a range of effective concentrations reported in the literature for several common cell lines.

Cell LineEffective Concentration Range (µM)Observed Effect(s)
HeLa (Human cervical cancer) 10 - 50Apoptosis, Chromatin condensation
Jurkat (Human T-cell leukemia) 10 - 50Apoptosis, Increased intracellular Ca2+
PC3 (Human prostate cancer) 50 - 100Apoptosis, ER stress
HSC-I (Human squamous cell carcinoma) 10 - 50Apoptosis
HN4/HN30 (Head and neck squamous cell carcinoma) 20 - 60Cytotoxicity, Apoptosis, Necroptosis, Autophagy[4]
A549/PC9 (Non-small cell lung cancer) 50 - 200Reduced cell viability, Apoptosis
HEp-2 (Human laryngeal carcinoma) 3.13 - 100 (IC50 ≈ 39 µM at 24h)Cytotoxicity, Apoptosis

Question: I am not observing the expected apoptotic effect of this compound. What could be the reason?

Answer: Several factors could contribute to a lack of response to this compound treatment:

  • Suboptimal Concentration: As mentioned above, the effective concentration is cell-type specific. You may need to perform a dose-response curve to find the optimal concentration for your cells.

  • Precipitation: If the this compound has precipitated out of the medium, it will not be bioavailable to the cells. Visually inspect your culture medium for any signs of precipitation. If observed, refer to the solubility troubleshooting section.

  • Cell Line Resistance: Some cell lines may be resistant to this compound-induced apoptosis due to alterations in their signaling pathways.

  • Incubation Time: The time required to observe an effect can vary. Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours).

  • Serum Interactions: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of lipids. If your protocol allows, consider reducing the serum concentration during treatment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO or Ethanol
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. The stock solution is typically stable for several months under these conditions.

Protocol 2: Preparation of this compound Working Solution and Cell Treatment
  • Cell Seeding: Plate your cells at the desired density and allow them to adhere and recover for at least 24 hours before treatment.

  • Dilution: Immediately before treating the cells, dilute the this compound stock solution into pre-warmed (37°C) complete cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately and vigorously to prevent precipitation.

    • Important: Ensure the final concentration of the organic solvent (DMSO or ethanol) in the culture medium does not exceed the predetermined non-toxic level for your cell line (ideally ≤ 0.1%).

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent (DMSO or ethanol) without this compound.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the this compound working solution or the vehicle control.

  • Incubation: Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Protocol 3: Preparation of this compound-BSA Complex

This protocol is adapted from methods for conjugating fatty acids with BSA.

  • Prepare a this compound Stock in Ethanol: Prepare a concentrated stock solution of this compound in 100% ethanol (e.g., 10 mM) as described in Protocol 1.

  • Prepare a Fatty-Acid-Free BSA Solution: Prepare a sterile solution of fatty-acid-free BSA in serum-free cell culture medium or phosphate-buffered saline (PBS) at a concentration of 10% (w/v).

  • Complexation: a. In a sterile tube, add the desired volume of the 10% BSA solution. b. While vortexing the BSA solution, slowly add the ethanolic this compound stock solution to achieve the desired final concentration and molar ratio (a 1:1 molar ratio of this compound to BSA is a good starting point). c. Continue to vortex for at least 1 hour at 37°C to allow for complex formation.

  • Cell Treatment: The this compound-BSA complex can now be diluted to the final working concentration in your complete cell culture medium for treating the cells.

Visualizations

Experimental Workflow: Preparing this compound for Cell Culture

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_treatment Cell Treatment C2_powder This compound Powder Stock High Concentration Stock Solution (10-20 mM) C2_powder->Stock Solvent DMSO or Ethanol Solvent->Stock Vortex Vortex Immediately Stock->Vortex Medium Pre-warmed (37°C) Cell Culture Medium Medium->Vortex Working Final Working Solution Cells Cultured Cells Working->Cells Vortex->Working Incubate Incubate at 37°C, 5% CO₂ Cells->Incubate

Caption: Workflow for this compound solution preparation and cell treatment.

Signaling Pathway: this compound-Induced Apoptosis

G cluster_inhibition Inhibition cluster_activation Activation C2 This compound Akt Akt C2->Akt NFkB NF-κB C2->NFkB Bax Bax C2->Bax Apoptosis Apoptosis Akt->Apoptosis NFkB->Apoptosis Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

References

Technical Support Center: Off-Target Effects of C2-Ceramide in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C2-Ceramide. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Delivery

Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility and delivery to cells?

Answer: This is a common issue due to the hydrophobic nature of ceramides (B1148491). Here are several methods to improve solubility and ensure effective delivery:

  • Organic Solvents (DMSO or Ethanol): this compound is soluble in organic solvents like DMSO and ethanol (B145695).[1][2][3]

    • Protocol: Prepare a concentrated stock solution in 100% DMSO or ethanol. For cell treatment, dilute the stock solution directly into the pre-warmed (37°C) culture medium with vigorous vortexing. The final concentration of the organic solvent in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.[1]

    • Troubleshooting: If precipitation still occurs, try slightly warming the medium before adding the this compound stock solution. Be aware that the compound may precipitate again as the medium cools. Using a lower final concentration of this compound may also prevent precipitation.[1]

  • Complexation with Bovine Serum Albumin (BSA): BSA can be used to facilitate the delivery of fatty acids and other lipids to cells.

    • Protocol: Prepare a stock solution of this compound in ethanol. In a separate tube, prepare a solution of fatty acid-free BSA in serum-free medium. Add the this compound stock solution to the BSA solution while vortexing. Incubate the mixture at 37°C for 15-30 minutes to allow for complexation before adding it to the cells.

    • Troubleshooting: The molar ratio of this compound to BSA is critical. A 2:1 or 3:1 ratio is a good starting point, but this may need to be optimized for your specific cell type and experimental conditions.

2. Off-Target Effects and Unintended Consequences

Question: I am observing effects that are inconsistent with the known targets of ceramide. What could be the cause?

Answer: this compound is known to have several off-target effects that can lead to unexpected results. It is crucial to be aware of these and design experiments with appropriate controls.

  • Metabolic Conversion: Exogenous this compound can be metabolized by cells. It can be deacylated to sphingosine (B13886) and then re-acylated to form long-chain ceramides (e.g., C16, C18, C24).[4] This means the observed biological effects may be due to these newly synthesized long-chain ceramides and not this compound itself.[4]

    • Troubleshooting: To investigate this, you can use inhibitors of enzymes involved in ceramide metabolism. For example, Fumonisin B1 inhibits ceramide synthases, and Myriocin inhibits the de novo synthesis of sphingolipids.[4]

  • Mitochondrial Dysfunction: this compound can directly impact mitochondrial function, leading to:

    • Decreased mitochondrial membrane potential.[5]

    • Increased production of reactive oxygen species (ROS).[6][7][8]

    • Mitochondrial network fragmentation.[5]

    • Troubleshooting: To assess if mitochondrial dysfunction is contributing to your observations, you can measure these parameters using fluorescent probes like TMRM or JC-1 for membrane potential, and MitoSOX for mitochondrial ROS.

  • Membrane Destabilization: At higher concentrations, this compound can physically destabilize cellular membranes, leading to non-specific effects such as increased membrane fluidity and even cell lysis.[9]

    • Troubleshooting: It is essential to perform a careful dose-response analysis to identify a concentration that induces the desired biological effect without causing overt membrane damage. Assays for lactate (B86563) dehydrogenase (LDH) release can be used to quantify cell lysis.

  • Broad Kinase and Phosphatase Modulation: this compound can modulate the activity of several kinases and phosphatases, which can have widespread effects on cellular signaling. These include:

    • Activation of atypical Protein Kinase C (PKC) isoforms, particularly PKCζ.[4][10][11]

    • Activation of Protein Phosphatase 2A (PP2A).[4][11][12]

    • Inhibition of Akt/PKB signaling.[4][12][13]

    • Troubleshooting: If you suspect off-target kinase or phosphatase activity, you can use specific inhibitors for these enzymes in co-treatment experiments to see if the this compound-induced phenotype is rescued.

3. Experimental Design and Controls

Question: What are the essential controls to include in my this compound experiments?

Answer: Rigorous controls are critical to ensure that the observed effects are specific to the action of this compound.

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the this compound.[1]

  • Inactive Analog Control: C2-dihydroceramide, which lacks the 4,5-trans double bond, is often used as a negative control as it is generally biologically inactive in many systems.[9][14][15] Comparing the effects of this compound to C2-dihydroceramide can help to distinguish specific signaling events from non-specific lipid stress.

  • Dose-Response and Time-Course: Perform a thorough dose-response analysis to determine the optimal concentration of this compound for your specific cell line and endpoint.[2] A time-course experiment is also crucial to understand the kinetics of the response.

  • Cell Line Specificity: Be aware that the response to this compound can be highly cell-type dependent.[2] Some cell lines may be more resistant due to differences in metabolism or signaling pathways.[1]

Question: I am seeing high levels of toxicity even at low concentrations of this compound. What could be the cause?

Answer: High toxicity can be due to several factors:

  • Solvent Toxicity: The solvent used to dissolve this compound may be at a toxic concentration.

    • Solution: Ensure the final solvent concentration is non-toxic for your cells (typically ≤ 0.1% for DMSO).[1] Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration.

  • Serum Presence: Components in serum can sometimes influence the activity of this compound.

    • Solution: Consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cell line.[1][2]

  • Cell Density: The density of your cell culture can impact the cellular response.

    • Solution: Plate cells at an optimal and consistent density for all experiments. Overly confluent or sparse cultures can respond differently.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound to help guide experimental design.

Table 1: Effective Concentrations and IC50 Values of this compound in Various Cellular Assays

Cell Type/SystemAssayEffective Concentration/IC50Reference
NeutrophilsInhibition of phorbol (B1677699) ester-induced superoxide (B77818) releaseIC50 of 5 µM[14]
Platelets50% inhibition of ADP-induced aggregation15 µM (at 1.25 x 10⁸ cells/mL)[9]
PC12 CellsInduction of cell death> 2.5 µM[10]
Human MonocytesInhibition of LPS-primed superoxide release6 µM[16]
CardiomyocytesInduction of mitochondrial network fragmentation20 µM[5]
HL-60 CellsApoptosis induction (serum-free)1-5 µM[2]
HL-60 CellsApoptosis induction (2% FBS)10 µM[2]
MCF-7 Breast Cancer CellsUpregulation of PAI-I and TGase II20 µM[17]

Table 2: Comparison of this compound and C6-Ceramide Activity

Cell Type/SystemAssayThis compound IC50/Effective Conc.C6-Ceramide IC50/Effective Conc.Reference
NeutrophilsInhibition of phorbol ester-induced superoxide release5 µM120 µM[14]
Human MonocytesInhibition of LPS-primed superoxide release6 µM60 µM[16]
Molt-4 CellsInhibition of PKCα activity5-15 µM5-15 µM[18]

Experimental Protocols

Protocol 1: Preparation and Delivery of this compound to Cultured Cells

  • Stock Solution Preparation:

    • Dissolve this compound in 100% sterile DMSO or ethanol to create a concentrated stock solution (e.g., 10-20 mM).

    • Aliquot the stock solution into small volumes in amber vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Pre-warm the cell culture medium to 37°C.

    • Vortex the this compound stock solution briefly before use.

    • Dilute the stock solution directly into the pre-warmed medium to the desired final concentration. It is crucial to add the stock solution to the medium while vortexing or pipetting vigorously to ensure rapid and even dispersion, minimizing precipitation.

    • Immediately add the this compound-containing medium to the cells.

    • For the vehicle control, add the same volume of DMSO or ethanol to the medium.

Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRM

  • Cell Treatment: Treat cells with this compound, C2-dihydroceramide (negative control), and vehicle control for the desired time. Include a positive control for depolarization, such as CCCP (5-10 µM for 30 minutes).

  • TMRM Staining:

    • Prepare a fresh working solution of TMRM (e.g., 20-100 nM) in pre-warmed, serum-free medium.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the TMRM staining solution to the cells and incubate for 20-30 minutes at 37°C in the dark.

  • Imaging or Flow Cytometry:

    • After incubation, wash the cells with PBS.

    • Add fresh PBS or a suitable imaging buffer.

    • Analyze the fluorescence intensity immediately using a fluorescence microscope or flow cytometer (e.g., Ex/Em ~549/573 nm). A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Visualizations

C2_Ceramide_Metabolism C2_Cer Exogenous This compound Sphingosine Sphingosine C2_Cer->Sphingosine Deacylation LongChain_Cer Endogenous Long-Chain Ceramides (C16, C18, C24) Sphingosine->LongChain_Cer Re-acylation (Ceramide Synthases) Bio_Effects Biological Effects (e.g., Insulin (B600854) Resistance) LongChain_Cer->Bio_Effects

Caption: Metabolic fate of exogenous this compound in cells.

C2_Ceramide_Off_Target_Signaling C2_Cer This compound PKCzeta aPKCζ (Atypical PKCζ) C2_Cer->PKCzeta Activates PP2A PP2A (Protein Phosphatase 2A) C2_Cer->PP2A Activates Mito Mitochondria C2_Cer->Mito Impacts Membrane Cell Membrane C2_Cer->Membrane Interacts with Akt Akt/PKB PKCzeta->Akt Inhibits PP2A->Akt Dephosphorylates/ Inhibits Insulin_Sig Insulin Signaling Akt->Insulin_Sig Mediates ROS ROS Production Mito->ROS Increases Destab Membrane Destabilization Membrane->Destab

Caption: Major off-target signaling pathways affected by this compound.

Experimental_Workflow_Troubleshooting Start Start Experiment with This compound Prep Prepare Stock Solution (DMSO or Ethanol) Start->Prep Treat Treat Cells Prep->Treat Observe Observe Unexpected Results Treat->Observe Check_Solubility Issue: Precipitation? Observe->Check_Solubility Solubility Check_Toxicity Issue: High Toxicity? Observe->Check_Toxicity Toxicity Check_Specificity Issue: Lack of Specificity? Observe->Check_Specificity Specificity Check_Solubility->Check_Toxicity No Sol_Sol1 Warm media before adding stock Check_Solubility->Sol_Sol1 Yes Sol_Sol2 Use BSA complexation Check_Solubility->Sol_Sol2 Yes Check_Toxicity->Check_Specificity No Tox_Sol1 Check solvent concentration (≤ 0.1%) Check_Toxicity->Tox_Sol1 Yes Tox_Sol2 Optimize cell density Check_Toxicity->Tox_Sol2 Yes Spec_Sol1 Use C2-dihydroceramide as negative control Check_Specificity->Spec_Sol1 Yes Spec_Sol2 Test for metabolic conversion (e.g., use Fumonisin B1) Check_Specificity->Spec_Sol2 Yes Spec_Sol3 Assess mitochondrial health Check_Specificity->Spec_Sol3 Yes

Caption: Troubleshooting flowchart for this compound experiments.

References

Optimizing C2-Ceramide concentration to minimize cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of C2-Ceramide in your research. This guide is designed for researchers, scientists, and drug development professionals to help minimize cytotoxicity in normal cells while maximizing its effects on target (e.g., cancer) cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your experimental design.

Troubleshooting Guide

Researchers often encounter challenges in achieving selective cytotoxicity with this compound. This section addresses common issues in a question-and-answer format.

Question: I am observing high levels of cytotoxicity in my normal cell lines. How can I reduce this?

Answer: High cytotoxicity in normal cells can be due to several factors. The primary factor is the concentration of this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell lines. Additionally, consider the following:

  • Vehicle Control: The solvent used to dissolve this compound (commonly DMSO or ethanol) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is minimal (ideally ≤ 0.1%). Always include a vehicle-only control in your experiments to assess solvent-induced toxicity.

  • Incubation Time: The duration of exposure to this compound will influence its cytotoxic effects. Shorter incubation times may be sufficient to induce apoptosis in sensitive (e.g., cancer) cells while sparing normal cells.

  • Cell Density: The confluency of your cell cultures can affect their response to treatment. Both overly confluent and sparse cultures can react differently. Standardize your cell seeding density for all experiments.

  • Serum Concentration: Components in fetal bovine serum (FBS) can interact with this compound. If your cell line can tolerate it, consider reducing the serum concentration or using a serum-free medium during the treatment period.

Question: My this compound is precipitating in the cell culture medium. What can I do?

Answer: this compound is a lipid and has poor aqueous solubility, which can lead to precipitation. To improve its solubility and delivery to cells:

  • Proper Dissolution: Prepare a high-concentration stock solution in 100% DMSO or ethanol (B145695). For cell treatment, dilute the stock solution directly into pre-warmed (37°C) culture medium with vigorous vortexing.

  • Avoid Freeze-Thaw Cycles: Store the this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Fresh Dilutions: It is best to prepare fresh dilutions from the stock solution for each experiment.

  • Liposomal Formulations: For enhanced delivery and solubility, consider using or preparing liposomal formulations of this compound.

Data Presentation: this compound Cytotoxicity in Normal vs. Cancer Cell Lines

The following table summarizes the cytotoxic effects of this compound on various human cell lines to aid in determining an appropriate concentration range for your experiments.

Cell LineCell TypeAssayConcentration/IC50Incubation TimeObservations
Normal Human Cells
Human Dermal Neonatal Fibroblasts (HDNF)FibroblastNot SpecifiedIC50: 66.5 µM24 hLow cytotoxicity observed.[1][2]
HaCaTImmortalized KeratinocyteProliferation AssayIC50: 20 µg/mL (~49.8 µM)Not SpecifiedInhibition of proliferation.[3]
Human MonocytesMonocyteTrypan Blue Exclusion, MTT6 µM & 20 µM18 hNot toxic at these concentrations.[4]
Human Umbilical Vein Endothelial Cells (HUVEC)EndothelialNot Specified10 µMNot SpecifiedUsed in experiments without reported toxicity.[5]
Human Retinal Ganglion Cells (RGCs)NeuronalSurvival AssayEC50: 1.95 µM24 hSignificant concentration- and time-dependent decrease in cell number.[6]
Human Glial Cells (HNA)GlialMTTNot SpecifiedNot SpecifiedCytotoxic effect of a ceramidase inhibitor was weaker on normal glia cells compared to this compound.[7]
Human Cancer Cells
MCF-7Breast CancerWST-1 AssayIC50: 27.13 µM24 hMore resistant to this compound compared to MDA-MB-231.[1]
MDA-MB-231Breast CancerWST-1 AssayIC50: 4 µM24 hSignificant growth inhibition and apoptosis.[1]
H1299Non-Small Cell Lung CancerTrypan Blue AssayIC50: 22.9 µM24 hDose-dependent decrease in proliferation.
HEp-2Laryngeal CarcinomaMTTDose-dependent24 h & 48 hIncreased cytotoxicity with higher concentrations.[8]
HSC-ISquamous Cell CarcinomaViability AssayDose-dependentNot SpecifiedToxic in a dose-dependent manner.[9]
HN4 & HN30Head and Neck Squamous Cell CarcinomaCCK-8 AssayLD50 (HN30): 60 µM24 hHN4 cells were less sensitive than HN30 cells.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cytotoxicity?

A1: this compound is a pro-apoptotic lipid that can induce cell death through various signaling pathways. It is known to activate caspase-3, a key executioner caspase in apoptosis.[4][11] this compound can also inhibit pro-survival pathways such as the Akt and NF-κB pathways, leading to the downregulation of anti-apoptotic proteins and cell cycle arrest.[12] Furthermore, it can increase the levels of pro-apoptotic proteins like Bax.[12]

Q2: How should I prepare my this compound stock solution and working solutions?

A2: this compound should be dissolved in an organic solvent such as DMSO or ethanol to create a concentrated stock solution (e.g., 10-20 mM). Store this stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. For experiments, thaw an aliquot and dilute it directly into your pre-warmed cell culture medium to the desired final concentration. It is crucial to mix thoroughly by vortexing immediately after dilution to prevent precipitation.

Q3: What are the appropriate controls for a this compound experiment?

A3: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment.

  • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO or ethanol) used to dissolve the this compound. This is critical to distinguish the effects of this compound from any solvent-induced cytotoxicity.

  • Positive Control (Optional): A known inducer of apoptosis in your cell line can be used to validate your assay.

Q4: Can I use C2-dihydroceramide as a negative control?

A4: Yes, C2-dihydroceramide is an inactive analog of this compound and is often used as a negative control in experiments to demonstrate the specificity of ceramide-induced effects.[4][9]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a general method for determining the cytotoxicity of this compound.

Materials:

  • 96-well cell culture plates

  • Your normal and/or cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis Detection using Caspase-3 Activity Assay

This protocol outlines a method to quantify the activity of caspase-3, a key marker of apoptosis.

Materials:

  • Cell culture plates

  • Your cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-3 colorimetric or fluorometric assay kit (follow the manufacturer's instructions)

  • Cell lysis buffer (often included in the kit)

  • Microplate reader (for colorimetric or fluorescence detection)

Procedure:

  • Cell Seeding and Treatment: Seed and treat your cells with this compound as described in the MTT assay protocol (steps 1 and 2).

  • Cell Lysis: After the desired incubation period, collect the cells (both adherent and floating) and wash them with ice-cold PBS. Lyse the cells using the provided lysis buffer.

  • Lysate Incubation: Incubate the cell lysates on ice for the time specified in the kit protocol.

  • Caspase-3 Assay: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AMC for fluorometric assays) to the cell lysates in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement: Measure the signal using a microplate reader at the appropriate wavelength (e.g., 405 nm for colorimetric assays or Ex/Em = 380/460 nm for fluorometric assays).

  • Data Analysis: Quantify the caspase-3 activity and express it as a fold-change relative to the vehicle control.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways involved in this compound treatment.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start prep_stock Prepare this compound Stock Solution (in DMSO/Ethanol) start->prep_stock prep_cells Seed Normal and Cancer Cell Lines start->prep_cells dose_response Perform Dose-Response (Varying this compound Conc.) prep_stock->dose_response prep_cells->dose_response incubation Incubate for Defined Time Periods dose_response->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3 Activity) incubation->apoptosis_assay calc_ic50 Calculate IC50 Values viability_assay->calc_ic50 compare_toxicity Compare Cytotoxicity (Normal vs. Cancer Cells) apoptosis_assay->compare_toxicity calc_ic50->compare_toxicity optimize Optimize Concentration & Incubation Time compare_toxicity->optimize finish End optimize->finish

Caption: Experimental workflow for optimizing this compound concentration.

G cluster_pro_survival Pro-Survival Pathways cluster_pro_apoptotic Pro-Apoptotic Pathway C2_Ceramide This compound Akt Akt C2_Ceramide->Akt NFkB NF-κB C2_Ceramide->NFkB Bax Bax (Pro-apoptotic) C2_Ceramide->Bax Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 promotes NFkB->Bcl2 promotes Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptotic signaling pathway.

G cluster_checks Troubleshooting Steps cluster_solutions Solutions start High Cytotoxicity in Normal Cells check_conc Is this compound concentration too high? start->check_conc check_vehicle Is vehicle control showing toxicity? start->check_vehicle check_time Is incubation time too long? start->check_time check_solubility Is this compound precipitating? start->check_solubility reduce_conc Perform dose-response and lower concentration check_conc->reduce_conc optimize_vehicle Lower solvent conc. (≤ 0.1%) check_vehicle->optimize_vehicle reduce_time Perform time-course and shorten incubation check_time->reduce_time improve_solubility Prepare fresh dilutions, vortex vigorously check_solubility->improve_solubility end Optimized Experiment reduce_conc->end optimize_vehicle->end reduce_time->end improve_solubility->end

Caption: Logical troubleshooting flow for unexpected cytotoxicity.

References

C2-Ceramide stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with C2-Ceramide.

Frequently Asked Questions (FAQs)

What is this compound and how is it used in research?

This compound (N-acetylsphingosine) is a synthetic, cell-permeable analog of natural ceramides (B1148491).[1] Due to its short acyl chain, it is more water-soluble than long-chain ceramides, making it a convenient tool for studying the diverse biological roles of ceramides in vitro.[2] It is widely used to investigate cellular processes such as apoptosis, cell cycle arrest, differentiation, and cellular stress responses.[2][3][4]

What is the primary mechanism of this compound degradation in experimental settings?

In cellular experiments, the primary route of this compound "degradation" is through metabolic conversion. It is not simply a matter of chemical instability in buffer. Exogenously added this compound is readily taken up by cells and can be hydrolyzed by ceramidases into sphingosine (B13886) and an acetyl group.[3][5][6] The resulting sphingosine can then be re-acylated by ceramide synthases (CerS) to form endogenous long-chain ceramides.[3][5] This process is known as the "salvage pathway."[5] Therefore, it is crucial to consider that the observed biological effects may be due to the newly synthesized long-chain ceramides rather than this compound itself.[5]

How stable is this compound in its solid form and in solution?
  • Solid Form: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[7]

  • In Organic Solvents: Stock solutions in DMSO or ethanol (B145695) should be stored at -20°C to maintain stability.[8] Repeated freeze-thaw cycles should be avoided.[9]

  • In Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[7] It is best to prepare fresh dilutions from the stock solution for each experiment.[9]

What are the optimal storage conditions for this compound?

This compound should be stored as a crystalline solid at -20°C.[4][7] Stock solutions in organic solvents such as DMSO or ethanol should also be stored at -20°C.[8]

Troubleshooting Guides

Issue 1: this compound is precipitating in my cell culture medium.

Cause: this compound has low solubility in aqueous solutions.[1][7] Precipitation can occur when the stock solution is diluted into the culture medium, especially at high concentrations.

Solutions:

  • Optimize Solubilization:

    • Prepare a high-concentration stock solution in 100% DMSO or ethanol.[1][4]

    • Warm the cell culture medium to 37°C before adding the this compound stock solution.

    • Add the stock solution dropwise to the medium while vortexing or swirling to ensure rapid mixing.

    • Ensure the final concentration of the organic solvent in the medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9]

  • Use a Carrier:

    • Complexing this compound with bovine serum albumin (BSA) can improve its solubility and delivery to cells.

    • Liposomal formulations can also enhance solubility and potency.[9]

  • Lower the Final Concentration: Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line.[9]

Issue 2: I am observing high toxicity in my vehicle control group.

Cause: The organic solvent (e.g., DMSO, ethanol) used to dissolve the this compound may be at a toxic concentration.

Solution:

  • Reduce Solvent Concentration: Ensure the final solvent concentration in your culture medium is non-toxic for your cells (typically ≤ 0.1%).[9]

  • Perform a Solvent Toxicity Test: Conduct a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.

Issue 3: My experimental results are inconsistent.

Cause: Inconsistent results can arise from several factors related to this compound stability, delivery, and cellular metabolism.

Solutions:

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation that can occur in aqueous media.[9]

  • Control Cell Culture Conditions:

    • Cell Density: Use a consistent cell density for all experiments, as overly confluent or sparse cultures can respond differently.[9]

    • Serum Presence: Be aware that components in serum may interact with this compound. Consider reducing the serum concentration or using serum-free media during treatment, if appropriate for your cell line.[9][10]

  • Account for Metabolism: Remember that this compound is metabolized to long-chain ceramides.[5] The timing of your experimental readouts is critical. Short incubation times may reflect the effects of this compound, while longer incubation times are more likely to reflect the effects of its metabolites.

Quantitative Data Summary

Table 1: Solubility and Stability of this compound
ParameterValue/ConditionSource(s)
Form Crystalline Solid[7]
Storage Temperature (Solid) -20°C[4][7]
Stability (Solid) ≥ 4 years at -20°C[7]
Solubility in DMSO >20-50 mg/mL[1][4]
Solubility in Ethanol >25-33 mg/mL[1][4]
Solubility in PBS (pH 7.2) Approximately 50 µg/mL[7]
Aqueous Solution Stability Not recommended for storage > 1 day[7]
Recommended pH Range 4.5 - 7.5[4]
Thermal Stability Degradation observed at temperatures >125°C
Table 2: Factors Influencing this compound Stability and Metabolism in Experiments
FactorEffectNotesSource(s)
pH Stable in a range of 4.5-7.5. Extreme pH can cause degradation.Avoid highly acidic or alkaline buffers.[4]
Temperature High temperatures (>125°C) cause chemical degradation.Avoid excessive heating during solubilization.
Enzymes (in cells) Metabolized by ceramidases and ceramide synthases.This is the primary degradation pathway in cell culture.[3][5][6]
Serum Components may interfere with this compound activity.Consider serum-free or low-serum conditions.[9][10]
Repeated Freeze-Thaw May compromise the stability of stock solutions.Aliquot stock solutions to avoid multiple freeze-thaw cycles.[9]

Experimental Protocols

Protocol 1: Solubilization of this compound for Cell Culture
  • Prepare a Stock Solution:

    • Dissolve the crystalline this compound in 100% DMSO to a final concentration of 20-50 mg/mL.

    • Vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • Warm your cell culture medium to 37°C.

    • Calculate the volume of the stock solution needed to achieve your desired final concentration.

    • While vortexing or swirling the warm medium, add the this compound stock solution dropwise.

    • Ensure the final DMSO concentration in the medium does not exceed 0.1%.

    • Use the freshly prepared medium immediately for your experiment.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium.

Protocol 2: General Cell Treatment with this compound
  • Cell Plating: Plate your cells at a consistent and optimal density in multi-well plates. Allow the cells to adhere and reach the desired confluency.

  • Preparation of Treatment Medium: Prepare the this compound-containing medium and the vehicle control medium as described in Protocol 1.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Wash the cells with sterile PBS, if necessary.

    • Add the appropriate volume of the this compound-containing medium or the vehicle control medium to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 2, 4, 6, 12, 24 hours). Be mindful that the metabolic conversion of this compound occurs over time.[3][5]

  • Downstream Analysis: After incubation, proceed with your planned downstream assays (e.g., apoptosis assay, Western blot, etc.).

Visualizations

C2_Ceramide_Metabolism This compound Metabolic Pathway in Cells C2_Cer Exogenous This compound Sphingosine Sphingosine C2_Cer->Sphingosine Ceramidase (Deacylation) LC_Cer Endogenous Long-Chain Ceramides Sphingosine->LC_Cer Ceramide Synthase (CerS) (Re-acylation) Bio_Effects Biological Effects (e.g., Apoptosis) LC_Cer->Bio_Effects

Caption: Metabolic fate of exogenous this compound via the salvage pathway.

Troubleshooting_Workflow Troubleshooting this compound Experiments Start Inconsistent Results or Precipitation Observed Check_Sol Review Solubilization Protocol Start->Check_Sol Check_Conc Is Final Solvent Concentration <= 0.1%? Check_Sol->Check_Conc Yes Solution_Sol Optimize Solubilization: - Use DMSO/Ethanol Stock - Add to warm, swirling media - Consider BSA/Liposomes Check_Sol->Solution_Sol No Check_Fresh Using Freshly Prepared Aqueous Solution? Check_Conc->Check_Fresh Yes Solution_Conc Perform Solvent Toxicity Test Check_Conc->Solution_Conc No Check_Culture Review Cell Culture Conditions Check_Fresh->Check_Culture Yes Solution_Fresh Prepare Fresh for Each Experiment Check_Fresh->Solution_Fresh No Solution_Culture Standardize: - Cell Density - Serum Conditions Check_Culture->Solution_Culture No End Consistent Results Check_Culture->End Yes Solution_Sol->Check_Conc Solution_Conc->Check_Fresh Solution_Fresh->Check_Culture Solution_Culture->End

Caption: A logical workflow for troubleshooting common this compound issues.

References

Troubleshooting inconsistent results in C2-Ceramide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C2-Ceramide. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Compound Preparation

Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility and delivery to cells?

Answer: This is a common issue due to the hydrophobic nature of ceramides (B1148491). Here are several methods to improve solubility and ensure effective delivery:

  • Organic Solvents (DMSO or Ethanol): this compound is soluble in organic solvents like DMSO and ethanol (B145695).[1][2][3]

    • Protocol: Prepare a concentrated stock solution (e.g., 20-50 mM) in 100% DMSO or ethanol.[4] Store this stock solution at -20°C.[1][5] For cell treatment, dilute the stock solution directly into the pre-warmed (37°C) culture medium with vigorous vortexing. The final concentration of the organic solvent in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]

    • Troubleshooting:

      • Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.[6]

      • If precipitation still occurs, try slightly warming the medium before adding the this compound stock solution. Be aware that the compound may precipitate again as the medium cools.[7]

      • Using a lower final concentration of this compound may also prevent precipitation.[6]

  • Complexing with Bovine Serum Albumin (BSA):

    • Protocol: A method involving binding this compound to fatty acid-free BSA can increase its solubility and bioavailability.[7] First, dissolve the this compound in ethanol. Then, inject the ethanolic solution into a BSA-containing buffer while vortexing.[8]

    • Note: This method creates a more physiologically relevant delivery system.

  • Liposomal Formulations: For advanced delivery, commercially available liposomal formulations of short-chain ceramides can significantly improve solubility and efficacy.[6]

Question: How should I store this compound?

Answer: this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[1][5] Stock solutions in DMSO or ethanol should also be stored at -20°C.[1] Avoid repeated freeze-thaw cycles of the stock solution.[6] It is recommended to prepare fresh dilutions from the stock for each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

2. Experimental Design and Controls

Question: I am not observing the expected apoptotic effect of this compound. What could be wrong?

Answer: Several factors could contribute to a lack of effect:

  • Suboptimal Concentration and Incubation Time: The effective concentration of this compound is highly cell-type dependent.[9][10] A dose-response experiment is crucial to determine the optimal concentration and incubation time for your specific cell line.[6] See the tables below for reported effective concentrations.

  • Cell Culture Conditions:

    • Cell Density: Plate cells at an optimal density. Overly confluent or sparse cultures can respond differently to stimuli.

    • Serum Presence: Components in serum may interfere with this compound activity. Consider reducing the serum concentration or using serum-free media during treatment, if appropriate for your cell line.

  • Compound Inactivity: Ensure your this compound has been stored properly and is not degraded. If in doubt, test a fresh batch of the compound.

Question: My vehicle control group shows high levels of toxicity. What is the cause?

Answer: High toxicity in the vehicle control group is typically due to the solvent (e.g., DMSO, ethanol) used to dissolve the this compound.

  • Solvent Toxicity: The final concentration of the solvent in the culture medium may be too high.

    • Solution: Ensure the final solvent concentration is non-toxic for your cells, which is generally at or below 0.1%.[6] It is highly recommended to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.

3. Inconsistent Results

Question: I am getting inconsistent results between experiments. What are the potential sources of variability?

Answer: Inconsistent results in this compound experiments can arise from several factors:

  • This compound Preparation: As a lipid, this compound can be prone to degradation. Always prepare fresh dilutions from a properly stored stock solution for each experiment to minimize variability.[6]

  • Cell Passage Number: The response of cell lines can change with increasing passage number. Use cells within a consistent and low passage number range for all experiments.

  • Metabolism of this compound: Exogenously added this compound can be metabolized by cells into other sphingolipids, including longer-chain ceramides, through the salvage pathway.[13] This metabolic conversion can influence the downstream biological effects and may vary between cell types and experimental conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound to help guide experimental design.

Table 1: Effective Concentrations of this compound for Inducing Cell Death

Cell LineConcentration Range (µM)Incubation Time (hours)Observed Effect
HSC-I (Human Squamous Carcinoma)10 - 5024Dose-dependent toxicity and apoptosis[11]
B16F10 (Melanoma)5 - 5024Dose-dependent inhibition of cell viability[10]
HN4 & HN30 (Head and Neck Squamous)20 - 6024Concentration-dependent inhibition of proliferation[9]
SH-SY5Y (Neuroblastoma)10 - 5024Concentration-dependent cell death[14]
HSC-3 (Tongue Squamous Carcinoma)10 - 10024, 48, 72Dose- and time-dependent decrease in cell viability[15]

Table 2: this compound Induced Effects on Cell Viability

Cell LineConcentration (µM)Incubation Time (hours)% Cell Viability (approx.)
SH-SY5Y252440%[14]
B16F102024~60%
B16F102048~40%
HSC-35010~50%[15]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO or ethanol to achieve the desired stock concentration (e.g., 50 mM).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

2. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and C2-dihydroceramide (negative control) in pre-warmed cell culture medium. Also, prepare a vehicle control with the same final solvent concentration.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, C2-dihydroceramide, or the vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C in a CO2 incubator.

  • Following incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.[14]

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound, C2-dihydroceramide, or vehicle control for the chosen incubation time.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualizations

This compound Induced Apoptotic Signaling Pathway

This compound can induce apoptosis through multiple signaling pathways. A key mechanism involves the inhibition of pro-survival pathways like the Akt pathway, and the activation of pro-apoptotic pathways.[10][16] this compound can lead to the dephosphorylation and inactivation of Akt, which in turn affects downstream targets like the pro-apoptotic protein Bad.[14] It can also activate stress-activated protein kinases such as JNK, leading to the activation of transcription factors that promote the expression of pro-apoptotic genes.[14] Furthermore, this compound can influence the balance of Bcl-2 family proteins, favoring pro-apoptotic members like Bax, and ultimately leading to the activation of caspases, such as caspase-3, which execute the apoptotic program.[16][17]

C2_Ceramide_Apoptosis_Pathway C2_Ceramide This compound Akt Akt (Pro-survival) C2_Ceramide->Akt inhibits JNK JNK (Stress Kinase) C2_Ceramide->JNK activates Bax Bax (Pro-apoptotic) C2_Ceramide->Bax upregulates NFkB NF-κB (Pro-survival) C2_Ceramide->NFkB inhibits Bad Bad (Pro-apoptotic) Akt->Bad inhibits Apoptosis Apoptosis JNK->Apoptosis Caspase3 Caspase-3 (Executioner) Bax->Caspase3 activates Caspase3->Apoptosis NFkB->Apoptosis inhibits

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow for a Typical this compound Experiment

The following diagram outlines a typical workflow for investigating the effects of this compound on a cell line.

C2_Ceramide_Workflow start Start: Hypothesis Formulation prep Prepare this compound Stock Solution (in DMSO/Ethanol) start->prep treatment Cell Treatment with this compound, C2-Dihydroceramide (control), and Vehicle (control) prep->treatment cell_culture Cell Seeding and Culture cell_culture->treatment incubation Incubation (Time-course) treatment->incubation assays Perform Assays incubation->assays viability Cell Viability (e.g., MTT) assays->viability apoptosis Apoptosis (e.g., Annexin V) assays->apoptosis western Western Blot (Signaling Proteins) assays->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for this compound studies.

Troubleshooting Logic for Inconsistent this compound Results

This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes.

Troubleshooting_Logic start Inconsistent Results Observed check_reagents Check Reagents start->check_reagents check_protocol Review Protocol start->check_protocol check_cells Evaluate Cell Culture start->check_cells reagent_fresh Is this compound stock fresh and properly stored? check_reagents->reagent_fresh reagent_control Is C2-dihydroceramide control used? check_reagents->reagent_control protocol_conc Are concentrations and incubation times consistent? check_protocol->protocol_conc protocol_solvent Is final solvent concentration below toxic level? check_protocol->protocol_solvent cells_passage Is cell passage number low and consistent? check_cells->cells_passage cells_density Is cell density consistent? check_cells->cells_density solution_reagent Prepare fresh stock solution. Re-run experiment. reagent_fresh->solution_reagent No solution_protocol Standardize all protocol steps. Re-run experiment. reagent_control->solution_protocol No protocol_conc->solution_protocol No protocol_solvent->solution_protocol No solution_cells Use new batch of cells with consistent passage and density. Re-run experiment. cells_passage->solution_cells No cells_density->solution_cells No

Caption: Troubleshooting logic for inconsistent this compound results.

References

The effect of serum on C2-Ceramide activity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C2-Ceramide. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental procedures.

Frequently Asked questions (FAQs) & Troubleshooting Guides

Solubility and Delivery

Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility and delivery to cells?

Answer: This is a common issue due to the hydrophobic nature of ceramides. Here are several methods to improve solubility and ensure effective delivery:

  • Organic Solvents (DMSO or Ethanol): this compound is soluble in organic solvents like DMSO and ethanol (B145695).

    • Protocol: Prepare a concentrated stock solution in 100% DMSO or ethanol. For cell treatment, dilute the stock solution directly into the pre-warmed (37°C) culture medium with vigorous vortexing. The final concentration of the organic solvent in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

    • Troubleshooting: If precipitation still occurs, try slightly warming the medium before adding the this compound stock solution. Be aware that the compound may precipitate again as the medium cools. Using a lower final concentration of this compound may also prevent precipitation.

  • Complexing with Bovine Serum Albumin (BSA): BSA can act as a carrier for this compound, improving its solubility and bioavailability in cell culture.

    • Protocol: Prepare a stock solution of this compound in ethanol. In a separate tube, prepare a solution of fatty acid-free BSA in serum-free medium or PBS. Add the this compound stock solution to the BSA solution while vortexing to allow for complex formation. Incubate the mixture for 15-30 minutes at 37°C before adding it to your cell cultures.

    • Note: While BSA aids in delivery, it's important to remember that proteins in serum can also sequester this compound, potentially reducing its effective concentration.

Experimental Conditions

Question: I am observing inconsistent or no effects of this compound in my experiments. What are the potential causes and solutions?

Answer: Inconsistent results can stem from several factors related to the compound's stability, experimental conditions, and the cells themselves.

  • This compound Degradation or Instability:

    • Storage: this compound is a lipid and can be prone to degradation. Ensure it is stored at -20°C as a powder or in a suitable solvent. Avoid repeated freeze-thaw cycles.

    • Fresh Preparations: It is recommended to prepare fresh dilutions from the stock solution for each experiment to avoid degradation.

  • Suboptimal Concentration and Incubation Time:

    • Concentration: The effective concentration of this compound is cell-type dependent. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line. Concentrations can range from 2 µM to 100 µM.[1][2]

    • Incubation Time: The time required to observe a cellular response can vary. Conduct a time-course experiment to identify the optimal incubation period. Effects on cell viability or apoptosis can often be observed between 6 and 48 hours.

  • Cell Culture Conditions:

    • Cell Density: Plate cells at an optimal density. Overly confluent or sparse cultures can respond differently to stimuli. The effective concentration of this compound can be influenced by cell density.[1]

    • Serum Presence: Components in serum, particularly albumin, can bind to this compound and reduce its bioavailability.[1] This can lead to a significantly higher apparent IC50 value. Consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cell line.

  • Use of Proper Controls:

    • Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of the solvent, e.g., DMSO or ethanol) to account for any effects of the solvent on the cells.

    • Negative Control Compound: C2-dihydroceramide, which lacks the 4,5-trans double bond, is an inactive analog and serves as an excellent negative control to demonstrate that the observed effects are specific to this compound.[3][4]

Serum-Related Issues

Question: Why is my this compound less effective in serum-containing medium compared to serum-free medium?

Answer: Serum contains a high concentration of proteins, most notably albumin, which can bind to lipids like this compound. This sequestration reduces the amount of free this compound available to enter the cells and exert its biological effects. This binding effect can be substantial, leading to a significant increase in the concentration of this compound required to achieve the same biological response. For example, the presence of serum proteins has been shown to increase the IC50 of this compound by as much as 10-fold.[1]

Question: Should I use serum-free or serum-containing medium for my this compound experiments?

Answer: The choice between serum-free and serum-containing medium depends on your experimental goals and cell type.

  • Serum-Free Medium: Using serum-free medium provides a more defined system and ensures that the concentration of this compound you add is closer to the effective concentration experienced by the cells. This is often preferred for mechanistic studies to minimize confounding variables. However, some cell lines may not tolerate serum-free conditions for extended periods.

  • Reduced-Serum Medium: A compromise is to use a medium with a lower serum concentration (e.g., 1-2% FBS) during the this compound treatment. This can help maintain cell health while minimizing the inhibitory effects of serum proteins.

  • Serum-Containing Medium: If your experiment requires the presence of serum for cell viability or to mimic a more physiological environment, be aware that you will likely need to use higher concentrations of this compound to observe an effect. It is crucial to perform a dose-response curve under these conditions to determine the effective concentration range.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound to help guide experimental design.

Table 1: Effect of Serum on this compound IC50

Cell LineConditionIC50Reference
HL-60Serum-Free~2-11 µM*[1]
HL-60With Serum Proteins10-fold higher than serum-free[1]

*Effective concentration is dependent on cell density.

Table 2: Effective Concentrations of this compound in Various Cell Lines

Cell LineEffect MeasuredEffective ConcentrationReference
NeutrophilsInhibition of superoxide (B77818) release5 µM (IC50)[2]
HSC-I (Squamous Cell Carcinoma)ApoptosisDose-dependent toxicity observed[3]
Human MonocytesInhibition of superoxide release6 µM[4]
Non-small Cell Lung Cancer (H1299)Apoptosis and G1 arrestHigh dose (not specified)[5]
Human Leukemia (HL-60, U937)Sphingosine accumulation10 µM[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO or ethanol.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Protocol 2: Treatment of Adherent Cells with this compound

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of treatment. Allow the cells to adhere and grow overnight.

  • Preparation of Treatment Medium:

    • For Serum-Free Conditions: Pre-warm serum-free medium to 37°C. Add the this compound stock solution to the medium to achieve the desired final concentrations. Vortex immediately to ensure proper mixing. Also, prepare a vehicle control medium with the same final concentration of the solvent.

    • For Serum-Containing Conditions: Pre-warm the complete medium (containing serum) to 37°C. Add the this compound stock solution to the medium and vortex immediately. Note that higher concentrations may be needed compared to serum-free conditions. Prepare a corresponding vehicle control.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared treatment medium (with this compound, vehicle control, or negative control C2-dihydroceramide) to the respective wells.

    • Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) at 37°C in a CO2 incubator.

  • Downstream Analysis: After the incubation period, proceed with your desired assay (e.g., MTT assay for viability, Annexin V/PI staining for apoptosis, Western blot for protein analysis).

Visualizations

Signaling Pathways and Experimental Workflows

C2_Ceramide_Apoptosis_Pathway This compound Induced Apoptosis Signaling Pathway C2_Ceramide Exogenous this compound Plasma_Membrane Plasma Membrane C2_Ceramide->Plasma_Membrane Enters cell Intracellular_Ceramide Increased Intracellular Ceramide Plasma_Membrane->Intracellular_Ceramide ER_Stress ER Stress Intracellular_Ceramide->ER_Stress Mitochondria Mitochondrial Pathway Intracellular_Ceramide->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3) ER_Stress->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow_Serum_Effect Workflow: Investigating Serum Effect on this compound Activity cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis Prepare_Cells Seed Cells in Multi-well Plate Serum_Free Serum-Free Medium + this compound Prepare_Cells->Serum_Free Serum_Containing Serum-Containing Medium + this compound Prepare_Cells->Serum_Containing Vehicle_Control Vehicle Control (Serum-Free & Serum-Containing) Prepare_Cells->Vehicle_Control Negative_Control C2-Dihydroceramide (Inactive Analog) Prepare_Cells->Negative_Control Prepare_C2 Prepare this compound Stock (in DMSO/Ethanol) Prepare_C2->Serum_Free Prepare_C2->Serum_Containing Prepare_C2->Negative_Control Incubate Incubate for Time-Course (e.g., 24h, 48h) Serum_Free->Incubate Serum_Containing->Incubate Vehicle_Control->Incubate Negative_Control->Incubate Assay Perform Viability/Apoptosis Assay (e.g., MTT, Annexin V) Incubate->Assay Compare Compare IC50 Values and Apoptotic Rates Assay->Compare Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Start No/Inconsistent this compound Effect Check_Solubility Is this compound Precipitating? Start->Check_Solubility Check_Serum Are you using serum-containing medium? Check_Solubility->Check_Serum No Action_Solubility Improve Solubility: - Use fresh stock - Vortex during dilution - Complex with BSA Check_Solubility->Action_Solubility Yes Check_Controls Are controls behaving as expected? (Vehicle & Negative Compound) Check_Serum->Check_Controls No Action_Serum Increase this compound concentration OR Reduce/remove serum Check_Serum->Action_Serum Yes Check_Dose_Time Have you performed a dose-response & time-course? Check_Controls->Check_Dose_Time Yes Action_Controls Check vehicle toxicity Verify C2-dihydroceramide inactivity Check_Controls->Action_Controls No Action_Dose_Time Optimize concentration and incubation time for your cell line Check_Dose_Time->Action_Dose_Time No Sol_Yes Yes Sol_No No Serum_Yes Yes Serum_No No Controls_No No DT_No No

References

Technical Support Center: C2-Ceramide Delivery and Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C2-Ceramide. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Solubility and Delivery

Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility and delivery to cells?

Answer: This is a common issue due to the hydrophobic nature of ceramides. This compound, while more cell-permeable than long-chain ceramides, still has poor aqueous solubility.[1] Here are several methods to improve solubility and ensure effective delivery:

  • Organic Solvents (DMSO or Ethanol): The most straightforward method is to use a water-miscible organic solvent.

    • Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol (B145695).[2][3] For cell treatment, dilute the stock solution directly into the pre-warmed (37°C) culture medium with vigorous vortexing immediately before adding it to the cells.

    • Troubleshooting:

      • If precipitation still occurs, try slightly warming the medium before adding the stock solution. Be aware that the compound may precipitate again as the medium cools.[1]

      • Use a lower final concentration of this compound if precipitation persists.[1]

      • Crucially, the final concentration of the organic solvent in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. [1] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.[1][4]

  • Complexation with Bovine Serum Albumin (BSA): BSA can act as a carrier to improve the solubility of lipids in culture media.

    • Protocol: A method for preparing a this compound BSA mixture has been described by manufacturers like Enzo Life Sciences and has been reported to work well in cell culture experiments.[4] This typically involves dissolving the ceramide in a small amount of ethanol and then complexing it with a BSA solution before final dilution in the medium.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate hydrophobic molecules like ceramide, enhancing their solubility and stability in aqueous solutions.[5][6][7]

    • Mechanism: Beta-cyclodextrin (β-CD) is commonly used to form inclusion complexes with a wide range of molecules.[6] This complex can self-assemble into nanoparticles in water, facilitating delivery.[5]

    • Benefit: This method avoids the use of organic solvents, reducing the risk of solvent-induced artifacts.

  • Nanoparticle and Liposomal Formulations: Encapsulating this compound into lipid-based nanoparticles, such as liposomes or nanoemulsions, significantly improves its stability, bioavailability, and cellular uptake.[8][9][10]

    • Examples: Oil-in-water nanoemulsions and ceramide-based lipid nanoparticles (LNPs) have been developed to enhance ceramide delivery for various applications.[8][9] While often requiring more complex preparation, these formulations can offer superior delivery efficiency.

Workflow for Improving this compound Delivery

start Start: this compound Precipitation in Medium solvent Method 1: Organic Solvent (DMSO / Ethanol) start->solvent check_solvent Precipitation Persists? solvent->check_solvent control Critical Step: Include Vehicle Control solvent->control reduce_conc Reduce Final Concentration or Warm Medium check_solvent->reduce_conc Yes carrier Method 2: Use a Carrier (Cyclodextrin, BSA, Nanoparticle) check_solvent->carrier Still Yes end End: Effective Delivery check_solvent->end No reduce_conc->check_solvent protocol Follow Specific Protocol for Carrier Complexation carrier->protocol carrier->control protocol->end

Caption: A troubleshooting workflow for this compound precipitation issues.

Section 2: Efficacy and Reproducibility

Question: I'm not observing the expected biological effect (e.g., apoptosis) with this compound. What are the possible reasons?

Answer: Several factors can contribute to a lack of efficacy or inconsistent results.

  • Suboptimal Concentration or Incubation Time: The effective concentration of this compound and the required treatment duration are highly cell-type dependent.[1]

    • Solution: Perform a dose-response experiment to determine the optimal concentration (e.g., from 10 µM to 100 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) for your specific cell line.[11][12][13]

  • This compound Degradation: As a lipid, this compound can degrade if not stored properly.

    • Solution: Store the solid compound at -20°C.[1] It is recommended to prepare fresh dilutions from your high-concentration stock for each experiment to ensure potency. Avoid repeated freeze-thaw cycles of the stock solution.[1]

  • Cell Line Resistance: Some cell lines may be inherently resistant to this compound due to differences in their ceramide metabolism or signaling pathways.[1] For example, efficient conversion of ceramide to pro-survival sphingolipids like glucosylceramide can confer resistance.[14]

  • Influence of Serum: Components in fetal bovine serum (FBS) can bind to lipids and potentially reduce the effective concentration of this compound available to the cells.

    • Solution: Consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cell line.[1][11] Note this change may also affect cell health, so appropriate controls are necessary.

  • Metabolism of this compound: Exogenously added this compound can be metabolized by cells. It can be deacylated and then re-acylated into endogenous long-chain ceramides, which then mediate the biological effects.[15] This metabolic conversion is an important step for its activity in some contexts.

Table 1: Example this compound Concentrations and Observed Effects

Cell LineConcentration RangeIncubation TimeObserved EffectCitation
SH-SY5Y (Neuroblastoma)10 - 50 µMUp to 24 hDecreased cell viability, apoptosis[11]
MO3.13 (Oligodendroglial)Not specifiedNot specifiedCaspase-3 activation, apoptosis[16]
HNSCC (Head and Neck)20 - 60 µM24 hInhibition of proliferation, apoptosis[13]
MCF-7 (Breast Cancer)5 - 50 µM24 hGrowth inhibition, senescence-like phenotype[17]
MDA-MB-231 (Breast Cancer)5 - 50 µM24 hGrowth inhibition, apoptosis[17]
HEp-2 (Laryngeal Carcinoma)3.13 - 100 µM24 - 48 hCytotoxicity, caspase-dependent apoptosis[12]
H1299 (Lung Cancer)~23 µM (IC50)24 hG1 cell cycle arrest[14][18]

Question: My vehicle control (e.g., DMSO) is showing high toxicity. Why is this happening?

Answer: High toxicity in the vehicle control group is almost always due to the solvent concentration.

  • Solvent Toxicity: Solvents like DMSO and ethanol can be toxic to cells, even at low concentrations. The sensitivity to these solvents varies greatly between cell lines.

    • Solution: Ensure the final solvent concentration in your culture medium is non-toxic. A common recommendation is to keep it below 0.5%, and ideally at or below 0.1%.[1] It is essential to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line before beginning your ceramide experiments.

Experimental Protocols

Protocol 1: Preparation and Delivery of this compound using DMSO
  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 20-50 mM). This compound is soluble in DMSO at approximately 20 mg/ml.[3]

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solution Preparation:

    • Warm the cell culture medium to 37°C.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Perform a serial dilution of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM). Vortex immediately and vigorously after each dilution to prevent precipitation.

    • Important: The final DMSO concentration should not exceed the predetermined non-toxic limit for your cells (e.g., ≤ 0.1%).

  • Cell Treatment:

    • Prepare a vehicle control by adding the same volume of pure DMSO to pre-warmed medium, ensuring the final solvent concentration matches that of the highest this compound concentration group.

    • Remove the old medium from your cultured cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration.

Protocol 2: Quantifying Cellular Uptake with Fluorescently Labeled Ceramide

This protocol uses a fluorescent ceramide analog, such as NBD C6-Ceramide, to visualize and quantify uptake and metabolism.

  • Cell Treatment:

    • Treat cells with the fluorescent ceramide analog (e.g., C6-NBD-ceramide) for the desired time.

    • Include control groups (e.g., untreated cells, cells treated with an inhibitor of ceramide metabolism) as needed.[19]

  • Lipid Extraction:

    • After incubation, wash the cells with cold PBS to remove excess fluorescent ceramide.

    • Lyse the cells and extract the total lipids using a standard method, such as a chloroform/methanol extraction.[19]

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted lipid samples onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate the different lipid species (e.g., ceramide, glucosylceramide, sphingomyelin).[19][20]

  • Quantification:

    • Visualize the fluorescent spots on the TLC plate using a fluorescence imager.[19]

    • Quantify the fluorescence intensity of the spots corresponding to the parent fluorescent ceramide and its metabolites. The intensity is proportional to the amount of each lipid.[19][20] This allows for the determination of cellular uptake and the rate of conversion to other sphingolipids.

Signaling Pathway Visualization

This compound is a well-known inducer of apoptosis. Its pro-apoptotic signaling involves the activation of caspase cascades and modulation of key survival pathways.[11][16][21]

This compound Induced Apoptosis Pathway

cluster_akt Survival Pathway (Inhibition) cluster_jnk Stress Pathway (Activation) cluster_mito Mitochondrial Pathway C2 Exogenous This compound Akt Akt (Survival Kinase) C2->Akt JNK JNK C2->JNK Bad_p Phospho-Bad (Inactive) Akt->Bad_p Dephosphorylation Bad Bad (Active) Bad_p->Bad Mito Mitochondria JNK->Mito Bad->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound signaling pathways leading to apoptosis.

References

Addressing the hydrophobicity of C2-Ceramide in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C2-Ceramide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the experimental challenges associated with the hydrophobicity of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound is a synthetic, cell-permeable analog of natural ceramides (B1148491).[1][2] Like other lipids, it is hydrophobic and has low solubility in aqueous solutions like cell culture media.[1] Precipitation is a common issue that can lead to inconsistent and unreliable experimental results.

Q2: What is the best solvent for dissolving this compound?

A2: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide.[3] For cell culture experiments, DMSO and ethanol are the most commonly used solvents to prepare a concentrated stock solution.[4][5]

Q3: How can I improve the delivery of this compound to my cells and avoid precipitation?

A3: Several methods can enhance the delivery and prevent precipitation:

  • Solvent-Based Delivery: Prepare a high-concentration stock solution in DMSO or ethanol.[4] Dilute this stock directly into pre-warmed (37°C) culture medium with vigorous mixing.[5] It is crucial to keep the final solvent concentration in the medium low (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.[5]

  • Bovine Serum Albumin (BSA) Conjugation: Complexing this compound with fatty acid-free BSA can improve its solubility and delivery in serum-free or low-serum conditions.[6]

  • Liposomal Formulations: Encapsulating this compound in liposomes is a highly effective method to increase its bioavailability and prevent precipitation.[7]

Q4: What are appropriate controls for this compound experiments?

A4: Proper controls are essential for interpreting your results:

  • Vehicle Control: This is a mandatory control. Treat cells with the same final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the this compound.[5]

  • Inactive Ceramide Analog: C2-dihydroceramide, which lacks the 4-5 trans-double bond, is often used as a negative control as it is structurally similar but biologically less active in many systems.[8][9] However, it's important to note that C2-dihydroceramide may not be an entirely inert control, as it can have some effects on membrane properties.[8][9]

Q5: What is the mechanism of action for this compound?

A5: this compound acts as a second messenger in various signaling pathways, most notably inducing apoptosis (programmed cell death).[10][11] It can trigger the caspase cascade, lead to the release of cytochrome c from mitochondria, and modulate key survival pathways such as Akt and NF-κB.[12][13] this compound can also induce autophagy and cell cycle arrest.[12][14][15] It is important to consider that exogenously added this compound can be metabolized by cells, leading to an increase in endogenous long-chain ceramides and other bioactive sphingolipids.[16]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation in Media High final concentration of this compound.Perform a dose-response experiment to find the optimal, non-precipitating concentration.[5]
Low temperature of the medium during dilution.Always use pre-warmed (37°C) cell culture medium when making the final dilution.[5]
High final solvent concentration.Ensure the final concentration of the organic solvent (DMSO/ethanol) is minimal (ideally ≤ 0.1%).[5]
Inconsistent Results Incomplete solubilization of this compound stock.Ensure the this compound is fully dissolved in the stock solution. Gentle warming and vortexing can help.
Aggregation of this compound in the final culture medium.Consider using a carrier molecule like BSA or a liposomal formulation for more consistent delivery.[6][7]
Degradation of this compound.Prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles of the stock.[5]
High Vehicle Control Toxicity Solvent concentration is too high.Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line.[5]
No Observed Effect Suboptimal concentration or incubation time.Conduct a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.[5]
Cell line resistance.Some cell lines may be resistant to this compound due to differences in their metabolic or signaling pathways.[5]
Presence of serum.Components in serum, such as albumin, can bind to this compound and reduce its effective concentration.[17] Consider reducing the serum concentration or using serum-free medium during treatment.[5]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventApproximate SolubilityReference
Ethanol~33 mg/mL[3]
DMSO~20 mg/mL[3]
Dimethyl Formamide~22 mg/mL[3]
PBS (pH 7.2)~50 µg/mL[3]

Table 2: Typical Experimental Concentrations of this compound

Cell TypeConcentration RangeEffectReference
Human Laryngeal Carcinoma (HEp-2)3.13 - 100 µMDecreased viability, apoptosis[18]
Head and Neck Squamous Carcinoma20 - 60 µMInhibition of proliferation, apoptosis[15]
Human Leukemia (HL-60)10 µMG0/G1 phase arrest, apoptosis[14]
Non-small Cell Lung Cancer (H1299)Not specifiedApoptosis, cell cycle arrest[12]
C2C12 Myotubes50 - 100 µMIncreased endogenous ceramides[16]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilution

  • Materials: this compound powder, 100% DMSO or ethanol, sterile microcentrifuge tubes, pre-warmed (37°C) cell culture medium.

  • Stock Solution Preparation:

    • Allow the this compound powder to come to room temperature.

    • Prepare a concentrated stock solution (e.g., 20-50 mM) by dissolving the this compound in 100% DMSO or ethanol.

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.[3]

  • Working Dilution Preparation:

    • Thaw an aliquot of the this compound stock solution.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Add the appropriate volume of the stock solution directly to the pre-warmed medium while vortexing to achieve the desired final concentration.

    • Use the freshly prepared working solution immediately.

Protocol 2: this compound Delivery using Bovine Serum Albumin (BSA)

  • Materials: this compound, methanol (B129727), fatty acid-free BSA, sterile water, glass vessel.

  • Preparation of this compound Film:

    • Dissolve this compound in methanol and transfer the desired amount to a glass vessel.

    • Evaporate the methanol under a stream of nitrogen or using a speed vacuum to create a thin lipid film on the wall of the vessel.

  • BSA Complexation:

    • Prepare a BSA solution (e.g., 4 mg/mL) in sterile water and warm it to 37°C.

    • Add the warm BSA solution to the glass vessel containing the this compound film.

    • Incubate at 37°C for at least 30 minutes, with occasional vortexing or sonication, until the lipid film is completely dissolved.

  • Cell Treatment:

    • The this compound-BSA complex can now be added to the cell culture medium.

Visualizations

C2_Ceramide_Workflow Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation C2_Powder This compound Powder Dissolve Dissolve & Vortex C2_Powder->Dissolve Solvent 100% DMSO or Ethanol Solvent->Dissolve Stock Concentrated Stock (e.g., 20-50 mM) Dissolve->Stock Aliquot Aliquot & Store at -20°C Stock->Aliquot Thaw Thaw Aliquot Aliquot->Thaw Dilute Dilute & Vortex Thaw->Dilute Medium Pre-warmed (37°C) Cell Culture Medium Medium->Dilute Working Final Working Solution Dilute->Working Treat Treat Cells Immediately Working->Treat

Caption: Workflow for preparing this compound solutions.

C2_Ceramide_Apoptosis_Pathway Simplified this compound Induced Apoptosis Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion C2_Ceramide Exogenous this compound C2_Entry Enters Cell C2_Ceramide->C2_Entry Akt Akt (Survival Pathway) C2_Entry->Akt Inhibits NFkB NF-κB (Survival Pathway) C2_Entry->NFkB Inhibits Bax Bax (Pro-apoptotic) C2_Entry->Bax Increases Caspase8 Caspase-8 C2_Entry->Caspase8 CytoC Cytochrome c Release Bax->CytoC Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9 Caspase-9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytoC->Caspase9

Caption: this compound induced apoptosis signaling pathway.

References

Technical Support Center: Minimizing Solvent-Induced Artifacts When Using C2-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C2-Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing potential artifacts induced by solvents. Here, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound is a synthetic, cell-permeable analog of natural ceramides (B1148491), which are bioactive lipids involved in various cellular processes.[1] It is widely used in research to study apoptosis (programmed cell death), cell differentiation, stress responses, and cell signaling pathways.[1][2][3] Its short acyl chain allows it to readily cross cell membranes, making it a useful tool to mimic the effects of endogenous ceramides.[3]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF).[4][5] The choice of solvent can depend on the specific requirements of the experiment and the cell type being used. For cell culture experiments, DMSO and ethanol are the most commonly used solvents.[6]

Q3: Why is it critical to use a vehicle control in my this compound experiments?

A3: It is crucial to include a vehicle control (the solvent used to dissolve this compound, without the compound) in your experiments because the solvents themselves can have physiological effects on cells.[4][7] DMSO and ethanol can influence cell growth, viability, and signaling pathways.[8][9][10] A vehicle control allows you to distinguish the effects of this compound from any non-specific effects of the solvent.

Q4: What are the potential artifacts that can be induced by solvents like DMSO and ethanol?

A4: Solvents can introduce several artifacts, including:

  • Cytotoxicity: High concentrations of DMSO and ethanol can be toxic to cells, leading to cell death.[11]

  • Altered Cell Growth: Low concentrations of DMSO have been reported to sometimes stimulate cell growth, while higher concentrations can be inhibitory.[9] Ethanol can also inhibit cell proliferation.[12]

  • Modulation of Signaling Pathways: DMSO has been shown to affect various signaling pathways, including those involved in inflammation, apoptosis, and the cell cycle.[7] Ethanol can also interfere with cellular mechanisms.[10]

  • Physical Effects: Solvents can alter the properties of the cell culture medium and may affect the solubility of other components.

Q5: What is the maximum recommended final concentration of DMSO or ethanol in cell culture medium?

A5: The final concentration of the organic solvent in the culture medium should be kept to a minimum, ideally at or below 0.1% to avoid solvent-induced cytotoxicity.[13] However, the optimal non-toxic concentration can be cell-type dependent, so it is best to determine this experimentally for your specific cell line.[7][13]

Troubleshooting Guides

Issue 1: High background signal or unexpected biological activity in vehicle control wells.
  • Possible Cause: The concentration of the solvent (e.g., DMSO, ethanol) used as a vehicle control is exerting its own biological effects on the cells.[7] Even at low concentrations, these solvents are not entirely inert.[8][10]

  • Troubleshooting Steps:

    • Determine the No-Effect Concentration: Perform a dose-response experiment with the solvent alone on your specific cell line. This will help you identify the highest concentration that does not significantly impact cell viability, proliferation, or key signaling pathways relevant to your study.[7]

    • Match Solvent Concentrations: Ensure that the final solvent concentration is identical across all experimental and control wells.[7] If you are testing different concentrations of this compound prepared from a stock solution, you will need to prepare a corresponding vehicle control for each final solvent concentration.

    • Minimize Exposure Time: Reduce the incubation time of cells with the solvent-containing medium as much as possible without compromising your experimental endpoint.

    • Consider Alternative Solvents: If your cell line is particularly sensitive to the chosen solvent, explore other options or alternative delivery methods like liposomal formulations.[13]

Issue 2: Precipitation of this compound in the cell culture medium.
  • Possible Cause: this compound, being a lipid, has limited solubility in aqueous solutions like cell culture medium.[4][14] Adding a concentrated stock solution directly to the medium can cause it to precipitate out of solution.

  • Troubleshooting Steps:

    • Pre-warm the Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution. This can help improve solubility. However, be aware that the compound may precipitate as the medium cools.[13]

    • Use a Lower Final Concentration: If precipitation persists, try using a lower final concentration of this compound.

    • Complex with BSA: For some lipids, complexing with bovine serum albumin (BSA) can improve solubility in culture medium.[14]

    • Alternative Solubilization Method: A solvent mixture of ethanol and dodecane (B42187) (98:2, v/v) has been reported to help disperse natural ceramides in aqueous solutions.[15]

Issue 3: Inconsistent or no observable effects of this compound.
  • Possible Cause: This can be due to several factors including compound degradation, suboptimal concentration, or inappropriate incubation time.[13]

  • Troubleshooting Steps:

    • Proper Storage and Handling: Store this compound at -20°C as a crystalline solid or as a stock solution in a suitable solvent.[1][4][5] Avoid repeated freeze-thaw cycles of the stock solution.[13] It is recommended to prepare fresh dilutions for each experiment.

    • Optimize Concentration and Incubation Time: The effective concentration of this compound and the time required to observe a response are highly cell-type dependent.[13][16] Conduct a dose-response and a time-course experiment to determine the optimal conditions for your specific experimental system.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents
SolventApproximate SolubilityReference
Ethanol>25-33 mg/mL[4][5]
DMSO>20-50 mg/mL[4][5]
Dimethylformamide (DMF)~22 mg/mL[4]
Table 2: General Recommendations for Final Solvent Concentrations in Cell Culture
SolventRecommended Final ConcentrationPotential Effects at Higher ConcentrationsReferences
DMSO≤ 0.1%Cytotoxicity, altered cell growth, modulation of signaling pathways[7][9][13]
Ethanol≤ 0.1%Cytotoxicity, inhibition of cell proliferation[12]

Note: The optimal non-toxic concentration should be determined experimentally for each cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (crystalline solid)

    • Anhydrous DMSO or 200-proof ethanol

    • Sterile, inert gas (e.g., argon or nitrogen)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the appropriate volume of solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 20-30 mg/mL).

    • Purge the headspace of the tube with an inert gas to prevent oxidation of the lipid.

    • Cap the tube tightly and vortex until the this compound is completely dissolved. Gentle warming may be required.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Non-Toxic Solvent Concentration
  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Solvent (DMSO or ethanol)

    • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Procedure:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

    • Prepare serial dilutions of the solvent (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, and a no-solvent control) in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

    • Incubate the plate for a duration that is relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the "no solvent" control. The maximum non-toxic concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_conclusion Conclusion prep_c2 Prepare this compound Stock Solution run_exp Perform Experiment with This compound and Controls prep_c2->run_exp prep_solvent Determine Max Non-Toxic Solvent Concentration prep_solvent->run_exp analyze Analyze Results run_exp->analyze control_vehicle Vehicle Control (Solvent Only) control_vehicle->analyze control_untreated Untreated Control (Medium Only) control_untreated->analyze compare Compare this compound Treatment to Vehicle Control analyze->compare conclusion Attribute Effects to This compound compare->conclusion ceramide_apoptosis_pathway C2_Ceramide This compound Mitochondria Mitochondria C2_Ceramide->Mitochondria induces PP2A PP2A Activation C2_Ceramide->PP2A activates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Akt_Inhibition Akt Inhibition PP2A->Akt_Inhibition Akt_Inhibition->Apoptosis promotes ceramide_salvage_pathway C2_Ceramide Exogenous This compound Deacylation Deacylation C2_Ceramide->Deacylation Sphingosine Sphingosine Deacylation->Sphingosine Reacylation Re-acylation Sphingosine->Reacylation Long_Chain_Ceramides Endogenous Long-Chain Ceramides Reacylation->Long_Chain_Ceramides Insulin_Resistance Insulin (B600854) Resistance Long_Chain_Ceramides->Insulin_Resistance leads to

References

Technical Support Center: Optimizing C2-Ceramide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C2-Ceramide. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Delivery

Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility and delivery to cells?

Answer: This is a common issue due to the hydrophobic nature of ceramides. Here are several methods to improve solubility and ensure effective delivery:

  • Organic Solvents (DMSO or Ethanol): this compound is soluble in organic solvents like DMSO and ethanol.[1][2]

    • Protocol: Prepare a concentrated stock solution in 100% DMSO or ethanol. For cell treatment, dilute the stock solution directly into the pre-warmed (37°C) culture medium with vigorous vortexing. The final concentration of the organic solvent in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.[3]

    • Troubleshooting: If precipitation still occurs, try slightly warming the medium before adding the this compound stock solution. Be aware that the compound may precipitate again as the medium cools.[3] Using a lower final concentration of this compound may also prevent precipitation.[3]

  • BSA Conjugation: Complexing this compound with bovine serum albumin (BSA) can enhance its solubility and delivery in serum-free or low-serum conditions.

Experimental Design

Question: What is the optimal incubation time and concentration for this compound to induce a maximal effect?

Answer: The optimal incubation time and concentration are highly dependent on the cell type and the specific biological endpoint being measured (e.g., apoptosis, cell viability). However, based on published studies, a general starting point can be recommended.

  • Incubation Time: A 24-hour incubation period is frequently used to observe significant effects of this compound.[4][5][6][7][8] However, time-course experiments are recommended to determine the optimal time point for your specific cell line and experimental conditions. Some studies have assessed effects at earlier time points like 6 and 12 hours, or later time points like 36 and 48 hours.[7][8][9]

  • Concentration: The effective concentration of this compound typically ranges from 10 µM to 100 µM.[5][6][7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line. The effects of this compound are generally concentration-dependent.[4][5][7]

Question: I am not observing the expected apoptotic effect of this compound. What are the possible reasons?

Answer: Several factors could contribute to a lack of an apoptotic response:

  • Suboptimal Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to induce apoptosis in your specific cell line. It is recommended to perform a dose-response and time-course experiment to identify the optimal conditions.

  • Cell Line Resistance: Some cell lines may be inherently resistant to the effects of this compound due to differences in their ceramide metabolism or signaling pathways.[3]

  • Cell Culture Conditions:

    • Cell Density: Plate cells at an optimal density. Overly confluent or sparse cultures can respond differently to stimuli.[3]

    • Serum Presence: Components in serum can interfere with this compound activity.[3] Consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cell line. The sensitivity to this compound can differ in the presence or absence of FBS.[2]

  • Compound Stability: Ensure the this compound stock solution has been stored properly and has not degraded. It is recommended to prepare fresh dilutions from the stock solution for each experiment.[3]

Question: My vehicle control group is showing high levels of toxicity. What could be the cause?

Answer: High toxicity in the vehicle control group is typically due to the solvent used to dissolve the this compound.

  • Solvent Toxicity: The solvent (e.g., DMSO, ethanol) may be at a toxic concentration.

    • Solution: Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%).[3] It is advisable to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound to help guide experimental design.

Table 1: Effect of this compound Concentration on Cell Viability

Cell LineConcentration (µM)Incubation Time (hours)% Cell Viability (approx.)Reference
HN42024~80%[4]
HN44024~60%[4]
HN46024~40%[4]
HN302024~70%[4]
HN304024~50%[4]
HN306024~30%[4]
SH-SY5Y2524~40%[5]
A5495024~70%[7]
PC95024~70%[7]
HEp-210024Lowest viability observed[8]

Table 2: Effect of this compound Incubation Time on Cell Viability

Cell LineConcentration (µM)Incubation Time (hours)% Cell Viability (approx.)Reference
A5495012~85%[7]
A5495024~70%[7]
A5495036~60%[7]
PC95012~90%[7]
PC95024~70%[7]
PC95036~65%[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO or ethanol.[1] Prepare serial dilutions of this compound in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of solvent).

  • Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[5][8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 595 nm) using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Apoptosis Detection (Annexin V Staining)

This protocol provides a general framework for detecting apoptosis using Annexin V staining followed by flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound and a vehicle control for the determined incubation time (e.g., 24 hours).[7]

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD to the cell suspension.[2]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI/7-AAD negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Diagrams

C2_Ceramide_Workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells in appropriate culture vessel dilution Dilute this compound to final concentrations in pre-warmed media cell_seeding->dilution c2_prep Prepare this compound stock solution (e.g., in DMSO) c2_prep->dilution treatment Treat cells with this compound and vehicle control dilution->treatment incubation Incubate for optimized time (e.g., 24 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V, Caspase Activity) incubation->apoptosis western Western Blot for signaling proteins incubation->western

Caption: A typical experimental workflow for investigating the effects of this compound.

C2_Ceramide_Signaling Simplified this compound Signaling Pathway in Apoptosis cluster_upstream Upstream Events cluster_downstream Downstream Effectors C2_Ceramide This compound PP2A PP2A Activation C2_Ceramide->PP2A activates JNK_SAPK JNK/SAPK Activation C2_Ceramide->JNK_SAPK activates Bad_dephospho BAD dephosphorylation PP2A->Bad_dephospho Bcl2_dephospho Bcl-2 dephosphorylation PP2A->Bcl2_dephospho Caspase_activation Caspase Activation (e.g., Caspase-3) JNK_SAPK->Caspase_activation Apoptosis Apoptosis Bad_dephospho->Apoptosis Bcl2_dephospho->Apoptosis Caspase_activation->Apoptosis

Caption: A simplified diagram of signaling pathways activated by this compound leading to apoptosis.

References

C2-Ceramide lot-to-lot variability and its impact on experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions arising from the use of C2-Ceramide in experimental settings. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the potential impact of lot-to-lot variability.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during this compound experiments, with a focus on lot-to-lot variability and its potential causes.

Q1: My this compound precipitated in the cell culture medium. How can I improve its solubility?

A1: This is a frequent issue due to the hydrophobic nature of ceramides (B1148491). Here are several methods to enhance solubility:

  • Optimized Dissolution Protocol:

    • Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol (B145695).[1] this compound is soluble in DMSO (>50mg/ml) and ethanol (>25mg/ml).[2]

    • Warm the cell culture medium to 37°C before adding the this compound stock solution.

    • Vortex the solution vigorously immediately after adding the stock to the medium to ensure rapid and even dispersion.[1]

    • Minimize the final concentration of the organic solvent in the culture medium (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final solvent concentration) in your experiments.[1]

  • Complexation with Bovine Serum Albumin (BSA): For certain applications, complexing this compound with fatty acid-free BSA can improve its delivery and bioavailability in cell culture.

Q2: I'm observing inconsistent results between different experiments using this compound. Could this be due to lot-to-lot variability?

A2: Yes, lot-to-lot variability can be a significant factor leading to inconsistent experimental outcomes. Here are the primary aspects to consider:

  • Purity: The purity of this compound should be ≥97-98%.[3][4] Always refer to the Certificate of Analysis (CofA) provided by the supplier for the specific lot you are using. Impurities from the synthesis process can have off-target effects.

  • Stereochemistry: The biological activity of ceramides is highly dependent on their stereochemistry.[5][6] The naturally active form is the D-erythro isomer.[7] Batches containing other stereoisomers (L-threo, L-erythro, D-threo) may exhibit reduced or altered activity.[7][8]

  • Presence of Dihydroceramide: C2-dihydroceramide, which lacks the 4-5 trans double bond, is biologically inactive in many assays and should not be present in significant amounts in your this compound stock.[9][10] Its presence can effectively lower the concentration of the active compound.

  • Storage and Handling: this compound is a lipid and can degrade over time.[1] It should be stored at -20°C as a powder or in a suitable solvent.[1] Avoid repeated freeze-thaw cycles of stock solutions.[1] It is recommended to prepare fresh dilutions from the stock solution for each experiment.[1]

Q3: My vehicle control group shows high levels of cytotoxicity. What is the likely cause?

A3: High toxicity in the vehicle control is typically due to the solvent used to dissolve the this compound.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture medium is at a non-toxic level, generally below 0.1%.[1]

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to organic solvents. It is crucial to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.[1]

Q4: The effective concentration of this compound seems to vary between my experiments. Why might this be happening?

A4: Besides lot-to-lot variability, several experimental parameters can influence the apparent effective concentration of this compound:

  • Cell Density: The potency of this compound can be affected by the initial cell seeding density. Overly confluent or sparse cultures can respond differently.

  • Serum Concentration: Components in serum can bind to this compound, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media during the treatment period if your cell line can tolerate it.

  • Metabolism of this compound: Cells can metabolize this compound through deacylation and re-acylation, converting it into other sphingolipid species.[11][12] This metabolic activity can vary between cell types and culture conditions, affecting the intracellular concentration of active this compound.

Data Presentation: this compound Quality Control and Experimental Parameters

The following tables summarize key quality control parameters for this compound and typical experimental concentrations reported in the literature.

Table 1: this compound Quality Control Specifications

ParameterSpecificationAnalysis MethodReference
Physical Appearance White solid, free of foreign matter.Visual Inspection[13]
Purity ≥97% or ≥98%Thin Layer Chromatography (TLC)[3][4]
Identity Confirmation Spectrum consistent with structureProton NMR (¹H NMR)[13]
Molecular Weight [M+H]⁺ = 342.529 ± 1 amuMass Spectrometry (MS)[13]
Stereochemistry D-erythroSynthesis-dependent[7]

Table 2: Reported Experimental Concentrations of this compound

Cell LineAssayConcentration Range (µM)Incubation TimeReference
MCF-7 (Breast Cancer)Cell Viability27.13 (IC50)24 h[14]
MDA-MB-231 (Breast Cancer)Cell Viability4 (IC50)24 h[14]
HN4 & HN30 (Head and Neck Cancer)Cytotoxicity20 - 6024 h[15]
H1299 (Lung Cancer)Cell Cycle Analysis10 - 5024 h[16]
A549 & PC9 (Non-small cell lung cancer)Cell Viability50 - 20012, 24, 36 h[17]
SH-SY5Y (Neuroblastoma)Cell Viability10 - 50up to 24 h[7]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

MTT Assay for Cell Viability

This protocol assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest

  • 96-well plate

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or DMSO)[4]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium from your stock solution. Also, prepare a vehicle control with the same final solvent concentration.

  • Remove the old medium and treat the cells with the various concentrations of this compound and the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Following treatment, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[1][2]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Measure the absorbance at 570-590 nm using a microplate reader.[1][4]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[3][5]

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound and a vehicle control for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Centrifuge the cells and resuspend the pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution to each tube.[3]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Annexin-binding buffer to each tube.[3]

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Signaling Proteins

This protocol details the detection of specific proteins in this compound-treated cell lysates.

Materials:

  • Cells of interest

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, Akt, p-Erk, Erk, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound and a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[18]

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[18]

  • Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.[19]

  • Wash the membrane three times with TBST for 5 minutes each.[19]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Wash the membrane again as in step 8.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[20]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to this compound experimentation.

C2_Ceramide_Lot_Variability cluster_source Sources of Lot-to-Lot Variability cluster_impact Experimental Impact cluster_solution Mitigation Strategies Purity Purity (<98%) Variability Inconsistent Results Purity->Variability Stereoisomers Incorrect Stereoisomers (e.g., L-threo) Activity Altered Biological Activity Stereoisomers->Activity Dihydroceramide Dihydroceramide Contamination Dihydroceramide->Activity Degradation Storage & Handling (Degradation) Degradation->Variability CofA Check Certificate of Analysis Variability->CofA Storage Proper Storage (-20°C, avoid freeze-thaw) Variability->Storage DoseResponse Perform Dose-Response Curve for Each New Lot Activity->DoseResponse Toxicity Unexpected Toxicity Controls Use Vehicle & Positive Controls Toxicity->Controls

Caption: Factors contributing to this compound lot-to-lot variability and mitigation strategies.

C2_Ceramide_Signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_erk Erk Pathway cluster_apoptosis Apoptosis C2_Ceramide This compound PI3K PI3K C2_Ceramide->PI3K inhibits Erk Erk C2_Ceramide->Erk activates Caspase9 Caspase-9 C2_Ceramide->Caspase9 activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis suppresses Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->Erk Erk->Apoptosis regulates Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Simplified signaling pathways modulated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO/EtOH) Prep_Dilutions Prepare Working Dilutions & Vehicle Control Prep_Stock->Prep_Dilutions Cell_Culture Culture Cells to Optimal Density Treatment Treat Cells with This compound/Vehicle Cell_Culture->Treatment Prep_Dilutions->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Western Western Blot (Signaling Proteins) Treatment->Western

Caption: General experimental workflow for studying the effects of this compound.

References

Technical Support Center: Quantifying Intracellular C2-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sphingolipid analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and navigating the complexities of quantifying intracellular C2-ceramide levels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a challenge to quantify accurately?

A1: this compound (N-acetylsphingosine) is a synthetic, cell-permeable analog of natural ceramides (B1148491).[1] It is widely used in research to mimic the effects of endogenous ceramides and study their role in cellular processes like apoptosis and signal transduction.[2][3] The primary challenge in its quantification lies in its metabolic instability; once inside the cell, this compound can be deacylated to sphingosine (B13886) and then re-acylated by ceramide synthases (CerS) to form endogenous long-chain ceramides.[4] This metabolic conversion can complicate the interpretation of experimental results, as the observed biological effects may be due to the newly synthesized endogenous ceramides rather than this compound itself.

Q2: What is the gold-standard method for quantifying intracellular this compound?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard and most frequently used method for the specific and sensitive quantification of this compound and other sphingolipids.[2][5][6] This technique offers high resolution to separate various ceramide species and high specificity through Multiple Reaction Monitoring (MRM), allowing for precise identification and measurement even at low intracellular concentrations.[7][8]

Q3: Why is the choice of internal standard critical for accurate quantification?

A3: An appropriate internal standard (IS) is essential to correct for variability during sample preparation (e.g., lipid extraction) and to normalize for differences in ionization efficiency in the mass spectrometer.[9] Using a single internal standard for all ceramide species can be inaccurate.[10] The best practice is to use stable isotope-labeled standards for each analyte or, alternatively, a non-naturally occurring odd-chain ceramide (like C17-ceramide) that is not present in the biological sample.[7][11]

Q4: What is C2-dihydroceramide and is it a suitable experimental control?

A4: C2-dihydroceramide is an analog of this compound that lacks the critical 4-5 trans-double bond in the sphingoid backbone.[1] It is often used as a negative control because it is biologically less active in many signaling pathways.[2][3] However, some studies suggest it may not be an appropriate control for all non-specific effects, as this compound has membrane-destabilizing properties that C2-dihydroceramide lacks, indicating that some observed effects of this compound could be due to physical changes in the cell membrane rather than specific signaling.[1]

Q5: How do pre-analytical steps like sample handling and storage affect this compound levels?

A5: Pre-analytical factors such as sample collection methods, storage time and temperature, and freeze-thaw cycles can significantly impact the measured levels of some sphingolipids.[10] While ceramides are generally more stable than other sphingolipids like sphingosine-1-phosphate (S1P), improper handling can still lead to degradation or artifactual changes.[10] It is also important to be aware of potential thermal degradation if samples are exposed to high temperatures (above 125°C).[12]

Troubleshooting Guide

Problem: I am detecting a low or no signal for this compound in my LC-MS/MS analysis.

  • Potential Cause 1: Inefficient Lipid Extraction. The recovery of ceramides is highly dependent on the extraction protocol.

    • Solution: Ensure you are using a robust lipid extraction method, such as a modified Bligh & Dyer or Folch procedure, with the correct solvent ratios (e.g., chloroform (B151607):methanol (B129727):water).[5][13] Re-optimize the extraction protocol and verify recovery with a spiked standard.

  • Potential Cause 2: Suboptimal Mass Spectrometry Parameters. Incorrect MS settings will fail to detect the target analyte.

    • Solution: Optimize the collision energy and other source parameters for your specific instrument.[5] Ensure you are using the correct Multiple Reaction Monitoring (MRM) transition for this compound. The protonated molecule [M+H]+ is often used as the precursor ion.[5]

  • Potential Cause 3: Low Intracellular Concentration. The amount of this compound that enters the cells and remains unmetabolized might be below the detection limit of your instrument.

    • Solution: Increase the starting number of cells or the concentration of this compound used for treatment, being mindful of potential cytotoxicity. Validate the lower limit of quantification (LLOQ) of your assay.[14]

Problem: I am observing high variability between my technical or biological replicates.

  • Potential Cause 1: Inconsistent Sample Processing. Variations in cell counting, washing steps, extraction volumes, or evaporation and reconstitution steps can introduce significant error.

    • Solution: Standardize every step of the workflow. Ensure consistent cell culture conditions and treatment.[5] Use automated liquid handlers for pipetting if available. Always normalize the final lipid quantities to the initial amount of protein or cell number in the lysate.[5]

  • Potential Cause 2: Lack of an Appropriate Internal Standard (IS). Without a proper IS, you cannot correct for sample-to-sample variation.

    • Solution: Incorporate a suitable internal standard (e.g., C17-ceramide or a stable isotope-labeled this compound) at the very beginning of the lipid extraction process.[5][10] This is crucial to minimize variability.

Problem: My results show an unexpected increase in endogenous long-chain ceramides after this compound treatment.

  • Potential Cause: Metabolic Processing of this compound. This is an expected outcome in many cell types. The exogenously added this compound is being broken down and its components are recycled into new, endogenous ceramides via the salvage pathway.[4]

    • Solution: This is a biological reality, not an experimental error. You must account for this phenomenon in your data interpretation. Consider using inhibitors of ceramidases or ceramide synthases to dissect the effects of this compound itself versus its metabolic products.[4] Also, quantify the full spectrum of long-chain ceramides (e.g., C16, C18, C24:0, C24:1) in addition to this compound.

Quantitative Data Summary

The performance of LC-MS/MS methods for ceramide quantification varies based on the specific protocol, sample matrix, and instrumentation. Below is a summary of performance characteristics reported in various validated methods.

ParameterCeramide SpeciesValueSample MatrixReference
Lower Limit of Quantification (LLOQ) Cer(d18:1/22:0)0.02 µg/mLHuman Plasma[14]
Cer(d18:1/24:0)0.08 µg/mLHuman Plasma[14]
Various Species0.01 - 0.50 ng/mLBiological Samples[13]
Linear Dynamic Range Cer(d18:1/18:0)1.00 - 1,000 nMHuman Serum[15]
Cer(d18:1/24:0)5.00 - 5,000 nMHuman Serum[15]
Cer(d18:1/22:0)0.02 - 4 µg/mLHuman Plasma[14]
Extraction Recovery Various Species78 - 91%Human Plasma[13]
Various Species70 - 99%Rat Liver[13]
Various Species71 - 95%Rat Muscle[13]

Experimental Protocols

Protocol 1: General Method for Lipid Extraction from Cultured Cells

This protocol is a generalized version based on common laboratory procedures for sphingolipid analysis.[5][16]

  • Cell Harvesting: After treatment with this compound, aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis & IS Spiking: Add an appropriate volume of ice-cold methanol to the plate and scrape the cells. Collect the cell suspension into a glass tube. Add your internal standard(s) (e.g., C17-ceramide) to each sample.

  • Phase Separation: Add chloroform and water to the methanol cell suspension to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

  • Extraction: Vortex the mixture vigorously for 1 minute and then centrifuge at >1,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Collection: Carefully collect the lower organic phase (which contains the lipids) into a new glass tube, avoiding the protein interface.

  • Drying and Reconstitution: Dry the organic phase under a stream of nitrogen gas. Reconstitute the dried lipid extract in a small, precise volume of a suitable solvent (e.g., methanol or the initial mobile phase for LC-MS/MS analysis).

Protocol 2: Example LC-MS/MS Parameters for Ceramide Analysis

These parameters are representative and should be optimized for your specific instrument and column.[5][7][14]

  • HPLC System: UFLC or UPLC system.

  • Column: A reverse-phase C18 or C8 column (e.g., Phenomenex Gemini C6-phenyl, 2 x 50 mm, 5 µm).[14]

  • Mobile Phase A: 0.1% Formic Acid in Water.[14]

  • Mobile Phase B: 0.1% Formic Acid in Isopropanol.[14]

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Gradient:

    • 0-2 min: Start with a lower percentage of solvent B.

    • 2-15 min: Apply a linear gradient to 100% B.

    • 15-20 min: Hold at 100% B.

    • 20.1-25 min: Return to initial conditions for column re-equilibration.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion mode using Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: The precursor ion is typically the protonated molecule [M+H]+. The most abundant product ion for many ceramides is often at m/z 264.3, which corresponds to the sphingosine backbone after loss of the fatty acyl chain and water.[14][15] This transition must be determined empirically for this compound and other specific species on your instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Cell Culture & Treatment harvest Cell Harvesting (Wash with PBS) start->harvest extract Lipid Extraction (Add IS, Chloroform/Methanol) harvest->extract dry Dry Down & Reconstitute extract->dry lcms LC-MS/MS Analysis (MRM Mode) dry->lcms data Data Processing (Peak Integration, Normalization) lcms->data quant Absolute Quantification data->quant end end quant->end Final Results

Caption: A generalized experimental workflow for quantifying intracellular this compound.

troubleshooting_tree start Inaccurate this compound Quantification low_signal Low or No Signal? start->low_signal Check Signal high_var High Variability? start->high_var Check Precision cause1a Inefficient Extraction? low_signal->cause1a Yes sol1a Re-optimize Extraction Protocol & Solvents cause1a->sol1a Yes cause1b Suboptimal MS Settings? cause1a->cause1b No sol1b Optimize MRM Transition & Collision Energy cause1b->sol1b Yes cause2a Inconsistent Handling? high_var->cause2a Yes sol2a Standardize All Protocol Steps Normalize to Protein cause2a->sol2a Yes cause2b No/Wrong Internal Std? cause2a->cause2b No sol2b Add Isotope-Labeled or Odd-Chain IS Early cause2b->sol2b Yes

Caption: A troubleshooting decision tree for inaccurate this compound quantification.

salvage_pathway cluster_cell Intracellular Metabolism C2_Cer Exogenous This compound Sph Sphingosine C2_Cer->Sph Acid Ceramidase (Deacylation) Bio_Effect Observed Biological Effect C2_Cer->Bio_Effect Contributes to... Endo_Cer Endogenous Long-Chain Ceramides (C16, C18, etc.) Sph->Endo_Cer Ceramide Synthases (CerS) (Re-acylation) Endo_Cer->Bio_Effect Contributes to...

Caption: The metabolic salvage pathway of this compound inside the cell.

References

Strategies to enhance the specificity of C2-Ceramide's effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C2-Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the specificity and success of your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound (N-acetyl-D-sphingosine) is a synthetic, cell-permeable analog of natural ceramides (B1148491).[1] Ceramides are bioactive lipids that act as second messengers in various cellular processes, including apoptosis, cell cycle arrest, and inflammation.[2] Due to its short acyl chain, this compound is more soluble and can readily cross cell membranes, making it a widely used tool to mimic the effects of endogenous ceramides in a controlled manner.

Q2: What is the primary mechanism of action of this compound?

This compound can exert its effects through multiple mechanisms. It can directly interact with and modulate the activity of downstream effector proteins, such as protein phosphatases (PP1 and PP2A) and protein kinases (e.g., PKCζ), which in turn regulate key signaling pathways like the Akt and MAPK pathways.[3][4] Additionally, this compound can alter the biophysical properties of cellular membranes, leading to the formation of ceramide-rich platforms that facilitate receptor clustering and signaling complex assembly.[5] A crucial aspect of its mechanism is its metabolic conversion.

Q3: Can this compound be metabolized in cells, and how does this affect its specificity?

Yes, a significant portion of exogenously added this compound is metabolized through the sphingolipid salvage pathway.[6] In this pathway, this compound is deacylated by ceramidases to sphingosine (B13886), which is then re-acylated by ceramide synthases (CerS) to form long-chain ceramides (e.g., C16, C18, C24).[6] This metabolic remodeling is a major cause of indirect or "off-target" effects, as the newly synthesized long-chain ceramides may have different biological activities than this compound itself.[6]

Q4: How can I enhance the specificity of this compound's effects in my experiments?

To enhance the specificity of this compound, it is crucial to account for its metabolic conversion. This can be achieved by:

  • Using Inhibitors of Ceramide Metabolism: Co-treatment with inhibitors of enzymes in the salvage and de novo pathways can help dissect the direct effects of this compound from those of its metabolites.

  • Employing Proper Controls: Always include C2-dihydroceramide as a negative control. This analog lacks the 4,5-trans-double bond and is biologically much less active, helping to distinguish specific ceramide effects from non-specific lipid effects.[7]

  • Lipidomics Analysis: Perform lipidomics (e.g., via LC-MS/MS) to quantify the intracellular levels of this compound and its long-chain ceramide metabolites to understand the metabolic flux in your experimental system.[2]

Q5: What are some common off-target effects of this compound?

The most significant "off-target" effects arise from its metabolism to other bioactive sphingolipids.[6] However, at high concentrations, this compound may have non-specific effects on membrane fluidity and integrity.[5] It is also important to consider that the solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own effects on cells, so a vehicle control is essential.[5]

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect of this compound treatment.

  • Possible Cause: Poor solubility or delivery of this compound.

    • Solution: this compound has limited aqueous solubility. Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol.[8] When adding to cell culture media, vortex vigorously and consider pre-warming the media to 37°C. To improve delivery and reduce precipitation, complex this compound with fatty acid-free bovine serum albumin (BSA).[8]

  • Possible Cause: Suboptimal concentration or incubation time.

    • Solution: The effective concentration of this compound is highly cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your cell line. Similarly, the time required to observe an effect can vary, so a time-course experiment is recommended.

  • Possible Cause: Cell line resistance.

    • Solution: Some cell lines may have high levels of ceramide metabolizing enzymes, rendering them less sensitive to this compound. Consider using inhibitors of ceramide metabolism to increase its intracellular concentration.

Issue 2: High levels of unexpected or off-target effects.

  • Possible Cause: Metabolic conversion of this compound.

    • Solution: As detailed in the FAQs, this compound is often converted to long-chain ceramides. To confirm if the observed effects are due to these metabolites, co-treat with inhibitors of ceramide synthases (e.g., Fumonisin B1) or the de novo synthesis pathway (e.g., Myriocin).[6] Alternatively, a neutral ceramidase inhibitor like Ceranib-2 can be used to prevent the initial deacylation of this compound.[9]

  • Possible Cause: Non-specific effects at high concentrations.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Always include C2-dihydroceramide as a negative control to rule out non-specific lipid effects.[7]

Issue 3: Difficulty interpreting apoptosis data.

  • Possible Cause: this compound can induce different forms of cell death.

    • Solution: this compound is known to induce apoptosis, but it can also trigger other cell death pathways like necroptosis or autophagy.[10] Use multiple apoptosis assays to confirm your findings. For example, combine Annexin V/PI staining (for early/late apoptosis) with a TUNEL assay (for DNA fragmentation) or Western blotting for cleaved caspases.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayCitation
H1299Non-small cell lung cancer22.9Cell Viability Assay[1]
HEp-2Laryngeal CarcinomaNot specified, but decreased cell viability observed at 12.5-100 µMMTT Assay[11]
SKOV3Ovarian CancerNot specified, but used in ceramidase activity assaysN/A[9]
HCT-116Colon CancerNot specified, but induced apoptosisN/A[12]
OVCAR-3Ovarian CancerNot specified, but induced apoptosisN/A[12]

Table 2: Pharmacological Inhibitors to Enhance this compound Specificity

InhibitorTarget EnzymeMechanism of ActionTypical Working ConcentrationCitation
Myriocin (B1677593)Serine Palmitoyltransferase (SPT)Inhibits the first and rate-limiting step of de novo sphingolipid synthesis.10-50 µM[6][13]
Fumonisin B1Ceramide Synthases (CerS)Competitive inhibitor of CerS, preventing the acylation of sphinganine.25-100 µM[11][14]
Ceranib-2Neutral CeramidaseInhibits the hydrolysis of ceramide to sphingosine, preventing the first step of the salvage pathway for this compound.10-50 µM[2][9]

Experimental Protocols

1. Protocol for Quantifying Ceramide Species by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of ceramides from cultured cells.

  • Cell Lysis and Lipid Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Add an ice-cold mixture of chloroform (B151607):methanol (1:2, v/v) to the cell pellet.

    • Vortex thoroughly and incubate on ice.

    • Add chloroform and water to induce phase separation.

    • Centrifuge and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable mobile phase.

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate different ceramide species using a C8 or C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).[15]

    • Detect and quantify ceramide species using multiple reaction monitoring (MRM) in positive ion mode.

2. Protocol for Apoptosis Detection using Annexin V/PI Staining

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

  • Induce apoptosis in your cells by treating with this compound for the desired time. Include untreated and vehicle-treated controls.

  • Harvest cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add more 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry immediately.

3. Protocol for Western Blot Analysis of Akt Phosphorylation

This protocol is for assessing the effect of this compound on the Akt signaling pathway.

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against phosphorylated Akt (e.g., p-Akt Ser473 or Thr308) and total Akt overnight at 4°C.[16]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal.

Visualizations

C2_Ceramide_Metabolism_and_Inhibition cluster_extracellular Extracellular cluster_cell Cell cluster_salvage Salvage Pathway cluster_denovo De Novo Synthesis cluster_inhibitors Inhibitors C2_Cer_ext This compound C2_Cer_int This compound C2_Cer_ext->C2_Cer_int Cellular Uptake Ceramidase Neutral Ceramidase C2_Cer_int->Ceramidase Sphingosine Sphingosine Ceramidase->Sphingosine CerS Ceramide Synthases (CerS) Sphingosine->CerS Long_Chain_Ceramides Long-Chain Ceramides (C16, C18, C24) CerS->Long_Chain_Ceramides SPT Serine Palmitoyltransferase (SPT) Sphinganine Sphinganine SPT->Sphinganine Precursors Serine + Palmitoyl-CoA Precursors->SPT Sphinganine->CerS Ceranib2 Ceranib-2 Ceranib2->Ceramidase Inhibits FumonisinB1 Fumonisin B1 FumonisinB1->CerS Inhibits Myriocin Myriocin Myriocin->SPT Inhibits

Caption: this compound metabolism and points of inhibition.

C2_Ceramide_Signaling_Pathway cluster_akt_pathway Akt Signaling Pathway cluster_apoptosis Apoptosis Induction C2_Cer This compound PP2A PP2A C2_Cer->PP2A Activates Mitochondria Mitochondria C2_Cer->Mitochondria Akt Akt PP2A->Akt Dephosphorylates pAkt p-Akt (Inactive) Cell_Survival Cell Survival (Inhibited) Akt->Cell_Survival Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified this compound signaling pathways.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Cell Culture treatment Treatment: - this compound - C2-Dihydroceramide (Control) - Vehicle (Control) start->treatment incubation Incubation (Time-course) treatment->incubation harvest Cell Harvesting incubation->harvest apoptosis_assay Apoptosis Assays (Annexin V/PI, TUNEL) harvest->apoptosis_assay western_blot Western Blot (e.g., p-Akt, Caspases) harvest->western_blot lipidomics Lipidomics (LC-MS/MS) harvest->lipidomics results Data Analysis and Interpretation apoptosis_assay->results western_blot->results lipidomics->results

Caption: General experimental workflow for this compound studies.

References

Validation & Comparative

The Rationale for Utilizing C2-Dihydroceramide as a Negative Control in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate world of cellular signaling, the lipid molecule C2-ceramide (N-acetyl-D-sphingosine) is a well-established player, primarily recognized for its potent ability to induce apoptosis, or programmed cell death. To rigorously investigate the specific effects of this compound, researchers require a closely related molecule that is structurally similar yet biologically inert in the pathways of interest. This is where C2-dihydroceramide (N-acetyl-D-sphinganine) serves as an indispensable negative control. This guide provides a comprehensive comparison, supported by experimental data and protocols, to elucidate the rationale behind this critical experimental choice.

The fundamental difference between this compound and C2-dihydroceramide lies in a single structural feature: the presence of a 4,5-trans-double bond in the sphingoid backbone of this compound, which is absent in C2-dihydroceramide.[1][2] This seemingly minor variation has profound consequences for their biological activity, rendering C2-dihydroceramide largely incapable of mimicking the pro-apoptotic and other signaling effects of this compound.[3][4]

Comparative Analysis of Biological Activity

Experimental evidence consistently demonstrates the differential effects of this compound and its dihydro counterpart across various cell lines and assays. While this compound actively triggers apoptotic pathways, C2-dihydroceramide fails to elicit these responses, thus validating its use as a negative control.

Key Experimental Findings:
  • Apoptosis Induction: this compound is a potent inducer of apoptosis, leading to characteristic morphological changes, DNA fragmentation, and activation of caspase cascades. In stark contrast, C2-dihydroceramide does not induce these apoptotic markers.[4][5]

  • Cell Viability: Treatment of cells with this compound typically results in a dose-dependent decrease in cell viability. C2-dihydroceramide, at similar concentrations, has little to no effect on cell survival.[6]

  • Mitochondrial Permeabilization: this compound can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. Dihydroceramides not only fail to form these channels but can also inhibit their formation by ceramide.[1][7]

  • Signaling Pathway Activation: this compound influences various signaling pathways, including the inhibition of Akt and NFκB.[8] C2-dihydroceramide does not typically engage these pathways in the same manner.

Quantitative Data Summary

The following table summarizes the comparative effects of this compound and C2-dihydroceramide from various studies, highlighting the clear distinction in their biological impact.

Parameter AssessedThis compound EffectC2-Dihydroceramide EffectCell Line(s)Reference(s)
Cell Viability Significant dose-dependent decreaseNo significant effectH1299 (NSCLC), A549, PC9[8][9]
Apoptosis (Annexin V/PI) Significant increase in apoptotic cellsNo significant increaseH1299 (NSCLC), HL-60[3][10]
DNA Fragmentation Induces characteristic DNA ladderingNo DNA fragmentationJurkat T cells, LLC-PK1[4][11]
Caspase-3 Activation Significant increase in activityNo significant increaseA549, PC9[9]
PARP Cleavage Induces cleavage of PARPNo cleavage of PARPHL-60[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams illustrate the differential signaling pathways and a typical experimental workflow for comparing this compound and C2-dihydroceramide.

cluster_0 This compound Signaling cluster_1 C2-Dihydroceramide Control C2_Cer This compound Mito Mitochondrial Channel Formation C2_Cer->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis C2_DHC C2-Dihydroceramide No_Mito No Mitochondrial Channel Formation C2_DHC->No_Mito No_Apoptosis No Apoptosis No_Mito->No_Apoptosis

Caption: Differential signaling pathways of this compound and C2-dihydroceramide.

cluster_assays Downstream Assays start Cell Culture treatment Treatment Groups: 1. Vehicle Control 2. This compound 3. C2-Dihydroceramide start->treatment incubation Incubation (Time Course) treatment->incubation viability Cell Viability (e.g., CCK-8) incubation->viability apoptosis Apoptosis Staining (Annexin V/PI) incubation->apoptosis dna_frag DNA Fragmentation (Gel Electrophoresis) incubation->dna_frag western Western Blot (Apoptotic Markers) incubation->western analysis Data Analysis & Comparison viability->analysis apoptosis->analysis dna_frag->analysis western->analysis

Caption: Experimental workflow for comparing this compound and C2-dihydroceramide.

Detailed Experimental Protocols

To facilitate the replication of these key experiments, detailed methodologies are provided below.

Cell Viability Assay (CCK-8)

This protocol is adapted from a study on non-small cell lung cancer cells.[9]

  • Cell Seeding: Seed A549 or PC9 cells in 96-well plates at a suitable density.

  • Treatment: After cell adherence, treat with various concentrations of this compound (e.g., 0, 20, 50, 100, 200 µmol/l) and C2-dihydroceramide at the same concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for the desired time points (e.g., 24, 48 hours).

  • CCK-8 Addition: Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/PI Staining

This is a common flow cytometry-based method.[10]

  • Cell Treatment: Treat cells with this compound, C2-dihydroceramide, or vehicle control for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.

  • Staining: Transfer 100 µl of the cell suspension to a new tube and add 5 µl of FITC-conjugated Annexin V and 5 µl of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This protocol is a standard method for detecting the characteristic DNA laddering of apoptosis.[12]

  • Cell Lysis: After treatment, lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100) to release the cytoplasmic and fragmented nuclear DNA.

  • DNA Extraction: Extract the DNA using a phenol-chloroform extraction or a commercial DNA isolation kit.

  • DNA Precipitation: Precipitate the DNA with ethanol.

  • Resuspension: Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer).

  • Electrophoresis: Load the DNA samples onto a 1.5-2% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Visualization: Run the gel and visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.

Western Blot for Apoptosis Markers

This protocol allows for the detection of key proteins involved in the apoptotic cascade.[9]

  • Protein Extraction: Lyse treated cells in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

A Comparative Analysis of C2-Ceramide and Staurosporine in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cell biology and drug discovery, the induction of apoptosis—or programmed cell death—is a critical area of study for understanding physiological processes and developing therapeutic interventions, particularly in oncology. Among the myriad of compounds known to trigger this cellular suicide program, C2-Ceramide and staurosporine (B1682477) are two of the most well-characterized and widely utilized agents in research settings. This guide provides a detailed comparison of their apoptotic effects, mechanisms of action, and the experimental protocols used to evaluate them, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureThis compoundStaurosporine
Primary Mechanism Acts as a bioactive sphingolipid second messenger.Broad-spectrum protein kinase inhibitor.
Signaling Pathways Primarily involves the intrinsic (mitochondrial) pathway, JNK activation, and Akt inhibition.[1][2]Induces both intrinsic and extrinsic pathways, often cell-type dependent.[3][4][5][6]
Caspase Dependence Can induce both caspase-dependent and -independent apoptosis.[7][8]Primarily caspase-dependent, but can also trigger caspase-independent cell death.[4][6][9]
Molecular Targets Modulates Bcl-2 family proteins, activates protein phosphatases.[1]Inhibits a wide range of protein kinases, including Protein Kinase C (PKC).[10]
Cellular Effects Induces cell cycle arrest, DNA fragmentation, and chromatin condensation.[2][11]Causes cell cycle arrest at the G2/M checkpoint and significant morphological changes.[9][10][12]

Quantitative Comparison of Apoptotic Induction

The following table summarizes quantitative data on the apoptotic effects of this compound and staurosporine from various studies. It is important to note that the effective concentration and time course of apoptosis induction can vary significantly depending on the cell line and experimental conditions.

CompoundCell LineConcentrationIncubation TimeResultReference
This compound SH-SY5Y (neuroblastoma)25 µM24 hours~60% decrease in cell viability.[1][1]
HSC-I (squamous cell carcinoma)Dose-dependentNot specifiedInduced apoptotic morphology and DNA fragmentation.[11][11]
MO3.13 (oligodendroglial)Not specifiedNot specifiedInduced apoptosis accompanied by caspase-3 activation.[7][7]
Staurosporine U-937 (leukemic)0.5 µM18 hours18% total apoptosis.[12][12]
U-937 (leukemic)1 µM24 hours38% total apoptosis.[12][12]
HCEC (corneal endothelial)0.2 µM12 hoursTypical apoptotic morphology, caspase-3 activation detected as early as 3 hours.[9][9]
PaTu 8988t and Panc-1 (pancreatic cancer)1 µMNot specifiedSignificant increase in apoptosis and activation of caspase-9.[5][5]

Signaling Pathways of Apoptosis Induction

This compound-Induced Apoptosis

This compound, a cell-permeable analog of the endogenous signaling molecule ceramide, primarily initiates the intrinsic apoptotic pathway. It perturbs mitochondrial function, leading to the release of pro-apoptotic factors. Key signaling events include the activation of the JNK pathway and the inhibition of the pro-survival Akt pathway. This leads to a shift in the balance of Bcl-2 family proteins, favoring pro-apoptotic members like Bax and Bad, which ultimately results in caspase activation and cell death.[1][2]

C2_Ceramide_Pathway C2_Ceramide This compound Akt Akt Pathway (Pro-survival) C2_Ceramide->Akt Inhibits JNK JNK Pathway (Pro-apoptotic) C2_Ceramide->JNK Activates Bcl2_Family Bcl-2 Family (Bax, Bad ↑, Bcl-2 ↓) Akt->Bcl2_Family Inhibits JNK->Bcl2_Family Activates Mitochondria Mitochondria Bcl2_Family->Mitochondria Regulates Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

This compound Apoptotic Signaling Pathway
Staurosporine-Induced Apoptosis

Staurosporine, a potent but non-selective protein kinase inhibitor, induces apoptosis through a broader and more complex mechanism. Its primary mode of action involves the inhibition of a wide array of kinases, including Protein Kinase C (PKC), which disrupts numerous intracellular signaling cascades. This widespread kinase inhibition leads to the activation of both the intrinsic and extrinsic apoptotic pathways, depending on the cellular context.[9][10] The intrinsic pathway is often triggered by the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the downstream executioner caspase-3.[3][5] In some cell types, staurosporine can also engage the extrinsic pathway by activating caspase-8.[13] Furthermore, staurosporine is known to induce cell cycle arrest at the G2/M phase.[12]

Staurosporine_Pathway Staurosporine Staurosporine PKC Protein Kinase C & Other Kinases Staurosporine->PKC Inhibits Intrinsic Intrinsic Pathway PKC->Intrinsic Extrinsic Extrinsic Pathway PKC->Extrinsic Mitochondria Mitochondria Intrinsic->Mitochondria Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Comparison Cell_Culture Cell Culture (Select appropriate cell line) Treatment Treatment Groups: 1. Vehicle Control 2. This compound (Dose-response) 3. Staurosporine (Dose-response) Cell_Culture->Treatment AnnexinV Annexin V / PI Staining (Flow Cytometry) Treatment->AnnexinV Caspase Caspase Activity Assays (Fluorometric/Colorimetric) Treatment->Caspase TUNEL TUNEL Assay (Microscopy/Flow Cytometry) Treatment->TUNEL Western Western Blot (Bcl-2 family, PARP cleavage) Treatment->Western Quantification Quantify Apoptotic Cells (IC50, % Apoptosis) AnnexinV->Quantification Mechanism Elucidate Mechanisms (Signaling pathways) Caspase->Mechanism TUNEL->Quantification Western->Mechanism Comparison Comparative Analysis Quantification->Comparison Mechanism->Comparison

References

C2-Ceramide vs. C6-Ceramide: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular signaling and drug development, short-chain, cell-permeable ceramide analogs are indispensable tools for investigating the multifaceted roles of ceramides (B1148491) in cellular processes. Among these, N-acetyl-D-sphingosine (C2-ceramide) and N-hexanoyl-D-sphingosine (C6-ceramide) are two of the most widely utilized molecules. This guide provides an objective comparison of their biological activities, supported by experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways they modulate.

Introduction to C2- and C6-Ceramide

Ceramides are central lipid second messengers involved in a variety of cellular responses to extracellular stimuli, including differentiation, growth arrest, senescence, and apoptosis.[1] Natural ceramides are poorly soluble and do not readily cross the cell membrane. C2- and C6-ceramides are synthetic analogs with shorter acyl chains that render them cell-permeable, allowing researchers to mimic the effects of intracellular ceramide accumulation.[2] Their primary difference lies in the length of the N-acyl chain, which can influence their potency, metabolic fate, and specific biological effects.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies to highlight the differential effects of C2- and C6-ceramide on cell viability and other biological processes.

Table 1: Comparative Cytotoxicity of C2- and C6-Ceramide in Various Cell Lines

Cell LineCeramideAssayIC50 Value/Effective ConcentrationCitation
Human MonocytesThis compoundSuperoxide (B77818) Release Inhibition6 µM[3]
Human MonocytesC6-CeramideSuperoxide Release Inhibition60 µM[3]
C6 Glioma CellsCeramide (unspecified)MTT Assay32.7 µM (in DMSO)[4]
HT29 Colon Cancer CellsCeramide (unspecified)MTT Assay0.25 µM (in DMSO)[4]
CCD-18Co Normal Colon FibroblastsCeramide (unspecified)MTT Assay56.91 µM (in DMSO)[4]
K562 Leukemia CellsC6-CeramideTrypan Blue Exclusion25 µM and 50 µM showed significant cell death

Table 2: Comparison of Effects on Apoptosis and Cell Cycle

Cell LineCeramideEffectObservationCitation
HCT116 and OVCAR-3C2- and C6-CeramideApoptosis InductionBoth induce caspase-3 activation, PARP degradation, and cytochrome c release.[1]
HCT116 and OVCAR-3C6-CeramideCell Cycle ArrestInduces a double block in G1 and G2 phases.[1]
HL-60 Leukemia CellsC2- and C6-CeramideApoptosis InductionBoth lead to Bax redistribution to mitochondria and subsequent apoptosis.[5]
DU-145 Prostate Cancer CellsC2- and C6-CeramideApoptosis InductionBoth lead to Bax redistribution to mitochondria and subsequent apoptosis.[5]

Table 3: Comparison of Effects on Autophagy and Senescence

Cell LineCeramideEffectObservationCitation
HT-29 Colon Cancer CellsC2- and C6-CeramideAutophagy InductionBoth activate PP2A, blocking Akt activation, and can trigger autophagy.[5]
MCF-7 Breast Cancer CellsC2- and C6-CeramideAutophagy InductionBoth activate PP2A, blocking Akt activation, and can trigger autophagy.[5]
MCF-7 Breast Cancer CellsThis compoundSenescence-like PhenotypeInduces senescence-associated β-galactosidase activity.[6]
Wi-38 Human Diploid FibroblastsC6-CeramideSenescence InductionInduces expression of acidic β-galactosidase.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[8]

  • Treatment: Treat cells with various concentrations of this compound or C6-ceramide for the desired time period (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[8]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[8]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Preparation: Induce apoptosis by treating cells with C2- or C6-ceramide. Harvest the cells gently to avoid membrane damage.[9]

  • Washing: Wash the cells twice with cold PBS.[10]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[10]

  • Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[10]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[10]

  • Propidium Iodide (PI) Staining: Add 5 µL of PI staining solution.[11]

  • Analysis: Analyze the cells by flow cytometry within one hour.[9]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to analyze the activation state of signaling molecules.

Protocol:

  • Protein Extraction: Lyse ceramide-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[12]

  • Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-JNK) overnight at 4°C with gentle shaking.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.[12]

Signaling Pathways and Mechanisms of Action

Both C2- and C6-ceramide initiate a cascade of intracellular events that can lead to distinct cellular outcomes. While they share many common pathways, some differences in their signaling have been observed.

Shared Pro-Apoptotic Signaling

Both C2- and C6-ceramide are potent inducers of apoptosis through the intrinsic mitochondrial pathway. This involves the redistribution of Bax to the mitochondria, leading to the release of cytochrome c, activation of caspase-3, and degradation of PARP.[1][5] They can also activate stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, which are key regulators of the apoptotic program.[13]

Apoptosis_Signaling C2_C6 C2/C6-Ceramide Stress_Kinases JNK / p38 MAPK C2_C6->Stress_Kinases Bax Bax C2_C6->Bax Stress_Kinases->Bax Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Shared Pro-Apoptotic Signaling Pathway
Differential Modulation of Pro-Survival Pathways

A key mechanism by which ceramides exert their effects is through the inhibition of pro-survival pathways, such as the PI3K/Akt pathway. Both C2- and C6-ceramide have been shown to inhibit the phosphorylation and activation of Akt, a central kinase that promotes cell survival.[14][15][16] This inhibition is often mediated by the activation of protein phosphatase 2A (PP2A).[5]

Pro_Survival_Inhibition C2_C6 C2/C6-Ceramide PP2A PP2A C2_C6->PP2A Akt Akt (Pro-Survival) PP2A->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis

Inhibition of the Pro-Survival Akt Pathway
Induction of Autophagy

Both C2- and C6-ceramide can induce autophagy, a cellular process of self-digestion that can either promote survival or lead to cell death.[5] The induction of autophagy by these short-chain ceramides often requires their conversion to long-chain ceramides.[17] One mechanism involves the inhibition of the Akt/mTOR pathway, a key negative regulator of autophagy.[5] Ceramide can also promote the dissociation of the Beclin 1:Bcl-2 complex, which is crucial for the initiation of autophagy.[17]

Autophagy_Induction cluster_ceramide Ceramide Signaling cluster_akt_mtor Akt/mTOR Pathway cluster_beclin Beclin 1 Complex C2_C6 C2/C6-Ceramide Long_Chain_Ceramide Long-Chain Ceramide C2_C6->Long_Chain_Ceramide Akt Akt Long_Chain_Ceramide->Akt Beclin_Bcl2 Beclin 1:Bcl-2 Long_Chain_Ceramide->Beclin_Bcl2 dissociation mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Beclin_1 Beclin 1 Beclin_Bcl2->Beclin_1 Beclin_1->Autophagy

Ceramide-Induced Autophagy Pathways

Experimental Workflow

A general workflow for studying the comparative biological activities of C2- and C6-ceramide is outlined below.

Experimental_Workflow start Cell Culture treatment Treatment with C2- or C6-Ceramide start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Signaling Pathways) treatment->western end Data Analysis and Comparison viability->end apoptosis->end western->end

General Experimental Workflow

Conclusion

Both C2- and C6-ceramide are valuable tools for elucidating the complex roles of ceramide in cellular signaling. While they often induce similar biological responses, such as apoptosis and autophagy, their potency can differ significantly. For instance, this compound has been shown to be effective at a lower concentration than C6-ceramide in certain contexts.[3] Furthermore, there can be cell-type specific responses, with some cells undergoing apoptosis while others enter a state of senescence.[6] The choice between C2- and C6-ceramide for a particular study should be guided by the specific biological question, the cell type being investigated, and the existing literature. It is also important to consider that these short-chain ceramides can be metabolized to long-chain ceramides, which may be the ultimate effectors of the observed biological activity.[17] This guide provides a framework for understanding the comparative activities of C2- and C6-ceramide and for designing experiments to further explore their roles in cellular physiology and pathology.

References

Decoding Specificity: A Comparative Guide to C2-Ceramide's Cellular Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides are pivotal lipid second messengers that orchestrate a multitude of cellular processes, most notably apoptosis. Among the various tools to study these pathways, the cell-permeable analog C2-ceramide has become a cornerstone of in vitro research. However, understanding the specificity of its action is paramount for the accurate interpretation of experimental results. This guide provides an objective comparison of this compound's performance against key alternatives, supported by experimental data and detailed methodologies, to empower researchers in designing and interpreting studies on ceramide-mediated signaling.

Comparing the Alternatives: this compound vs. C6-Ceramide and the Inactive Control

The specificity of this compound is most effectively demonstrated by comparing its activity with that of other short-chain ceramides, such as C6-ceramide, and its biologically inactive analog, C2-dihydroceramide. C2-dihydroceramide, which lacks the critical 4,5-trans double bond, serves as an essential negative control in experiments.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, C6-ceramide, and C2-dihydroceramide in various cancer cell lines. These values highlight the dose-dependent cytotoxic effects and the relative potency of these compounds.

Cell LineCompoundIC50 (µM)Incubation Time (h)AssayCitation
Human Lung Carcinoma (H1299) This compound22.924Trypan Blue[1]
Human Breast Adenocarcinoma (MDA-MB-231) This compound~25-5024Phase-contrast microscopy[2]
Human Chronic Myelogenous Leukemia (K562) C6-Ceramide27.972Flow Cytometry (sub-G1)[3]
Human Astrocytoma (HTB12) C6-Ceramide~1 µg/mL (~2.5 µM)48Trypan Blue[4]
Human Squamous Cell Carcinoma (HSC-I) This compoundDose-dependent toxicity observedNot specifiedViability Assay[5]
Human Squamous Cell Carcinoma (HSC-I) C2-DihydroceramideNo morphological changes observedNot specifiedMorphological Observation[5]
Human Leukemia (HL-60) This compoundActiveNot specifiedApoptosis Assays[6][7]
Human Leukemia (HL-60) C2-DihydroceramideInactiveNot specifiedApoptosis Assays[6][7]
Human Colon Carcinoma (HCT116) This compoundInduced apoptosisNot specifiedNot specified[8]
Human Ovarian Carcinoma (OVCAR-3) This compoundInduced apoptosisNot specifiedNot specified[8]
Human Colon Carcinoma (HCT116) C6-CeramideInduced apoptosisNot specifiedNot specified[8]
Human Ovarian Carcinoma (OVCAR-3) C6-CeramideInduced apoptosisNot specifiedNot specified[8]

Note: The IC50 values can vary depending on the cell line, assay method, and experimental conditions.

Key Signaling Pathways Activated by this compound

This compound initiates apoptosis through a complex network of signaling pathways. A primary mechanism involves the induction of mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors.

C2_Ceramide_Signaling C2_Ceramide This compound Mitochondrion Mitochondrion C2_Ceramide->Mitochondrion permeabilization JNK JNK C2_Ceramide->JNK activation PP2A PP2A C2_Ceramide->PP2A activation ER_Stress ER Stress C2_Ceramide->ER_Stress induction Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bax Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNK->Bax activation NFkB NF-κB (Pro-survival) JNK->NFkB inhibition Akt Akt (Pro-survival) PP2A->Akt inhibition

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflows for Assessing Specificity

To rigorously confirm the specificity of this compound's action, a multi-faceted experimental approach is recommended. This typically involves a primary apoptosis assay, a negative control, and the analysis of key molecular markers.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis & Viability Assays cluster_molecular Molecular Analysis Control Vehicle Control AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) Control->AnnexinV_PI MTT MTT/XTT Assay (Cell Viability) Control->MTT Caspase_Assay Caspase-3/7 Activity Assay Control->Caspase_Assay Western_Blot Western Blot (Caspase-3, PARP cleavage, p-Akt) Control->Western_Blot C2_Cer This compound C2_Cer->AnnexinV_PI C2_Cer->MTT C2_Cer->Caspase_Assay C2_Cer->Western_Blot C2_DHC C2-Dihydroceramide (Negative Control) C2_DHC->AnnexinV_PI C2_DHC->MTT C2_DHC->Caspase_Assay C2_DHC->Western_Blot

Caption: Experimental workflow for confirming this compound specificity.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound, C2-dihydroceramide, and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, C2-dihydroceramide (as a negative control), and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound, C2-dihydroceramide, and a vehicle control for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases in apoptosis.

Materials:

  • Treated and control cell lysates

  • Caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a luminogenic substrate)

  • Assay buffer

  • Microplate reader (colorimetric or luminometric)

Procedure:

  • Lyse the treated and control cells using a suitable lysis buffer on ice.

  • Determine the protein concentration of each lysate to ensure equal loading.

  • In a 96-well plate, add an equal amount of protein from each lysate.

  • Prepare the reaction mixture by diluting the caspase substrate in the assay buffer.

  • Add the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or luminescence (for luminogenic assays) using a microplate reader.

  • Calculate the fold-change in caspase activity relative to the vehicle control.

Western Blot Analysis of Apoptotic Markers

This technique is used to detect the cleavage of key apoptotic proteins.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-p-Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Prepare protein lysates from treated and control cells and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative levels of protein expression and cleavage.

By employing these comparative approaches and detailed protocols, researchers can confidently establish the specificity of this compound's pro-apoptotic effects and gain deeper insights into the intricate signaling pathways that govern programmed cell death.

References

A Researcher's Guide to Validating C2-Ceramide's Downstream Targets: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of C2-Ceramide is paramount. This guide provides a comprehensive comparison of key methods for validating its downstream targets, complete with experimental data summaries, detailed protocols, and visual workflows to aid in experimental design and interpretation.

This compound, a cell-permeable analog of the endogenous signaling lipid ceramide, is a critical tool for investigating a myriad of cellular processes, including apoptosis, cell cycle arrest, and insulin (B600854) signaling. Identifying and validating its direct and indirect downstream effectors is a crucial step in elucidating its mechanism of action and therapeutic potential. This guide compares three principal approaches for target validation: biochemical assays, proteomic techniques, and genetic methods.

Comparative Overview of Target Validation Methods

To facilitate the selection of the most appropriate method for your research question, the following table summarizes the key characteristics of each approach.

Method CategorySpecific TechniquePrincipleKey AdvantagesKey LimitationsThroughput
Biochemical Assays In Vitro Kinase AssayMeasures the ability of a purified kinase to phosphorylate a substrate in the presence of this compound.Directly assesses enzymatic activity modulation. Quantitative.Requires purified components. May not reflect in vivo conditions.Low to Medium
Western BlottingDetects changes in the phosphorylation state or abundance of a target protein in cell lysates after this compound treatment.Widely accessible. Provides information on in-cell protein status.Indirect evidence of interaction. Semi-quantitative.Medium
Proteomic Approaches Pull-down Assay + MSUses immobilized this compound or an analog to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.Identifies direct binding partners. Unbiased discovery of novel targets.Prone to false positives. May miss transient or weak interactions.High
Proximity Ligation Assay (PLA)Detects close proximity of two molecules (e.g., this compound and a target protein) in situ using antibody-DNA conjugates, resulting in a fluorescent signal.High specificity and sensitivity. Provides spatial information within the cell.Requires specific antibodies. Indirect evidence of interaction.Medium
Genetic Methods siRNA KnockdownReduces the expression of a putative target protein and assesses whether this alters the cellular response to this compound.Provides functional evidence of a target's role in a this compound-mediated pathway.Potential for off-target effects. Incomplete knockdown can lead to ambiguous results.High

Delving into the Details: Experimental Protocols

Here, we provide detailed methodologies for key experiments cited in the validation of this compound's downstream targets.

In Vitro Kinase Assay for Protein Kinase B (Akt)

This protocol assesses the direct effect of this compound on the activity of Akt, a key kinase in the insulin signaling pathway often inhibited by ceramide.[1]

Materials:

  • Recombinant active Akt kinase

  • GSK-3 fusion protein (as substrate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • [γ-³²P]ATP

  • This compound (and vehicle control, e.g., DMSO)

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture in the following order: kinase buffer, recombinant Akt, and GSK-3 substrate.

  • Add this compound (e.g., 1-10 µM final concentration) or vehicle control to the reaction mixture. Pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration ~10 µM, with ~1 µCi per reaction).

  • Incubate the reaction for 20-30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the papers with acetone (B3395972) and let them air dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Compare the kinase activity in the presence of this compound to the vehicle control.

Ceramide Pull-Down Assay Coupled with Mass Spectrometry

This method aims to identify proteins that directly bind to this compound.

Materials:

  • Biotinylated this compound analog

  • Streptavidin-conjugated magnetic beads

  • Cell lysate from the experimental cell line

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)

  • Wash buffer (lysis buffer with lower detergent concentration, e.g., 0.1% NP-40)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Incubate streptavidin-conjugated magnetic beads with biotinylated this compound analog for 1-2 hours at 4°C with rotation to immobilize the ceramide.

  • Wash the beads three times with lysis buffer to remove unbound ceramide analog.

  • Add the cell lysate to the ceramide-conjugated beads and incubate for 2-4 hours or overnight at 4°C with rotation.

  • As a negative control, incubate cell lysate with beads conjugated to biotin (B1667282) alone.

  • Wash the beads five times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands of interest or the entire lane for in-gel digestion with trypsin.

  • Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.

siRNA-Mediated Knockdown for Functional Validation

This protocol is designed to functionally test the role of a putative target in a this compound-induced cellular process, such as apoptosis.

Materials:

  • Validated siRNA targeting the gene of interest

  • Scrambled (non-targeting) siRNA control

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM or other serum-free medium

  • The cell line of interest

  • This compound

  • Reagents for downstream analysis (e.g., Annexin V-FITC/Propidium Iodide for apoptosis assay)

Procedure:

  • Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • For each well to be transfected, prepare two tubes:

    • Tube A: Dilute siRNA (e.g., 20 pmol) in Opti-MEM.

    • Tube B: Dilute Lipofectamine RNAiMAX in Opti-MEM.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 24-72 hours to allow for target gene knockdown. The optimal time should be determined empirically.

  • Confirm knockdown efficiency by Western blotting or qRT-PCR.

  • Treat the transfected cells (target siRNA and scrambled control) with this compound at a predetermined effective concentration and for an appropriate duration.

  • Assess the cellular response. For example, to measure apoptosis, stain the cells with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry.

  • Compare the effect of this compound in cells with the target knockdown to the scrambled control to determine if the target is necessary for the observed phenotype.[2]

Visualizing the Pathways and Processes

To better understand the relationships between this compound and its downstream targets, as well as the experimental workflows, the following diagrams have been generated using Graphviz.

This compound Signaling in Apoptosis

C2_Ceramide_Apoptosis C2_Ceramide This compound JNK_SAPK JNK/SAPK Pathway C2_Ceramide->JNK_SAPK Caspase_Activation Caspase Activation JNK_SAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound can induce apoptosis through the activation of the JNK/SAPK signaling cascade, leading to caspase activation.[3]

This compound's Role in Insulin Signaling Inhibition

C2_Ceramide_Insulin_Signaling cluster_inhibition Inhibition cluster_pathway Insulin Signaling Pathway C2_Ceramide This compound PP2A PP2A C2_Ceramide->PP2A PKCzeta PKCζ C2_Ceramide->PKCzeta Akt Akt/PKB PP2A->Akt PKCzeta->Akt Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PI3K->Akt GLUT4_Translocation GLUT4 Translocation (Glucose Uptake) Akt->GLUT4_Translocation

Caption: this compound can inhibit insulin signaling by activating PP2A and PKCζ, which in turn inhibit the phosphorylation and activation of Akt/PKB.[1][4][5]

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_discovery Target Discovery cluster_validation Target Validation Pull_down_MS Pull-down + Mass Spectrometry Hypothesis Hypothesized Target Pull_down_MS->Hypothesis Biochemical_Assay Biochemical Assays (e.g., Kinase Assay) Validated_Target Validated Target Biochemical_Assay->Validated_Target Genetic_Validation Genetic Validation (e.g., siRNA Knockdown) Genetic_Validation->Validated_Target Cellular_Assay Cellular Assays (e.g., Apoptosis, PLA) Cellular_Assay->Validated_Target Hypothesis->Biochemical_Assay Hypothesis->Genetic_Validation Hypothesis->Cellular_Assay

Caption: A typical workflow for this compound target validation begins with discovery methods, followed by validation using biochemical, genetic, and cellular approaches.

By employing a combination of these robust methodologies, researchers can confidently identify and validate the downstream targets of this compound, paving the way for a deeper understanding of its biological functions and the development of novel therapeutic strategies.

References

Validating Gene Roles in C2-Ceramide Signaling: A Comparative Guide to siRNA and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate C2-ceramide signaling pathway, small interfering RNA (siRNA) offers a powerful tool for validating the function of specific genes. This guide provides a comprehensive comparison of siRNA with other gene silencing technologies, supported by experimental data and detailed protocols. We will delve into the use of siRNA to elucidate the roles of key genes, such as Ceramide Synthases (CERS), in this compound-mediated cellular responses, particularly apoptosis.

Ceramides (B1148491), a class of lipid second messengers, are pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis. This compound, a cell-permeable analog, is widely used to study these signaling cascades. The targeted knockdown of genes suspected to be involved in these pathways using siRNA allows for a direct assessment of their functional significance.

Comparing Gene Silencing Technologies: siRNA, shRNA, and CRISPR

The choice of gene silencing technology is critical for successful target validation. While siRNA is a popular and effective method for transient gene knockdown, other techniques like short hairpin RNA (shRNA) and CRISPR/Cas9 offer distinct advantages for different experimental goals.

FeaturesiRNA (small interfering RNA)shRNA (short hairpin RNA)CRISPR/Cas9
Mechanism Post-transcriptional gene silencing by guiding mRNA degradation.[1]A DNA vector transcribes a hairpin RNA, which is processed into siRNA to silence the target gene.[1][2]DNA-level gene editing that creates a permanent gene knockout.[3][4]
Delivery Transfection of synthetic RNA oligonucleotides.[1]Transfection or transduction of a plasmid or viral vector.[5]Transfection or transduction of components (Cas9 and guide RNA).[3]
Duration of Effect Transient (typically 48-96 hours).[1]Stable, long-term gene silencing is possible with viral vectors.[2]Permanent gene knockout.[3]
Throughput High-throughput screening is readily achievable.High-throughput screening is possible with arrayed libraries.High-throughput screening is well-established with sgRNA libraries.
Off-Target Effects Can occur due to partial sequence complementarity.[3]Off-target effects are a consideration and require careful design and validation.[2]Off-target cleavage can occur, but has been significantly reduced with improved guide RNA design.[3]
Advantages - Easy to design and use.[6] - Rapid results.[6] - Suitable for high-throughput screening.- Stable, long-term knockdown.[2] - Can be used in vivo.- Complete gene knockout.[3] - High specificity.[3] - Versatile for gene editing beyond knockout.
Disadvantages - Transient effect.[1] - Potential for off-target effects.[3] - Delivery can be challenging in some cell types.- More complex to design and clone vectors. - Potential for insertional mutagenesis with viral vectors.- Potential for lethality if the target gene is essential.[3] - More complex experimental workflow.

Validating the Role of Ceramide Synthases in this compound Signaling using siRNA

Ceramide synthases (CerS) are a family of enzymes responsible for producing ceramides with specific fatty acid chain lengths, which can have opposing biological effects.[5] Several studies have successfully used siRNA to dissect the roles of individual CerS isoforms in this compound-induced apoptosis.

Quantitative Data from siRNA Knockdown Studies

The following table summarizes data from studies where siRNA was used to knock down different Ceramide Synthase genes, demonstrating the impact on ceramide levels and apoptosis.

Target GeneCell LinesiRNA ConcentrationKnockdown EfficiencyKey FindingsReference
CERS1 UM-SCC-22A (Head and Neck Squamous Carcinoma)25 nM~46% protein reductionKnockdown led to resistance to photodynamic therapy-induced apoptosis, with decreased levels of C18- and C20-ceramide.[7][7]
CERS2 SMS-KCNR (Neuroblastoma)20 nM~80% protein reductionDown-regulation of CerS2 did not induce apoptosis but led to an increase in long-chain ceramides and signs of autophagy.[8][8]
CERS5/6 Human Cardiac Myocytes (HCMs)10 nM~80% for eachDual knockdown resulted in a significant reduction in C16:0 ceramide and a 25% decrease in cell viability.[5][5]
CERS6 UM-SCC-22A (Head and Neck Squamous Carcinoma)50 nM~80% protein reductionKnockdown induced apoptosis and was associated with decreased levels of C16-ceramide.[9][9]
CERS6 UM-SCC-22A (Head and Neck Squamous Carcinoma)Not specifiedNot specifiedKnockdown suppressed photodynamic therapy-induced apoptosis and was associated with a selective decrease in C18-dihydroceramide.[10][10]

Experimental Protocols

General siRNA Transfection Protocol using Lipofectamine™ RNAiMAX

This protocol is a general guideline for siRNA transfection in a 24-well plate format and should be optimized for specific cell lines.

Materials:

  • siRNA duplexes (targeting the gene of interest and a non-targeting control)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Mammalian cell line of interest

  • Growth medium (with and without antibiotics)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate in 500 µL of antibiotic-free growth medium to achieve 30-50% confluency at the time of transfection.[11]

  • siRNA-Lipofectamine™ RNAiMAX Complex Formation: a. In a sterile tube, dilute 6 pmol of the siRNA duplex in 50 µL of Opti-MEM™ I Medium. Mix gently.[11] b. Gently mix the Lipofectamine™ RNAiMAX reagent before use. In a separate sterile tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Medium. Mix gently.[11] c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow the complexes to form.[11]

  • Transfection: Add the 100 µL of the siRNA-Lipofectamine™ RNAiMAX complexes to each well containing cells and medium. This will result in a final siRNA concentration of 10 nM.[12]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[11]

  • Validation of Knockdown: After incubation, harvest the cells to assess gene knockdown at the mRNA level (e.g., using RT-qPCR) and protein level (e.g., using Western blotting).

  • Phenotypic Analysis: Following confirmation of knockdown, proceed with downstream assays, such as treating with this compound and assessing apoptosis (e.g., using Annexin V/PI staining and flow cytometry or caspase activity assays).

Validation of Gene Knockdown
  • Quantitative RT-PCR (qPCR): This is the most direct method to measure the reduction in target mRNA levels following siRNA treatment.

  • Western Blotting: This technique is used to confirm the reduction in the protein levels of the target gene.

Visualizing this compound Signaling and Experimental Workflows

This compound Induced Apoptosis Signaling Pathway

C2_Ceramide_Apoptosis_Pathway C2_Ceramide This compound AKT AKT C2_Ceramide->AKT inhibits NFkB NF-κB C2_Ceramide->NFkB inhibits Bax Bax C2_Ceramide->Bax activates Survivin Survivin AKT->Survivin activates NFkB->Survivin activates Caspase3 Caspase-3 Survivin->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis by inhibiting pro-survival pathways (AKT, NF-κB) and activating pro-apoptotic proteins (Bax), leading to Caspase-3 activation.[13]

Experimental Workflow for siRNA-Mediated Gene Validation

siRNA_Workflow start Start: Hypothesis (Gene X is involved in this compound signaling) design Design & Synthesize siRNA (Targeting Gene X and Non-targeting control) start->design transfect Transfect Cells with siRNA design->transfect validate_kd Validate Knockdown (qPCR & Western Blot) transfect->validate_kd treat Treat with this compound validate_kd->treat analyze Analyze Phenotype (e.g., Apoptosis Assay) treat->analyze conclusion Conclusion: Role of Gene X in this compound Signaling analyze->conclusion

Caption: A typical workflow for using siRNA to validate the role of a specific gene in this compound signaling.

References

A Researcher's Guide to Confirming the Cellular Effects of C2-Ceramide: Key Biochemical Markers and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C2-Ceramide (N-acetyl-D-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramide, a critical lipid second messenger involved in a myriad of cellular processes. Due to its short acyl chain, this compound is widely used in research to mimic the effects of naturally occurring ceramides, primarily to induce and study apoptosis, cell cycle arrest, and insulin (B600854) resistance.[1][2] This guide provides an objective comparison of key biochemical markers used to confirm the cellular impact of this compound, supported by experimental data and detailed protocols.

Induction of Apoptosis: Caspase-3 Activation and PARP Cleavage

One of the most well-documented effects of this compound is the induction of apoptosis.[1][3] This process is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases, with Caspase-3 serving as a primary executioner.

A. Caspase-3 Activation

Upon receiving an apoptotic signal from this compound, initiator caspases (like Caspase-9) cleave and activate pro-caspase-3 into its active form.[4] Active Caspase-3 then cleaves a host of cellular proteins, leading to the characteristic morphological changes of apoptosis.

Comparative Data: Caspase-3/7 Activity

The following table summarizes the dose-dependent effect of this compound on Caspase-3/7 activity in Human Squamous Cell Carcinoma (HSC-3) cells compared to a vehicle control.

TreatmentConcentration (µM)Incubation Time (h)Caspase-3/7 Activity (% of Control)
Vehicle Control-10100%
This compound506~120%
This compound508~180%
This compound5010~250%

Data adapted from a study on HSC-3 cells, showing a time-dependent increase in caspase activity upon treatment with 50 µM this compound.[5]

Signaling Pathway: this compound Induced Apoptosis

C2_Ceramide_Apoptosis C2 This compound Mito Mitochondria C2->Mito induces stress CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 activates ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 cleaves Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 PARP PARP ActiveCasp3->PARP cleaves Apoptosis Apoptosis ActiveCasp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: this compound triggers the mitochondrial pathway of apoptosis.

Experimental Protocol: Colorimetric Caspase-3 Activity Assay

This protocol is based on the hydrolysis of a peptide substrate (e.g., Ac-DEVD-pNA) by Caspase-3, which releases p-nitroaniline (pNA), a chromophore that can be quantified by its absorbance at 405 nm.[6]

  • Cell Lysis:

    • Induce apoptosis in cells by treating with this compound (e.g., 25-50 µM for 6-24 hours). Include a vehicle-treated control group.

    • Collect at least 1x10^6 cells by centrifugation (600 x g for 5 min at 4°C).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 100 µL of chilled 1x Lysis Buffer per 10^7 cells.

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 18,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Determine protein concentration using a Bradford assay.

  • Enzymatic Reaction:

    • In a 96-well plate, add 10-50 µL of cell lysate per well. Adjust the volume with 1x Assay Buffer to a total of 90 µL. Protein concentration should be between 1-4 mg/mL.[6]

    • For a negative control, include a lysate sample pre-incubated with a Caspase-3 inhibitor (e.g., Ac-DEVD-CHO).

    • Initiate the reaction by adding 10 µL of Caspase-3 substrate (Ac-DEVD-pNA, final concentration 200 µM).

    • Cover the plate and incubate at 37°C for 1.5-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Quantify the pNA concentration by comparing the absorbance values to a standard curve generated with known concentrations of pNA.

    • Express Caspase-3 activity as a fold change relative to the vehicle-treated control.

B. PARP Cleavage

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair.[7] During apoptosis, active Caspase-3 cleaves the 116 kDa full-length PARP into an 89 kDa catalytic fragment and a 24 kDa DNA-binding fragment, thereby inactivating it.[7][8] The appearance of the 89 kDa fragment is a hallmark of caspase-mediated apoptosis.

Experimental Workflow: Western Blot for PARP Cleavage

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Treatment (e.g., this compound) B Cell Lysis (RIPA Buffer) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking (5% BSA or Milk) E->F G Primary Antibody Incubation (Anti-PARP) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J J I->J Image & Analyze Bands (116 kDa & 89 kDa)

Caption: Standard workflow for detecting PARP cleavage via Western blot.

Experimental Protocol: Western Blot for PARP Cleavage

  • Lysate Preparation:

    • Treat cells with this compound and collect lysates as described in the Caspase-3 assay protocol. Use a lysis buffer suitable for Western blotting (e.g., RIPA buffer with protease inhibitors).

    • Normalize protein concentrations for all samples.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for PARP (one that recognizes both the full-length and cleaved fragments) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Look for a decrease in the 116 kDa band and the appearance of the 89 kDa band in this compound-treated samples.

Inhibition of Pro-Survival Signaling: The PI3K/Akt Pathway

This compound exerts its pro-apoptotic effects not only by activating death pathways but also by inhibiting critical pro-survival signals. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, and its inhibition is a key effect of this compound.[9][10]

A. Akt Phosphorylation

Akt (also known as Protein Kinase B or PKB) is a serine/threonine kinase. For its full activation, it requires phosphorylation at two key residues: Threonine 308 (T308) and Serine 473 (S473).[11] this compound has been shown to decrease the phosphorylation of Akt, particularly at S473, by activating protein phosphatases like PP2A (also known as a ceramide-activated protein phosphatase or CAPP).[10][11][12] This dephosphorylation inactivates Akt, thereby promoting apoptosis.

Comparative Data: Effect of Ceramides on Akt Phosphorylation

The following table compares the effects of this compound and its longer-chain counterpart, C6-Ceramide, on the activation of Akt in response to a growth factor stimulus.

TreatmentAkt Phosphorylation (S473) (% of Stimulated Control)
Stimulated Control100%
This compound40-50%
C6-Ceramide40-50%
C2-Dihydroceramide (Inactive analog)~100%

Data synthesized from studies showing that both C2- and C6-ceramide cause a 50-60% loss of PKB/Akt activation.[11] The inactive analog, dihydroceramide, has no effect, highlighting the specificity of the ceramide structure.[13]

Signaling Pathway: this compound Inhibition of Akt

C2_Ceramide_Akt_Inhibition GF Growth Factors PI3K PI3K GF->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits pAkt p-Akt (Active) PDK1->pAkt phosphorylates T308 mTORC2 mTORC2 mTORC2->pAkt phosphorylates S473 Akt->pAkt Survival Cell Survival & Growth pAkt->Survival C2 This compound PP2A PP2A (CAPP) C2->PP2A activates PP2A->pAkt dephosphorylates

Caption: this compound activates PP2A to dephosphorylate and inactivate Akt.

Experimental Protocol: Western Blot for Phospho-Akt (Ser473)

The protocol is identical to that described for PARP cleavage, with the following modifications:

  • Primary Antibodies: Use two primary antibodies in separate experiments or on stripped-and-reprobed blots:

    • An antibody that specifically recognizes Akt phosphorylated at Serine 473 (p-Akt S473).

    • An antibody that recognizes total Akt, regardless of its phosphorylation state (Total Akt).

  • Analysis: Quantify the band intensity for both p-Akt and Total Akt. Calculate the ratio of p-Akt to Total Akt for each sample. A decrease in this ratio in this compound-treated cells compared to controls confirms the inhibitory effect.

Induction of Cellular Stress: Reactive Oxygen Species (ROS)

This compound treatment can induce the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, primarily through its effects on mitochondria.[1][14] This increase in ROS can contribute to the apoptotic signal and other cellular stress responses.

Comparative Data: ROS Generation

TreatmentROS Production (Fold increase vs. Control)
Control1.0
This compound (100 µM)2.5 - 3.0
C6-Ceramide (100 µM)~2.5
C2-Dihydroceramide (Inactive analog)No significant increase

Data adapted from studies using fluorescent probes like DHE or DCF-DA.[4][15] Both C2- and C6-ceramide induce ROS, while the inactive analog does not.

Experimental Protocol: Measurement of Intracellular ROS using DCF-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS.[14]

  • Cell Preparation:

    • Plate cells in a 96-well, clear-bottom, black-walled plate and allow them to adhere overnight.

    • Wash cells once with pre-warmed PBS or serum-free medium.

  • Probe Loading:

    • Load cells with 10-20 µM DCF-DA in serum-free medium.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Treatment and Measurement:

    • Wash the cells once with PBS to remove excess probe.

    • Add fresh medium containing this compound, C2-dihydroceramide (negative control), or H2O2 (positive control).

    • Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

    • Monitor the fluorescence kinetically over 1-2 hours or take an endpoint reading. An increase in fluorescence intensity indicates ROS production.

References

Validating C2-Ceramide-Induced Autophagy: A Comparative Guide to Specific Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of experimental validation is paramount. When investigating C2-ceramide-induced autophagy, the use of specific inhibitors is crucial to confirm the engagement of the autophagic machinery. This guide provides an objective comparison of three commonly used autophagy inhibitors—3-methyladenine (3-MA), bafilomycin A1, and chloroquine (B1663885) (CQ)—and offers the experimental framework to validate their effects.

Ceramides, a class of bioactive sphingolipids, are known to induce autophagy, a cellular process of degradation and recycling. This compound, a cell-permeable analog, is frequently used to study this phenomenon. However, to rigorously conclude that this compound induces a canonical autophagic response, it is essential to employ inhibitors that target distinct stages of the autophagy pathway. This guide compares the mechanisms and experimental readouts for 3-MA, an early-stage inhibitor, and bafilomycin A1 and chloroquine, two late-stage inhibitors.

Comparison of Autophagy Inhibitors

Feature3-Methyladenine (3-MA)Bafilomycin A1Chloroquine (CQ)
Stage of Inhibition Early Stage (Autophagosome formation)Late Stage (Autophagosome-lysosome fusion & lysosomal degradation)Late Stage (Autophagosome-lysosome fusion & lysosomal degradation)
Mechanism of Action Inhibits Class III PI3K (Vps34), preventing the nucleation of the phagophore.[1][2]A specific inhibitor of vacuolar H+-ATPase (V-ATPase), which prevents the acidification of lysosomes. This inhibits the activity of lysosomal hydrolases and can also impair autophagosome-lysosome fusion.[3]A lysosomotropic agent that accumulates in lysosomes, raising their pH and thereby inhibiting the activity of acid-dependent hydrolases. It also impairs the fusion of autophagosomes with lysosomes.[4][5][6]
Primary Effect on Autophagy Markers Decreases the formation of autophagosomes, leading to reduced levels of LC3-II and prevention of p62 degradation.Blocks the degradation of autophagosomes, leading to the accumulation of both LC3-II and p62.[6]Blocks the degradation of autophagosomes, leading to the accumulation of both LC3-II and p62.[6]

Expected Quantitative Effects on Autophagy Markers

To validate this compound-induced autophagy, researchers typically measure the levels of two key autophagy-related proteins: Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. The p62 protein is a receptor for cargo destined for autophagic degradation and is itself degraded in the process. An increase in autophagic flux is therefore associated with increased LC3-II turnover and decreased p62 levels.

The following table outlines the expected outcomes on LC3-II and p62 levels when cells are treated with this compound in the presence of these inhibitors.

Treatment ConditionExpected LC3-II LevelsExpected p62 LevelsInterpretation
Control (untreated) BasalBasalBasal level of autophagy.
This compound IncreasedDecreasedThis compound induces autophagic flux.
This compound + 3-MA Decreased (compared to this compound alone)Increased (or similar to control)3-MA blocks the this compound-induced formation of autophagosomes.
This compound + Bafilomycin A1 Further Increased (compared to this compound alone)Increased (compared to this compound alone)Bafilomycin A1 blocks the degradation of this compound-induced autophagosomes.
This compound + Chloroquine Further Increased (compared to this compound alone)Increased (compared to this compound alone)Chloroquine blocks the degradation of this compound-induced autophagosomes.

Experimental Protocols

A crucial method for validating autophagy is the autophagic flux assay, which measures the rate of autophagic degradation.

Autophagic Flux Assay by Western Blotting

This protocol details the measurement of LC3-II and p62 levels by western blot to assess autophagic flux.

Materials:

  • Cell culture reagents

  • This compound

  • 3-Methyladenine (3-MA)

  • Bafilomycin A1

  • Chloroquine (CQ)

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells to achieve 70-80% confluency at the time of harvest.

    • Treat cells with this compound alone or in combination with the inhibitors (3-MA, bafilomycin A1, or chloroquine) for the desired time period. Include an untreated control group.

    • For late-stage inhibitors (bafilomycin A1 and chloroquine), they are typically added for the last few hours of the this compound treatment.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in protein lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of LC3-II and p62 to the loading control.

    • Calculate the LC3-II/LC3-I ratio or the amount of LC3-II normalized to the loading control.

Signaling Pathways and Experimental Workflow

To visualize the interplay between this compound, the autophagy pathway, and the points of inhibition, the following diagrams are provided.

C2_Ceramide_Autophagy_Pathway cluster_upstream Upstream Signaling cluster_autophagy Autophagy Machinery cluster_inhibitors Inhibitor Action This compound This compound Akt_mTOR Akt/mTOR (Inhibited) This compound->Akt_mTOR JNK_ERK JNK/ERK (Activated) This compound->JNK_ERK PI3K_Complex Class III PI3K (Vps34) Akt_mTOR->PI3K_Complex inhibits JNK_ERK->PI3K_Complex promotes Autophagosome_Formation Autophagosome Formation PI3K_Complex->Autophagosome_Formation Autophagosome Autophagosome (LC3-II) Autophagosome_Formation->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion 3MA 3-Methyladenine 3MA->PI3K_Complex inhibits BafA1_CQ Bafilomycin A1 Chloroquine BafA1_CQ->Autolysosome inhibits Autophagy_Flux_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., SH-SY5Y, HeLa) Treatment_Groups 2. Treatment Groups - Control - this compound - this compound + 3-MA - this compound + BafA1 - this compound + CQ Cell_Culture->Treatment_Groups Cell_Lysis 3. Cell Lysis & Protein Quantification Treatment_Groups->Cell_Lysis Western_Blot 4. Western Blotting (LC3, p62, Loading Control) Cell_Lysis->Western_Blot Densitometry 5. Densitometry & Normalization Western_Blot->Densitometry Data_Interpretation 6. Data Interpretation (Assess Autophagic Flux) Densitometry->Data_Interpretation

References

Unveiling the Double-Edged Sword: A Comparative Guide to C2-Ceramide's Cellular Impact

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of bioactive lipids is paramount. C2-Ceramide, a synthetic, cell-permeable analog of the endogenous signaling lipid ceramide, has garnered significant attention for its potent effects on fundamental cellular processes. This guide provides a cross-validation of this compound's effects in various cell lines, offering a comparative analysis of its performance with supporting experimental data and detailed methodologies.

This compound consistently demonstrates the ability to induce apoptosis, trigger cell cycle arrest, and modulate autophagy across a spectrum of cancer and neuronal cell lines. Its efficacy and the specific cellular response, however, can vary significantly depending on the cell type and experimental conditions. This guide synthesizes data from multiple studies to present a clearer picture of its multifaceted roles.

Comparative Efficacy of this compound Across Diverse Cell Lines

The cytotoxic and cytostatic effects of this compound are dose- and time-dependent. The following table summarizes the observed effects and, where available, the half-maximal inhibitory concentration (IC50) in various cell lines.

Cell LineCancer TypeObserved EffectsIC50 (µM)Reference
H1299 Non-Small Cell Lung CancerG1 cell cycle arrest, Apoptosis22.9 (24h)[1][2]
A549, PC9 Lung AdenocarcinomaApoptosis via Txnip regulation, Caspase-3 activationNot Specified[3]
HT-29 Colon CarcinomaAutophagy induction, ApoptosisNot Specified[3]
MCF-7 Breast CancerAutophagy induction, SenescenceMore resistant than MDA-MB-231[3][4]
MDA-MB-231 Triple-Negative Breast CancerApoptosis, Down-regulation of mutant p53Not Specified[4]
HL-60 Human LeukemiaApoptosis via mitochondrial PP2A activationLD50 ~10 (in c-myc sensitized fibroblasts)[3][5]
SH-SY5Y Human NeuroblastomaApoptosis, Oxidative stress~25 (60% viability reduction at 24h)[6]
HN4, HN30 Head and Neck Squamous Cell CarcinomaCaspase-3-independent apoptosis, Programmed necrosis, Protective autophagyConcentration-dependent cytotoxicity[7]
HSC-I Human Squamous Cell CarcinomaApoptosisDose-dependent toxicity[8]
C6 Rat GliomaAntiproliferative effect32.7 (in DMSO)[9]
HEp-2 Human Laryngeal CarcinomaCytotoxicity, Caspase-dependent apoptosisDose and time-dependent[10]

Key Signaling Pathways Modulated by this compound

This compound exerts its influence by modulating several critical intracellular signaling pathways. These pathways are often interconnected, leading to a complex network of cellular responses.

Pro-Apoptotic and Anti-Proliferative Pathways (JNK/p38 MAPK and ER Stress)

This compound is a potent activator of stress-activated protein kinases (SAPKs), particularly c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[11][12][13][14][15] Activation of these pathways can lead to the induction of apoptosis. One mechanism involves the upregulation of thioredoxin-interacting protein (Txnip), which in turn activates Apoptosis Signal-regulating Kinase 1 (ASK1), a kinase upstream of both JNK and p38 MAPK.[3][12][15] Furthermore, this compound can induce endoplasmic reticulum (ER) stress, leading to the activation of the PERK/eIF2α pathway and the upregulation of the pro-apoptotic transcription factor CHOP.[3][16]

C2_Ceramide_Pro_Apoptotic_Pathways cluster_stress Stress Response cluster_er_stress ER Stress C2_Ceramide This compound Txnip Txnip upregulation C2_Ceramide->Txnip ER_Stress ER Stress C2_Ceramide->ER_Stress ASK1 ASK1 Activation Txnip->ASK1 p38 p38 MAPK ASK1->p38 JNK JNK ASK1->JNK Mitochondria Mitochondrial Dysfunction p38->Mitochondria Apoptosis Apoptosis p38->Apoptosis JNK->Mitochondria JNK->Apoptosis CHOP CHOP upregulation ER_Stress->CHOP CHOP->Apoptosis Mitochondria->Apoptosis

This compound induced pro-apoptotic signaling pathways.
Inhibition of Pro-Survival Pathways (PI3K/Akt)

A crucial mechanism by which this compound promotes cell death is through the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival and proliferation.[5][17] this compound can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt.[3][18] This inactivation prevents the subsequent phosphorylation and inhibition of pro-apoptotic proteins like Bad and promotes cell cycle arrest and apoptosis.[2][4][6]

C2_Ceramide_Anti_Survival_Pathway C2_Ceramide This compound PP2A PP2A C2_Ceramide->PP2A Akt Akt PP2A->Akt PI3K PI3K PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival

Inhibition of the PI3K/Akt pro-survival pathway by this compound.

Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20]

Materials:

  • 96-well plates

  • This compound stock solution (dissolved in an appropriate solvent like DMSO or ethanol)[9][21]

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[20][22]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[22]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.[19]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[19]

  • Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[19][20] The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23]

Materials:

  • 6-well plates or culture tubes

  • This compound

  • 1X PBS (phosphate-buffered saline), cold

  • 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[24]

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound (and a vehicle control) for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them once with cold 1X PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[24]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[24]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25][26]

  • Add 400 µL of 1X Binding Buffer to each tube.[24][26]

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • This compound

  • 1X PBS

  • 70% ethanol (B145695), cold

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described previously.

  • Harvest the cells and wash with 1X PBS.

  • Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with 1X PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be used to generate a histogram representing the distribution of cells in the different cell cycle phases.

Experimental_Workflow cluster_assays Downstream Assays Start Cell Seeding Treatment This compound Treatment (Dose and Time Course) Start->Treatment Harvest Cell Harvesting Treatment->Harvest MTT MTT Assay (Cell Viability) Harvest->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Harvest->AnnexinV CellCycle PI Staining (Cell Cycle Analysis) Harvest->CellCycle Analysis Data Analysis MTT->Analysis AnnexinV->Analysis CellCycle->Analysis

A generalized workflow for studying this compound's cellular effects.

References

Unveiling the Pore-Forming Power of Ceramides: A Comparative Analysis of C2 and C16 Acyl Chain Lengths

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the membrane-permeabilizing properties of short-chain C2-Ceramide versus long-chain C16-Ceramide reveals significant differences in their biophysical interactions and subsequent cellular consequences. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, detailed protocols, and mechanistic diagrams to elucidate their distinct roles in modulating membrane permeability.

Ceramides (B1148491), a class of sphingolipids, are crucial signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and senescence. Their ability to alter membrane properties is a key aspect of their biological function. The length of the fatty acid chain attached to the sphingosine (B13886) backbone dramatically influences their behavior within the lipid bilayer. This guide focuses on the contrasting membrane-permeabilizing effects of the cell-permeable, short-chain analog this compound and the physiologically relevant long-chain C16-Ceramide.

Quantitative Comparison of Membrane Permeabilizing Properties

Experimental evidence, primarily from studies utilizing planar phospholipid membranes, demonstrates that both this compound and C16-Ceramide can form stable, large-conductance channels.[1][2][3] These channels are significant as they are large enough to permit the passage of ions and small molecules, and even proteins like cytochrome c, a critical step in the intrinsic apoptotic pathway.[1][3]

However, the dynamics and efficiency of channel formation can differ based on the acyl chain length. While both ceramides induce membrane permeabilization, the shorter acyl chain of this compound is often associated with more rapid and pronounced membrane-destabilizing effects in certain experimental systems.[4]

PropertyThis compound (N-acetyl-D-erythro-sphingosine)C16-Ceramide (N-palmitoyl-D-erythro-sphingosine)Reference
Channel Conductance Forms channels with conductances ranging from 1 to over 200 nS.Forms channels with a wide distribution of single-channel conductances.[1]
Pore Diameter (Estimated) Estimated diameters range from 0.8 to 11 nm.Forms pores large enough to allow cytochrome c permeation.[1]
Membrane Destabilization Induces significant leakage of fluorescent dyes from lipid vesicles and causes platelet lysis at higher concentrations.[4]Forms stable pores in membranes, leading to increased permeability.[1][1][4]
Apoptosis Induction A well-established inducer of apoptosis in various cell lines.Also induces apoptosis, often linked to the formation of mitochondrial channels.[5]

Mechanisms of Membrane Permeabilization: A Tale of Two Chains

The prevailing model for ceramide-induced membrane permeabilization is the formation of barrel-stave channels.[6][7] In this model, several ceramide molecules self-assemble within the membrane to form a cylindrical pore. The polar headgroups of the ceramide molecules line the aqueous channel, while the hydrophobic acyl chains interact with the lipid bilayer.

The difference in acyl chain length between C2 and C16-Ceramide influences how they integrate into the membrane and assemble into these pore structures. The shorter C2 chain of this compound may allow for more dynamic and potentially less stable channel formation, or it may induce permeability through mechanisms beyond stable channel formation, such as inducing membrane curvature stress.[8] In contrast, the longer C16 chain of C16-Ceramide is more akin to the native lipids in the bilayer, potentially leading to the formation of more structured and stable channels.[1]

It is also proposed that the interplay between different ceramide species can regulate membrane permeabilization. For instance, very long-chain ceramides have been shown to interfere with C16-Ceramide-induced channel formation, suggesting a complex regulatory mechanism based on the cellular ceramide profile.[5][9]

Proposed Mechanism of Ceramide-Induced Membrane Permeabilization cluster_C2 This compound (Short-Chain) cluster_C16 C16-Ceramide (Long-Chain) C2 This compound (Exogenous Addition) C2_Membrane Rapid insertion into outer leaflet of plasma membrane C2->C2_Membrane C2_Permeabilization Induction of membrane curvature stress and/or formation of transient pores C2_Membrane->C2_Permeabilization C2_Leakage Leakage of ions and small molecules C2_Permeabilization->C2_Leakage Apoptosis_C2 Apoptosis C2_Leakage->Apoptosis_C2 Initiation of apoptotic signaling C16 C16-Ceramide (Cellular generation or exogenous) C16_Membrane Integration into lipid bilayer, potentially forming ceramide-rich domains C16->C16_Membrane C16_Channel Self-assembly into stable, barrel-stave channels C16_Membrane->C16_Channel C16_CytochromeC Release of mitochondrial cytochrome c C16_Channel->C16_CytochromeC Apoptosis_C16 Apoptosis C16_CytochromeC->Apoptosis_C16 Activation of caspase cascade

Caption: Comparative mechanisms of C2 and C16-Ceramide membrane permeabilization.

Experimental Protocols

Planar Lipid Bilayer Electrophysiology for Channel Formation

This method directly measures the formation and conductance of ion channels by ceramides in an artificial lipid bilayer.

Methodology:

  • Membrane Formation: A planar lipid bilayer is formed across a small aperture (e.g., 100-200 µm in diameter) in a partition separating two aqueous compartments. The membrane-forming solution typically consists of a 1% (w/v) solution of phospholipids (B1166683) (e.g., asolectin) in an organic solvent like n-decane.[3]

  • Ceramide Addition:

    • This compound: Due to its greater water solubility, this compound can be added directly to the aqueous solution on one or both sides of the membrane to the desired final concentration (e.g., 5-50 µM).[1]

    • C16-Ceramide: Due to its hydrophobicity, C16-Ceramide is typically incorporated into the membrane-forming solution before the bilayer is formed.[3]

  • Electrophysiological Recording: Two electrodes (e.g., Ag/AgCl) are placed in the compartments on either side of the bilayer. A voltage is clamped across the membrane, and the resulting ionic current is measured using a sensitive patch-clamp amplifier. The appearance of discrete, stepwise increases in current indicates the opening of single channels.

  • Data Analysis: The conductance of individual channels is calculated using Ohm's law (G = I/V), where G is conductance, I is the current change, and V is the applied voltage.

Workflow for Planar Lipid Bilayer Electrophysiology Start Start Form_Membrane Form planar lipid bilayer across aperture Start->Form_Membrane Add_Ceramide Add Ceramide (C2 to aqueous phase, C16 to lipid solution) Form_Membrane->Add_Ceramide Apply_Voltage Apply voltage clamp across the membrane Add_Ceramide->Apply_Voltage Record_Current Record ionic current Apply_Voltage->Record_Current Analyze_Data Analyze current steps to determine channel conductance Record_Current->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for assessing ceramide channel formation.
Cytochrome c Release Assay from Isolated Mitochondria

This assay assesses the ability of ceramides to permeabilize the outer mitochondrial membrane, a key event in apoptosis.

Methodology:

  • Mitochondria Isolation: Mitochondria are isolated from cultured cells or tissues by differential centrifugation.

  • Incubation with Ceramides: Isolated mitochondria (typically 25-50 µg of protein) are incubated with the desired concentration of this compound or C16-Ceramide (e.g., 20-50 µM) in a respiration buffer at 30°C for a specified time (e.g., 10-30 minutes).[10][11]

  • Separation of Mitochondria and Supernatant: The reaction mixture is centrifuged at high speed (e.g., 10,000 x g) to pellet the mitochondria.

  • Western Blot Analysis: The supernatant (containing released cytosolic proteins) and the mitochondrial pellet are collected. Proteins in both fractions are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for cytochrome c.[12][13]

  • Quantification: The amount of cytochrome c in the supernatant versus the mitochondrial pellet is quantified to determine the extent of release.

Fluorescent Dye Leakage Assay from Liposomes

This assay measures the integrity of lipid vesicles (liposomes) after exposure to ceramides.

Methodology:

  • Liposome (B1194612) Preparation: Liposomes encapsulating a fluorescent dye (e.g., calcein (B42510) or carboxyfluorescein) at a self-quenching concentration are prepared by methods such as extrusion or sonication.

  • Incubation with Ceramides: The liposome suspension is incubated with varying concentrations of this compound or C16-Ceramide.

  • Fluorescence Measurement: The fluorescence of the solution is monitored over time using a fluorometer. Leakage of the dye from the liposomes results in its dilution and a corresponding increase in fluorescence as the self-quenching is relieved.

  • Data Analysis: The percentage of dye leakage is calculated by comparing the fluorescence of the ceramide-treated samples to that of a control treated with a detergent (e.g., Triton X-100) to induce 100% leakage.[4]

Conclusion

Both this compound and C16-Ceramide are potent inducers of membrane permeabilization, primarily through the formation of channels. The shorter acyl chain of this compound may lead to more rapid and diverse membrane-destabilizing effects, while the longer chain of C16-Ceramide is associated with the formation of stable, protein-permeable channels crucial for initiating apoptosis. The choice between these two ceramides in research should be guided by the specific biological question being addressed, with this compound often used as a tool for inducing acute and widespread effects, and C16-Ceramide providing insights into more physiologically relevant mechanisms of ceramide-mediated signaling. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess and compare the membrane-permeabilizing properties of these and other ceramide species.

References

Unveiling C2-Ceramide's Cellular Mechanisms: A Comparative Guide Using Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of bioactive lipids like C2-Ceramide is paramount for therapeutic innovation. This guide provides a comparative analysis of experimental data derived from genetic knockout models, offering a clearer picture of this compound's role in critical cellular processes such as apoptosis and autophagy. By leveraging these powerful research tools, we can dissect the signaling pathways and validate the molecular targets of this potent second messenger.

This compound, a cell-permeable analog of endogenous ceramide, has been extensively used to study the diverse cellular responses elicited by this family of sphingolipids. Genetic knockout models, where specific genes are inactivated, have proven invaluable in dissecting the complex signaling networks regulated by this compound. This guide synthesizes findings from key studies, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Data Presentation: A Comparative Look at this compound's Effects in Wild-Type vs. Knockout Models

To facilitate a clear comparison, the following tables summarize quantitative data from studies utilizing genetic knockout models to investigate the effects of this compound.

Model Cell Type Treatment Assay Wild-Type (WT) Result Knockout (KO) Result Conclusion Citation
Acid Sphingomyelinase (ASMase) Knockout Islet Cells40 µM this compound for 48hTUNEL Assay (% Apoptosis)~25%~25%This compound-induced apoptosis is independent of ASMase.[1]
Acid Sphingomyelinase (ASMase) Knockout Islet Cells40 µM this compound for 48hCleaved Caspase-3 (% Positive Cells)~20%~20%This compound-induced caspase-3 cleavage is independent of ASMase.[1]
Ceramide Synthase 2 (CerS2) Knockdown (siRNA) MCF-7 Cells72h siRNA treatmentC24:0-Ceramide Levels100%52.2% ± 4.4% of controlCerS2 is a key enzyme for the synthesis of very-long-chain ceramides.[2]
Ceramide Synthase 2 (CerS2) Knockdown (siRNA) MCF-7 Cells72h siRNA treatmentC22:0-Ceramide Levels100%34.1% ± 3.0% of controlCerS2 knockdown significantly reduces very-long-chain ceramides.[2]
ALMS1 Knockout HeLa Cells25 µM this compoundAnnexin-V Assay (% Viable Cells)44.02%69.49%ALMS1 knockout confers resistance to this compound-induced apoptosis.[3]
ALMS1 Knockout HeLa Cells25 µM this compoundAnnexin-V Assay (% Early Apoptotic Cells)43.47%23.44%ALMS1 is implicated in the pro-apoptotic signaling of this compound.[3]

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for common assays used to assess the effects of this compound.

Cell Treatment with this compound
  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow overnight. For instance, HEp-2 cells can be seeded at 2x10^5 cells/well in a 96-well plate.[4]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as ethanol (B145695) or DMSO. A 100 mM stock in DMSO is commonly used.[4]

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., ranging from 3.13 to 100 µM).[4] For some applications, this compound can be complexed with bovine serum albumin (BSA) to enhance solubility.[5]

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO2).[4]

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with a solution of 50 µg/ml digitonin (B1670571) in PBS for 5 minutes at room temperature.[6]

  • Equilibration:

    • Wash the cells with PBS.

    • Incubate the samples with 100 µL of TUNEL Equilibration Buffer for 5 minutes.

  • Labeling Reaction:

    • Prepare the TUNEL reaction mix by adding TdT enzyme to the TUNEL Reaction Buffer immediately before use.

    • Remove the Equilibration Buffer and add the TUNEL reaction mix to each sample.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Washing and Analysis:

    • Rinse the samples three times in PBS.

    • Mount the coverslips on slides with an antifade mounting medium.

    • Visualize the fluorescent signal using a fluorescence microscope.

Western Blot Analysis of Autophagy Markers (LC3-I/II)

Western blotting is used to detect changes in the levels of specific proteins, such as the conversion of LC3-I to LC3-II, which is indicative of autophagy.

  • Cell Lysis:

    • After treatment with this compound, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system. The conversion of LC3-I to the faster-migrating LC3-II band indicates autophagosome formation.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

C2_Ceramide_Apoptosis_Pathway C2_Ceramide This compound Unknown_Receptor Unknown Receptor/ Membrane Interaction C2_Ceramide->Unknown_Receptor Akt_Inhibition Akt Inhibition Unknown_Receptor->Akt_Inhibition NFkB_Inhibition NF-κB Inhibition Unknown_Receptor->NFkB_Inhibition JNK_Activation JNK Activation Unknown_Receptor->JNK_Activation Apoptosis Apoptosis Akt_Inhibition->Apoptosis NFkB_Inhibition->Apoptosis Caspase8 Caspase-8 JNK_Activation->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase3->Apoptosis Akt_KO Akt Knockout JNK_KO JNK Knockout C2_Ceramide_Autophagy_Pathway C2_Ceramide This compound ERK_Activation ERK1/2 Activation C2_Ceramide->ERK_Activation Beclin1_Upregulation Beclin-1 Upregulation C2_Ceramide->Beclin1_Upregulation mTOR_Inhibition mTOR Inhibition ERK_Activation->mTOR_Inhibition Autophagosome_Formation Autophagosome Formation (LC3-I to LC3-II) mTOR_Inhibition->Autophagosome_Formation Beclin1_Upregulation->Autophagosome_Formation Autophagy Autophagy Autophagosome_Formation->Autophagy ERK_KO ERK Knockout Beclin1_KO Beclin-1 Knockout Experimental_Workflow Start Start: WT and KO Cells Treatment This compound Treatment Start->Treatment Apoptosis_Assay Apoptosis Assays (TUNEL, Annexin-V) Treatment->Apoptosis_Assay Autophagy_Assay Autophagy Assays (Western Blot for LC3, Immunofluorescence) Treatment->Autophagy_Assay Data_Analysis Quantitative Data Analysis and Comparison Apoptosis_Assay->Data_Analysis Autophagy_Assay->Data_Analysis Conclusion Conclusion on Gene Function in this compound Mechanism Data_Analysis->Conclusion

References

Differentiating C2-Ceramide's Effects from Its Metabolites: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular signaling, the bioactive lipid C2-ceramide and its metabolites, primarily sphingosine (B13886) and sphingosine-1-phosphate (S1P), play pivotal and often opposing roles in determining cell fate. This guide provides a comprehensive comparison to help researchers, scientists, and drug development professionals dissect the distinct effects of this compound from those of its downstream metabolic products. Understanding these differences is crucial for accurately interpreting experimental data and for the development of targeted therapeutics.

The central concept governing the interplay between these molecules is the "sphingolipid rheostat," which posits that the dynamic balance between pro-apoptotic ceramide and pro-survival S1P dictates whether a cell undergoes apoptosis, proliferates, or differentiates.[1][2] Exogenously supplied this compound, a cell-permeable analog of endogenous ceramide, can be metabolized within the cell, leading to a cascade of downstream signaling events that may not be solely attributable to the parent compound.

Comparative Overview of this compound and Its Metabolites

The distinct cellular functions of this compound, sphingosine, and S1P are summarized in the table below.

FeatureThis compoundSphingosineSphingosine-1-Phosphate (S1P)
Primary Function Pro-apoptotic, anti-proliferative, induces autophagy[1][3][4]Can be pro-apoptotic, but effects are complex and context-dependent[2]Pro-survival, pro-proliferative, anti-apoptotic[2][5]
Signaling Mechanism Intracellular second messenger, modulates enzyme activity (e.g., protein phosphatases), alters membrane properties[1]Intracellular second messenger, can inhibit protein kinase C (PKC)[2]Acts as both an intracellular second messenger and an extracellular ligand for a family of G protein-coupled receptors (S1PR1-5)[6][7][8]
Key Downstream Pathways Activates JNK and p38 MAPK, inhibits Akt pathway, modulates mTOR signaling[1][3][9]Can activate stress-activated protein kinases[2]Activates Akt, ERK, and STAT3 signaling pathways[4]
Role in Cancer Generally considered a tumor suppressor by inducing cell death and autophagy[10][11]Variable, can contribute to apoptosis in some contexts[2]Often acts as a tumor promoter, supporting cell survival, proliferation, and angiogenesis[5]

Deciphering Molecular Actions: Experimental Approaches

To distinguish the effects of this compound from those of its metabolites, a combination of pharmacological and genetic approaches is essential. The following table outlines key experimental strategies and the rationale behind them.

Experimental ApproachObjectiveKey Considerations
Inhibition of Ceramidases To block the conversion of ceramide to sphingosine, thereby isolating the effects of ceramide.Use specific inhibitors like Ceranib-2.[12] Monitor the levels of sphingosine and S1P to confirm inhibitor efficacy.
Inhibition of Sphingosine Kinases (SphK) To prevent the phosphorylation of sphingosine to S1P, allowing for the study of ceramide and sphingosine effects in the absence of S1P signaling.Use SphK inhibitors such as SKI-II. Confirm the reduction in S1P levels.
Use of S1P Receptor Antagonists To block the extracellular signaling of S1P, helping to determine if the observed effects are mediated through S1P receptors.FTY720 (Fingolimod) is an S1P receptor modulator.[7][13] Choose antagonists specific to the S1P receptor subtypes expressed in the cell model.
LC-MS/MS Quantification of Sphingolipids To directly measure the intracellular concentrations of this compound, sphingosine, and S1P following treatment.Provides direct evidence of metabolic conversion and helps correlate lipid levels with observed cellular responses.[4]
Gene Silencing (siRNA/shRNA) To specifically knockdown the expression of enzymes involved in ceramide metabolism (e.g., ceramidases, sphingosine kinases).Offers a more specific approach compared to pharmacological inhibitors, reducing the likelihood of off-target effects.
Use of Non-Metabolizable Ceramide Analogs To introduce ceramide that cannot be converted to its downstream metabolites.Provides a direct way to study the effects of ceramide itself, though potential off-target effects of the analog should be considered.

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of these signaling molecules and the experimental strategies to dissect their individual contributions, the following diagrams are provided.

G cluster_0 This compound Metabolism and Signaling cluster_1 Cellular Effects C2_Ceramide This compound Ceramidase Ceramidase C2_Ceramide->Ceramidase Metabolized by Apoptosis_Autophagy Apoptosis & Autophagy C2_Ceramide->Apoptosis_Autophagy Promotes Sphingosine Sphingosine Ceramidase->Sphingosine Produces SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK Phosphorylated by S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Produces S1PR S1P Receptors (S1PR1-5) S1P->S1PR Activates Survival_Proliferation Survival & Proliferation S1PR->Survival_Proliferation Promotes

Figure 1. Metabolic conversion of this compound and its downstream signaling.

G cluster_0 Experimental Workflow to Differentiate Effects Start Treat cells with This compound Inhibitors Co-treat with inhibitors: - Ceramidase inhibitor - SphK inhibitor - S1PR antagonist Start->Inhibitors Analysis Analyze Cellular Outcomes: - Apoptosis (Caspase assay) - Proliferation (MTT assay) - Autophagy (LC3-II levels) Inhibitors->Analysis LCMS Quantify Sphingolipids (LC-MS/MS) Inhibitors->LCMS Interpretation Interpret Data: Attribute effects to This compound or metabolites Analysis->Interpretation LCMS->Interpretation

Figure 2. A logical workflow for dissecting the effects of this compound.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound, with or without inhibitors (e.g., ceramidase inhibitor, SphK inhibitor), for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

Apoptosis Detection (Caspase-3 Activity Assay)
  • Cell Treatment: Treat cells with this compound and/or inhibitors as described for the MTT assay.

  • Cell Lysis: Harvest the cells and lyse them using a buffer compatible with the caspase-3 activity assay kit.

  • Assay: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength to quantify the amount of cleaved substrate, which is proportional to caspase-3 activity.[4]

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, LC3B) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

Quantification of Sphingolipids by LC-MS/MS
  • Lipid Extraction: After cell treatment, harvest the cells and perform lipid extraction using a suitable organic solvent system (e.g., chloroform/methanol).

  • Sample Preparation: Dry the lipid extracts under nitrogen and reconstitute them in an appropriate solvent for LC-MS/MS analysis.

  • LC Separation: Inject the sample into a liquid chromatography system equipped with a C18 column to separate the different sphingolipid species.

  • MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound, sphingosine, and S1P based on their unique precursor and product ion transitions.[4]

  • Data Analysis: Quantify the amount of each lipid by comparing the peak areas to those of known standards.

By employing these comparative approaches and detailed protocols, researchers can more effectively delineate the specific contributions of this compound and its metabolites to various cellular processes, leading to a more nuanced understanding of sphingolipid signaling in health and disease.

References

Safety Operating Guide

Proper Disposal of C2-Ceramide: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of scientific work is intrinsically linked to a commitment to safety and environmental responsibility. The proper handling and disposal of specialized chemical compounds like C2-Ceramide are paramount for ensuring a secure laboratory environment and regulatory compliance. While some safety data sheets (SDS) state that this compound is not classified as a hazardous substance, it is prudent to treat it as potentially hazardous until its toxicological properties are fully investigated.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Key Chemical and Safety Data

A summary of essential data for this compound (N-Acetyl-D-erythro-sphingosine) is provided below. Adhering to these parameters is the first step in safe operational conduct.

ParameterInformationSource(s)
Chemical Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide[1][3]
Synonyms C2 Ceramide, Ceramide (d18:1/2:0), N-acetoyl-D-erythro-sphingosine[1][3]
CAS Number 3102-57-6[2][3][4]
Molecular Formula C20H39NO3[2][4]
Molecular Weight 341.53 g/mol [2][4]
Appearance Crystalline solid[1]
Storage Temperature -20°C for long-term storage (months to years)[1][5]
Solubility Ethanol: ~33 mg/mlDMSO: ~20 mg/mlDimethyl formamide: ~22 mg/ml[1]
Disposal Recommendation Treat as hazardous chemical waste. Dispose of at an approved waste disposal plant.[5][6][7]

Operational Plan: From Receipt to Use

Proper handling from the moment the compound enters the laboratory is critical to prevent accidental exposure and contamination.

Receiving and Storage

Upon receipt, inspect the container for any damage. For long-term stability, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[1][5] Always store lipids in glass containers with Teflon-lined caps (B75204) to prevent contamination from plastics.[8]

Preparation of Solutions (Experimental Protocol)

All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][6]

  • Weighing: If working with the powder form, carefully weigh the required amount, taking measures to avoid generating dust.[5][9]

  • Dissolving: this compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[1] Dissolve the solid promptly in an appropriate inert solvent.[5] For biological experiments, further dilutions into aqueous buffers should be made just prior to use. Aqueous solutions are not recommended for storage for more than one day.[1]

  • Equipment: Use only clean glassware and equipment with Teflon lining to prevent contamination.[5][8]

Disposal Plan: Step-by-Step Procedures

The cardinal rule for disposing of this compound is to treat it as hazardous chemical waste.[6] Never dispose of it down the drain or in the regular trash.[7][9][10] Disposal must always be conducted in accordance with local, state, and federal regulations.[9]

Personal Protective Equipment (PPE)

Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound waste.[6]

Waste Segregation and Containment

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[11]

  • Solid Waste:

    • Collect unused this compound powder and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, compatible, and clearly labeled hazardous waste container.[7][11]

    • For small spills, carefully sweep up the solid material to avoid generating dust, and place it in a sealed, labeled container for disposal.[5][9]

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[7] The container must have a secure screw cap.[11]

    • Do not mix this compound waste with other incompatible waste streams.[6][11]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then place the absorbent material into the sealed hazardous waste container.[4][5]

Labeling and Storage

Proper labeling is a critical regulatory requirement.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or "N-Acetyl-D-erythro-sphingosine".[6][7] The label should also include the concentration and any known hazards.[6]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10][11] This area must be at or near the point of generation, secure, and away from general lab traffic.[7][10] The SAA should be inspected weekly for any signs of leakage.[11]

Final Disposal
  • Request Pickup: Once the waste container is full, or in accordance with your institution's schedule, arrange for pickup by the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7][10] There is typically no charge for this service.[12]

  • Documentation: Maintain accurate records of the generated waste, including the chemical name, quantity, and disposal date, as required by institutional and regulatory agencies.[7][13]

G cluster_prep Phase 1: Waste Generation & Segregation cluster_storage Phase 2: Labeling & Storage cluster_disposal Phase 3: Final Disposal A Identify this compound Waste (Solid or Liquid) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Select Designated Hazardous Waste Container B->C D Place Waste in Container (Segregate from other chemicals) C->D E Securely Seal Container D->E F Label Container Correctly 'Hazardous Waste' 'this compound' E->F G Store in designated Satellite Accumulation Area (SAA) F->G H DO NOT Dispose in Sink or Trash G->H I Contact EHS for Pickup G->I J Maintain Disposal Records I->J

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.